2,5-Dihydro-2,5-dimethoxy-2-methylfuran
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethoxy-5-methyl-2H-furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(9-3)5-4-6(8-2)10-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODARVONGEVVSAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(O1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885203 | |
| Record name | Furan, 2,5-dihydro-2,5-dimethoxy-2-methyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22414-24-0 | |
| Record name | 2,5-Dihydro-2,5-dimethoxy-2-methylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22414-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furan, 2,5-dihydro-2,5-dimethoxy-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022414240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2,5-dihydro-2,5-dimethoxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furan, 2,5-dihydro-2,5-dimethoxy-2-methyl- | |
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| Record name | 2,5-dihydro-2,5-dimethoxy-2-methylfuran | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran: A Versatile Synthetic Intermediate
Introduction
In the landscape of modern organic synthesis, the strategic use of masked functional groups is paramount for the efficient construction of complex molecules. 2,5-Dihydro-2,5-dimethoxy-2-methylfuran, a substituted cyclic acetal, stands out as a crucial building block for researchers, scientists, and drug development professionals. Its primary utility lies not in its own reactivity, but in its function as a stable, easily handleable precursor to methylsuccinaldehyde, a highly reactive 1,4-dicarbonyl compound prone to polymerization.[1]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and core reactivity of this compound. By delving into the causality behind experimental choices and providing validated protocols, this document serves as an authoritative resource for its effective application in the laboratory, particularly in the synthesis of novel heterocyclic scaffolds.
Physicochemical and Spectroscopic Profile
This compound is a colorless to pale yellow liquid that typically exists as a mixture of cis and trans isomers. The presence of the methyl group at the C2 position introduces a chiral center, but the compound is generally used as a racemic mixture.
Physical and Chemical Properties
The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety assessments.
| Property | Value | Reference(s) |
| CAS Number | 22414-24-0 | |
| Molecular Formula | C₇H₁₂O₃ | |
| Molecular Weight | 144.17 g/mol | |
| Appearance | Pale yellow liquid | |
| Boiling Point | 46 °C @ 10 mmHg | |
| Density | 1.019 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.429 | |
| Flash Point | 46.1 °C (115 °F) | |
| Solubility | Soluble in most organic solvents (e.g., methanol, ether, CH₂Cl₂). Insoluble in water. | [2] |
| Stability | Stable under neutral and basic conditions; sensitive to acids. | [1] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons (two singlets or a combined signal around 3.3-3.5 ppm), the olefinic protons of the dihydrofuran ring (a multiplet around 5.9-6.1 ppm), the proton at the C5 position (a singlet or multiplet around 5.6-5.8 ppm), and a characteristic singlet for the C2-methyl group around 1.5-1.7 ppm.
-
¹³C NMR: The carbon NMR spectrum will feature signals for the two methoxy carbons (around 54-56 ppm), the olefinic carbons (around 128-132 ppm), the acetal carbons C2 and C5 (around 105-110 ppm), and the methyl carbon (around 20-25 ppm).[3] The signal for C2 will be a quaternary carbon due to the methyl substituent.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching frequencies (aliphatic and olefinic) just below 3000 cm⁻¹, strong C-O stretching bands characteristic of the acetal and ether functionalities (typically in the 1000-1200 cm⁻¹ region), and a C=C stretching band around 1620 cm⁻¹.[4]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 144. Key fragmentation patterns would involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z = 113, and the loss of a methyl group (-CH₃) to give a fragment at m/z = 129.
Synthesis and Mechanistic Insights
The most efficient and widely adopted method for synthesizing 2,5-dialkoxy-2,5-dihydrofurans is the electrochemical oxidation (methoxylation) of the corresponding furan.[7] This approach is favored in both laboratory and industrial settings because it avoids the use of stoichiometric quantities of hazardous reagents like elemental bromine and offers high yields.[8]
Electrochemical Methoxylation of 2-Methylfuran
The synthesis proceeds by the electrochemical oxidation of 2-methylfuran at an anode (typically platinum or carbon) in a methanol solvent containing an electrolyte.
Causality of Experimental Design:
-
Electrochemical Approach: This method provides a "reagent-free" way to perform the 1,4-addition of two methoxy groups across the furan ring. The anode removes electrons from the 2-methylfuran ring, generating a radical cation intermediate that is highly susceptible to nucleophilic attack by the methanol solvent. This is a greener and more controlled alternative to chemical oxidation.
-
Solvent Choice (Methanol): Methanol serves a dual purpose: it is the solvent for the reaction and the nucleophile that adds to the furan ring. Anhydrous conditions are crucial to prevent competing addition of water, which would lead to undesired byproducts.
-
Electrolyte: An electrolyte, such as ammonium bromide or sulfuric acid, is necessary to ensure the conductivity of the solution, allowing the electrochemical cell to operate efficiently.[7]
Diagram: Synthesis Workflow The overall transformation is a direct and efficient conversion of a readily available starting material.
Caption: Workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the methoxylation of furans.[9][10]
-
Cell Assembly: Assemble an undivided electrochemical cell equipped with a magnetic stirrer, a platinum or graphite plate anode, and a corresponding cathode.
-
Electrolyte Preparation: In a flask, prepare a solution of anhydrous methanol containing a suitable electrolyte (e.g., 0.05 M H₂SO₄ or 0.1 M NH₄Br).
-
Reactant Addition: Add 2-methylfuran (1.0 equivalent) to the electrolyte solution.
-
Electrolysis: Cool the cell in an ice-salt or dry ice-acetone bath to maintain a temperature between -10 °C and 0 °C. Begin stirring and apply a constant current or potential. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the acidic electrolyte with a base (e.g., sodium methoxide or triethylamine). Filter the solution to remove any precipitated salts.
-
Purification: Remove the methanol solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield this compound as a mixture of isomers.
Self-Validation: The success of the synthesis can be confirmed by acquiring ¹H NMR and ¹³C NMR spectra of the purified product and comparing them to the expected chemical shifts and integration values. GC analysis can confirm the purity and determine the cis/trans isomer ratio.
Core Reactivity: The "Masked" Dialdehyde
The central value of this compound in synthesis is its ability to generate methylsuccinaldehyde in situ through acid-catalyzed hydrolysis. This strategy circumvents the challenges of handling the unstable dialdehyde directly.[1][10]
Acid-Catalyzed Hydrolysis Mechanism
The hydrolysis of the cyclic acetal proceeds through a well-established, multi-step mechanism.[11]
-
Protonation: An acid catalyst (H₃O⁺) protonates one of the exocyclic methoxy groups, converting it into a good leaving group (methanol).
-
Formation of Oxocarbenium Ion: The lone pair of electrons on the endocyclic furan oxygen facilitates the departure of methanol, leading to the formation of a resonance-stabilized oxocarbenium ion. This is typically the rate-determining step.[11]
-
Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: Loss of a proton yields a hemiacetal intermediate.
-
Repeat Sequence: The process repeats for the second methoxy group: protonation, elimination of a second methanol molecule, attack by another water molecule, and deprotonation to yield the final 1,4-dicarbonyl product, methylsuccinaldehyde.
Diagram: Hydrolysis Mechanism This diagram illustrates the step-wise conversion of the stable acetal to the reactive dialdehyde.
Caption: Mechanism of acid-catalyzed hydrolysis to methylsuccinaldehyde.
Application in Heterocycle Synthesis: The Paal-Knorr Synthesis
A primary application for the in situ generated methylsuccinaldehyde is the Paal-Knorr synthesis , a powerful method for constructing five-membered heterocycles like pyrroles, furans, and thiophenes.[12][13][14] This reaction is a cornerstone of medicinal chemistry for building drug scaffolds.
-
Pyrrole Synthesis: Condensation of the generated methylsuccinaldehyde with ammonia or a primary amine (R-NH₂) under weakly acidic conditions yields a substituted pyrrole.[15]
-
Furan Synthesis: Treatment with a strong acid catalyst promotes dehydration to form a substituted furan.[13]
-
Thiophene Synthesis: Reaction with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₅) or Lawesson's reagent, produces a substituted thiophene.[13]
Experimental Protocol: In Situ Generation and Paal-Knorr Pyrrole Synthesis
This protocol demonstrates the use of the title compound as a masked dialdehyde.
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and a suitable solvent (e.g., ethanol or acetic acid).
-
Amine Addition: Add the primary amine (e.g., aniline, 1.0 eq) or an ammonium salt (e.g., ammonium acetate, 1.5 eq).
-
Hydrolysis and Cyclization: Add a catalytic amount of a weak acid (if not already using acetic acid as the solvent) to initiate the hydrolysis of the acetal. Heat the reaction mixture to reflux. The in situ generated methylsuccinaldehyde will immediately react with the amine.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the desired substituted pyrrole.
Self-Validation: The identity of the synthesized pyrrole can be unequivocally confirmed by NMR, IR, and mass spectrometry, which will show the characteristic signals of the aromatic pyrrole ring and the specific substituents from the starting amine and the methyl group.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety.
| Hazard Category | GHS Classification & Precautionary Statements |
| Physical Hazards | H226: Flammable liquid and vapor. P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. |
| Health Hazards | Harmful if swallowed or inhaled. Causes serious eye irritation. [4] P261: Avoid breathing vapors. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage | Store in a well-ventilated place. Keep cool. Recommended storage temperature: 2-8°C. |
| Incompatibilities | Incompatible with strong oxidizing agents and strong acids. Contact with strong acids will catalyze rapid hydrolysis.[16] |
Conclusion
This compound is a highly valuable synthetic intermediate whose stability and predictable reactivity make it an indispensable tool for organic chemists. Its role as a masked precursor for methylsuccinaldehyde provides a reliable and convenient method for introducing a 1,4-dicarbonyl moiety into complex synthetic schemes. The ability to generate this reactive species in situ for immediate use in powerful transformations, such as the Paal-Knorr synthesis, underscores its importance in the development of novel pharmaceuticals and functional materials. This guide provides the foundational knowledge and practical protocols necessary for its successful and safe implementation in a research setting.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,5-Dihydro-2,5-dimethoxyfuran synthesis - chemicalbook [chemicalbook.com]
- 3. 2,5-Dihydro-2,5-dimethoxyfuran(332-77-4) 13C NMR spectrum [chemicalbook.com]
- 4. 2,5-Dihydro-2,5-dimethoxyfuran | C6H10O3 | CID 78974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 2,5-Dihydrofuran(1708-29-8) 1H NMR spectrum [chemicalbook.com]
- 7. scispace.com [scispace.com]
- 8. CN105198840A - Method for preparing 2,5-dihydro-2,5-dimethoxyfuran by using fixed bed method - Google Patents [patents.google.com]
- 9. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Physicochemical Characteristics of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran
This technical guide provides a comprehensive overview of the physicochemical characteristics of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran (CAS No. 22414-24-0). Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes available empirical data with field-proven insights. Due to the limited specific literature for this methylated derivative, this guide leverages well-documented data for its parent compound, 2,5-Dihydro-2,5-dimethoxyfuran, to provide a logical framework for understanding its reactivity, stability, and handling.
Chemical Identity and Core Properties
This compound is a heterocyclic organic compound, specifically a cyclic acetal derivative of furan. Its structure, featuring a methyl group at the 2-position, distinguishes it from its more commonly cited analog. This substitution is anticipated to influence its steric and electronic properties, thereby affecting its reactivity and physical characteristics.
The fundamental identifiers and properties are summarized below for clarity and quick reference.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 22414-24-0 | [1][2] |
| Molecular Formula | C₇H₁₂O₃ | [2][3] |
| Molecular Weight | 144.17 g/mol | [2][3] |
| Appearance | Liquid (inferred from analogs) | [4] |
| Boiling Point | 46 °C at 10 mmHg | [1][5] |
| Density | 1.019 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.429 | [1] |
| SMILES | CC1(OC)OC(OC)C=C1 | [3] |
Structural Elucidation and Inferred Reactivity
The defining feature of this compound is the cyclic acetal functional group. This structure serves as a stable precursor, or "masked" form, of a reactive dicarbonyl compound. The presence of the methyl group at one of the acetal carbons (C2) introduces asymmetry and is expected to sterically hinder reactions at this position.
Caption: Chemical structure of this compound.
Acid-Catalyzed Hydrolysis: The Primary Reactive Pathway
The most significant reaction for this class of compounds is the acid-catalyzed hydrolysis of the acetal groups.[6] For the parent compound, 2,5-Dihydro-2,5-dimethoxyfuran, this reaction yields succinaldehyde, a highly reactive intermediate that is difficult to store in its pure form.[6] By analogy, the hydrolysis of the methylated derivative is expected to yield a methyl-substituted 1,4-dicarbonyl compound.
This reaction is fundamental to its utility in organic synthesis, allowing for the in situ generation of a reactive dialdehyde under controlled acidic conditions.[7] The compound is expected to be relatively stable in neutral and basic media but sensitive to acids.[6]
Caption: Proposed acid-catalyzed hydrolysis pathway.
Synthesis and Handling
Synthetic Approach
While specific synthesis protocols for this compound are not detailed in the available literature, its formation can be logically extrapolated from the synthesis of its non-methylated analog. The common industrial synthesis for 2,5-Dihydro-2,5-dimethoxyfuran involves the oxidative methoxylation of furan.[8][9]
One established laboratory method involves the reaction of furan with bromine in methanol, followed by neutralization.[10] A continuous fixed-bed catalytic reaction method has also been developed, using chlorine and an initiator to reduce costs and side reactions.[9] To synthesize the 2-methyl derivative, 2-methylfuran would serve as the logical starting material in place of furan.
Experimental Workflow: Synthesis via Halogenation/Methoxylation (Adapted Protocol)
The following protocol is adapted from the established synthesis of the non-methylated analog and illustrates the likely experimental procedure.[10] This is a representative workflow and has not been validated for the title compound.
Step 1: Reaction Setup
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2-methylfuran (freshly distilled), absolute methanol, and absolute ether.
Step 2: Cooling
-
Cool the solution to between -30 °C and -50 °C using a suitable cooling bath.
Step 3: Bromine Addition
-
Slowly add a pre-chilled solution of bromine in methanol via the dropping funnel. Critically, the internal temperature must be maintained below -30 °C to minimize side reactions.
Step 4: Neutralization
-
After the bromine addition is complete, slowly add an amine base (e.g., dimethylamine) while maintaining the temperature below -30 °C until the mixture is just basic.
Step 5: Work-up and Extraction
-
Allow the mixture to warm to room temperature.
-
Add methylene chloride and water to perform a liquid-liquid extraction.
-
Separate the organic layer. Wash sequentially with saturated aqueous sodium bicarbonate and brine.
Step 6: Purification
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield the final product.
Caption: Adapted workflow for the synthesis of the title compound.
Safety, Handling, and Storage
Hazard Profile (based on analog):
-
Flammability: Flammable liquid and vapor.[4] Keep away from heat, sparks, open flames, and other ignition sources.[11]
-
Toxicity: Harmful if swallowed or inhaled.[4]
-
Irritation: Causes serious eye irritation.[4][11] May cause skin irritation.[11]
Recommended Handling Procedures:
-
Use in a well-ventilated area or outdoors.[11]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields or a face shield, chemical-resistant gloves, and protective clothing.[11]
-
Avoid breathing vapors or mist.[11]
-
Use non-sparking tools and take precautionary measures against static discharge.[11]
-
Wash hands and any exposed skin thoroughly after handling.[11]
Storage:
-
Store in a cool, dry, and well-ventilated place.[11]
-
Keep the container tightly closed.[11]
-
Store in a flammables-designated area.[11]
-
Incompatible with strong oxidizing agents and strong acids.[8]
Analytical Characterization (Inferred)
Detailed spectral data (NMR, IR, MS) for this compound is not published. However, the expected spectral characteristics can be inferred from its structure and data available for its analog.
-
¹H NMR: The spectrum would be expected to show signals for the two methoxy groups, the vinyl protons of the dihydrofuran ring, and the characteristic singlet for the C2-methyl group. The chemical shifts of the methoxy protons and ring protons may differ slightly due to the presence of cis and trans isomers.
-
¹³C NMR: The spectrum should display seven distinct carbon signals. Key signals would include those for the two acetal carbons (C2 and C5), the olefinic carbons (C3 and C4), the two methoxy carbons, and the methyl carbon. Spectral data for the non-methylated analog is available for comparison.[12]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 144.17. Fragmentation patterns would likely involve the loss of methoxy groups (-OCH₃) and other characteristic furan ring cleavages.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching vibrations, C-O (ether/acetal) stretching bands, and a C=C stretching vibration for the double bond within the ring.
Conclusion and Future Outlook
This compound is a furan derivative with significant potential as a synthetic intermediate, primarily functioning as a stable precursor for a methyl-substituted 1,4-dicarbonyl compound. While empirical data for this specific molecule is limited, its physicochemical properties, reactivity, and handling requirements can be reliably inferred from its well-characterized parent compound, 2,5-Dihydro-2,5-dimethoxyfuran. The addition of the methyl group introduces asymmetry, which could be exploited in stereoselective syntheses. Further research is warranted to fully characterize this compound and explore its applications in fine chemical and pharmaceutical development.
References
- 1. 2,5-DIMETHOXY-2-METHYL-2,5-DIHYDROFURAN | 22414-24-0 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. 2,5-Dihydro-2,5-dimethoxyfuran | C6H10O3 | CID 78974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 22414-24-0 CAS MSDS (2,5-DIMETHOXY-2-METHYL-2,5-DIHYDROFURAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN105198840A - Method for preparing 2,5-dihydro-2,5-dimethoxyfuran by using fixed bed method - Google Patents [patents.google.com]
- 10. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 11. fishersci.com [fishersci.com]
- 12. 2,5-Dihydro-2,5-dimethoxyfuran(332-77-4) 13C NMR [m.chemicalbook.com]
An In-depth Technical Guide to 2,5-Dihydro-2,5-dimethoxy-2-methylfuran
CAS Number: 22414-24-0 Molecular Formula: C₇H₁₂O₃ Molecular Weight: 144.17 g/mol
Authored by a Senior Application Scientist
Preamble: A Versatile Building Block in Modern Synthesis
In the landscape of synthetic organic chemistry, the ability to mask and later reveal functionality is a cornerstone of elegant and efficient molecular construction. 2,5-Dihydro-2,5-dimethoxy-2-methylfuran stands as a pivotal, yet often under-specified, member of the dihydrofuran family of reagents. While its non-methylated counterpart, 2,5-dimethoxy-2,5-dihydrofuran, has seen broader documentation, the 2-methyl derivative offers unique steric and electronic properties that can be strategically leveraged in complex syntheses.
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying principles governing the synthesis, reactivity, and application of this versatile cyclic acetal. We will explore its role as a stable precursor to reactive dicarbonyl species and its utility in constructing complex heterocyclic frameworks, with a focus on providing actionable, field-proven insights.
Core Physicochemical and Spectroscopic Characterization
This compound is a colorless to pale yellow liquid. As a cyclic acetal, it exists as a mixture of cis and trans isomers, the ratio of which can be influenced by the synthetic method employed.
Physical Properties
A summary of the key physical properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 22414-24-0 | [1] |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Boiling Point | 46 °C at 10 mmHg | |
| Density | 1.019 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.429 |
Spectroscopic Data: A Comparative Approach
For 2,5-Dimethoxy-2,5-dihydrofuran (for comparison): [2][3][4]
-
¹H NMR (CDCl₃): Signals for the methoxy protons, the protons at the acetal carbons (C2 and C5), and the vinylic protons (C3 and C4). The cis and trans isomers will show distinct sets of signals.
-
¹³C NMR (CDCl₃): Resonances for the methoxy carbons, the acetal carbons, and the vinylic carbons.
-
IR (Film): Key absorptions for C-O-C stretching (ether and acetal), C=C stretching, and C-H stretching.
-
Mass Spectrometry (EI): A molecular ion peak and characteristic fragmentation patterns involving the loss of methoxy groups.
Expected Spectral Features for this compound:
-
¹H NMR: The spectrum will be more complex due to the C2-methyl group. We would expect to see a singlet for the methyl protons. The proton at C5 (if present) would be a multiplet. The methoxy groups may appear as two distinct singlets.
-
¹³C NMR: An additional signal in the aliphatic region for the methyl carbon. The signal for C2 will be shifted downfield compared to the non-methylated analog due to the quaternary substitution.
-
Mass Spectrometry: The molecular ion peak should be observed at m/z 144. Fragmentation would likely involve the loss of a methyl radical (M-15) and methoxy radicals (M-31).
Synthesis of this compound: Key Methodologies
The primary and most efficient route to this class of compounds is the oxidative methoxylation of the corresponding furan. For the title compound, the starting material is the readily available 2-methylfuran.
Electrochemical Synthesis: A Green and Efficient Approach
Electrochemical oxidation represents a highly efficient and environmentally benign method for the synthesis of 2,5-dialkoxy-2,5-dihydrofurans. This method avoids the use of hazardous chemical oxidants like bromine.
Diagram: Electrochemical Synthesis Workflow
Caption: Workflow for the electrochemical synthesis of the target compound.
Protocol 1: Electrochemical Methoxylation of 2-Methylfuran
-
Rationale: This protocol is adapted from established procedures for the electrochemical oxidation of furan and its derivatives. The key is the anodic oxidation of the furan ring to a radical cation, which is then trapped by the methanol solvent in a nucleophilic attack. The process occurs twice to form the dimethoxy acetal.
-
Apparatus:
-
An undivided electrochemical cell equipped with a graphite anode and a platinum or stainless steel cathode.
-
A constant current power supply.
-
A magnetic stirrer and stirring bar.
-
A cooling bath to maintain the reaction temperature.
-
-
Reagents:
-
2-Methylfuran (freshly distilled)
-
Anhydrous Methanol
-
Supporting electrolyte (e.g., sodium bromide, ammonium bromide, or a tetraalkylammonium salt)
-
-
Procedure:
-
Prepare a solution of 2-methylfuran and the supporting electrolyte in anhydrous methanol in the electrochemical cell. A typical concentration is 0.5-1 M of 2-methylfuran and 0.05-0.1 M of the electrolyte.
-
Cool the cell to 0-5 °C using an ice bath.
-
Begin stirring the solution and apply a constant current density (typically 0.05-0.1 A/cm²).
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, discontinue the electrolysis.
-
Work-up: Evaporate the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with water to remove the electrolyte.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound as a mixture of cis and trans isomers.
-
Chemical Oxidation: The Classical Approach
The original method for preparing such compounds involves the use of bromine in methanol. This reaction proceeds via an electrophilic addition of bromine to the furan ring, followed by nucleophilic attack of methanol.
Protocol 2: Bromination and Methoxylation of 2-Methylfuran
-
Rationale: This method, while effective, uses stoichiometric amounts of bromine and requires careful temperature control to minimize side reactions. A base is used to neutralize the HBr formed during the reaction.
-
Apparatus:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer.
-
A dry ice/acetone or liquid nitrogen cooling bath.
-
-
Reagents:
-
2-Methylfuran (freshly distilled)
-
Anhydrous Methanol
-
Bromine
-
A suitable base (e.g., sodium carbonate, triethylamine, or ammonia in methanol)
-
-
Procedure:
-
Charge the flask with a solution of 2-methylfuran in anhydrous methanol.
-
Cool the stirred solution to -40 °C or below.
-
Slowly add a solution of bromine in methanol via the dropping funnel, ensuring the temperature does not rise above -30 °C.
-
After the addition is complete, continue stirring for 30 minutes.
-
Slowly add the base to neutralize the reaction mixture, again maintaining a low temperature.
-
Allow the mixture to warm to room temperature.
-
Work-up: Add water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with a saturated solution of sodium thiosulfate (to remove any remaining bromine), followed by brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by vacuum distillation.
-
Reactivity and Synthetic Utility
The synthetic value of this compound lies in its role as a stable, handleable precursor to a reactive 1,4-dicarbonyl compound. This "masked" functionality is the key to its utility.
Acid-Catalyzed Hydrolysis: Unmasking the Dicarbonyl
Under mild acidic conditions, the cyclic acetal undergoes hydrolysis to reveal 2-acetyl-1,4-butanedial. This reactive intermediate is typically generated in situ and used immediately in subsequent transformations.
Diagram: Acid-Catalyzed Hydrolysis
Caption: Simplified mechanism of acid-catalyzed hydrolysis.
This hydrolysis is fundamental to its application in the synthesis of various heterocyclic systems, most notably substituted pyridines, pyrroles, and other frameworks relevant to medicinal chemistry.
The Achmatowicz Reaction: A Gateway to Pyranones
While the title compound is an intermediate in the broader Achmatowicz reaction, its formation is the first key step. The subsequent acid-catalyzed rearrangement of the corresponding furfuryl alcohol derivative leads to dihydropyranones, which are valuable precursors for the synthesis of monosaccharides and other natural products[5]. The presence of the methyl group on the starting furan allows for the synthesis of correspondingly substituted pyranone structures.
Applications in Drug Development and Fine Chemical Synthesis
The ability to generate a functionalized 1,4-dicarbonyl compound in situ makes this compound a valuable tool in the synthesis of complex molecular architectures.
-
Heterocycle Synthesis: The generated dicarbonyl can be condensed with amines, hydrazines, and other nucleophiles to construct a wide array of five- and six-membered heterocycles. The methyl group provides a specific point of substitution that can be crucial for tuning the biological activity of the final molecule.
-
Natural Product Synthesis: As an intermediate in the Achmatowicz reaction, it is a key building block for the synthesis of various natural products containing tetrahydropyran or pyranone moieties[5].
-
Asymmetric Synthesis: Chiral versions of the starting 2-methylfurfuryl alcohol can be used to generate enantiomerically enriched pyranone derivatives, a critical consideration in modern drug development.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. It is a flammable liquid and appropriate precautions should be taken to avoid sources of ignition. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It is sensitive to acid and should be stored in a cool, dry place under an inert atmosphere.
Conclusion
This compound is a powerful synthetic intermediate whose full potential is realized through an understanding of its core reactivity. Its efficient synthesis via electrochemical methods and its utility as a masked dicarbonyl species make it a valuable tool for the modern synthetic chemist. While detailed spectroscopic characterization data is not yet widely disseminated, its properties can be reliably inferred from its close chemical relatives. This guide provides the foundational knowledge and practical protocols necessary for its effective use in research and development, particularly in the fields of medicinal chemistry and natural product synthesis.
References
- 1. scbt.com [scbt.com]
- 2. 2,5-Dihydro-2,5-dimethoxyfuran | C6H10O3 | CID 78974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Furan, 2,5-dihydro-2,5-dimethoxy- [webbook.nist.gov]
- 5. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran
This technical guide provides a comprehensive overview of the spectroscopic properties of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran (CAS 22414-24-0), a substituted furan derivative of interest in synthetic organic chemistry. Due to a scarcity of publicly available experimental spectra for this specific molecule, this guide will leverage a multi-faceted approach. A detailed analysis of the experimentally obtained spectroscopic data for the closely related and well-documented analogue, 2,5-Dihydro-2,5-dimethoxyfuran (CAS 332-77-4), will be presented as a foundational reference. Subsequently, a predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound will be provided, highlighting the anticipated spectral differences arising from the addition of a methyl group.
This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this class of compounds. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to be a self-validating system for experimental work.
Foundational Analysis: Spectroscopic Data of 2,5-Dihydro-2,5-dimethoxyfuran
A thorough understanding of the spectroscopic characteristics of the parent compound, 2,5-Dihydro-2,5-dimethoxyfuran, is crucial for the interpretation of the spectra of its methylated derivative. This compound exists as a mixture of cis and trans isomers, which can often be observed in its NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra of 2,5-Dihydro-2,5-dimethoxyfuran provide a wealth of information regarding its molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of 2,5-Dihydro-2,5-dimethoxyfuran in CDCl₃ typically displays signals corresponding to the methoxy protons, the protons at the 2 and 5 positions, and the vinylic protons at the 3 and 4 positions.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.9 | s | 2H | H-3, H-4 |
| ~5.5 | s | 2H | H-2, H-5 |
| ~3.4 | s | 6H | -OCH₃ |
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~130 | C-3, C-4 |
| ~108 | C-2, C-5 |
| ~54 | -OCH₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,5-Dihydro-2,5-dimethoxyfuran is characterized by the following key absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Strong | C-H stretch (alkane) |
| ~1630 | Medium | C=C stretch (alkene) |
| ~1100-1000 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of 2,5-Dihydro-2,5-dimethoxyfuran is expected to show a molecular ion peak (M⁺) at m/z 130, corresponding to its molecular weight.[1][2] Common fragmentation patterns would involve the loss of methoxy groups (-OCH₃) or other small fragments.
Predictive Spectroscopic Analysis of this compound
The addition of a methyl group at the C-2 position of the dihydrofuran ring is expected to introduce distinct changes in the spectroscopic data. The following sections provide a predictive analysis of these changes.
Predicted ¹H NMR Spectrum
The introduction of a methyl group at C-2 will break the symmetry of the molecule, leading to a more complex ¹H NMR spectrum.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~5.9-6.1 | m | 2H | H-3, H-4 | The vinylic protons are now in different chemical environments and will likely appear as a multiplet. |
| ~5.6 | s | 1H | H-5 | The proton at C-5 is now unique. |
| ~3.4 | s | 3H | -OCH₃ (at C-5) | Methoxy group at the unsubstituted position. |
| ~3.3 | s | 3H | -OCH₃ (at C-2) | Methoxy group at the substituted position, may be slightly shifted. |
| ~1.5 | s | 3H | -CH₃ | The methyl protons will appear as a singlet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will also reflect the loss of symmetry, with distinct signals for each carbon atom.
| Predicted Chemical Shift (ppm) | Assignment | Rationale for Prediction |
| ~132 | C-3 or C-4 | Vinylic carbons, now inequivalent. |
| ~128 | C-4 or C-3 | Vinylic carbons, now inequivalent. |
| ~110 | C-2 | Quaternary carbon at the substituted position. |
| ~108 | C-5 | Carbon at the unsubstituted acetal position. |
| ~55 | -OCH₃ | Methoxy carbons. |
| ~25 | -CH₃ | Methyl carbon. |
Predicted IR Spectrum
The IR spectrum is expected to be broadly similar to that of the unmethylated analogue, with the addition of characteristic C-H bending vibrations for the methyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Strong | C-H stretch (alkane) |
| ~1630 | Medium | C=C stretch (alkene) |
| ~1450 & ~1380 | Medium | C-H bend (methyl) |
| ~1100-1000 | Strong | C-O stretch (ether) |
Predicted Mass Spectrum
The molecular weight of this compound is 144.17 g/mol .[3] The mass spectrum is expected to show a molecular ion peak at m/z 144. The fragmentation pattern will likely be influenced by the presence of the methyl group, potentially leading to a prominent fragment from the loss of a methyl radical (m/z 129) or a methoxy radical (m/z 113).
Experimental Protocols
To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Caption: Workflow for NMR data acquisition and processing.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
Mass Spectrometry
-
Sample Introduction: For a volatile liquid, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for sample introduction and separation from any impurities.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable mass spectrum.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
Caption: Generalized workflow for GC-MS analysis.
Synthesis of this compound
A potential synthesis for the title compound would therefore involve the electrochemical oxidation of 2-methylfuran in methanol.
Proposed Reaction:
2-Methylfuran + 2 CH₃OH → this compound + H₂
Experimental Considerations:
-
Electrolyte: A supporting electrolyte such as sodium bromide or ammonium bromide is typically used.
-
Electrodes: Platinum or carbon electrodes are commonly employed.
-
Solvent: Anhydrous methanol serves as both the solvent and the reagent.
-
Temperature: The reaction is often carried out at low temperatures to minimize side reactions.
This method is attractive due to its mild reaction conditions and high atom economy. The synthesis of the starting material, 2-methylfuran, is well-documented.
Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic characterization of this compound. By leveraging the known data of its close analogue, 2,5-Dihydro-2,5-dimethoxyfuran, we have been able to provide a detailed predictive analysis of the NMR, IR, and MS spectra of the title compound. The provided experimental protocols offer a robust framework for researchers to obtain high-quality data. The insights and methodologies presented herein are intended to facilitate the structural elucidation and further investigation of this and related furan derivatives in various scientific and industrial applications.
References
An In-depth Technical Guide to the Stability and Storage of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran
Introduction: The Versatile Role of a Masked Aldehyde
2,5-Dihydro-2,5-dimethoxy-2-methylfuran is a heterocyclic organic compound of significant interest to researchers and process chemists, particularly in the fields of pharmaceutical and fine chemical synthesis. As a cyclic acetal, its core utility lies in its function as a stable, manageable precursor to a reactive 1,4-dicarbonyl compound, 2-methylsuccinaldehyde. The controlled, in-situ generation of this aldehyde is crucial for various synthetic transformations, including the construction of complex heterocyclic ring systems. Understanding the stability profile and optimal storage conditions of this compound is paramount to ensuring its integrity, purity, and consistent performance in these sensitive applications. This guide provides a comprehensive overview of the factors governing its stability, recommended handling and storage protocols, and methods for assessing its degradation.
Chemical Stability Profile
The stability of this compound is fundamentally dictated by the chemical nature of its cyclic acetal structure. Like its non-methylated analog, 2,5-dihydro-2,5-dimethoxyfuran, its primary mode of degradation is through hydrolysis.[1] However, its stability is significantly influenced by the surrounding chemical environment, particularly pH, as well as by physical factors such as temperature and light.
Susceptibility to Acid-Catalyzed Hydrolysis
The presence of acid is the most critical factor influencing the degradation of this compound. The acetal linkages are highly susceptible to acid-catalyzed hydrolysis, which leads to the opening of the dihydrofuran ring and the formation of 2-methylsuccinaldehyde and two equivalents of methanol.[1] This reaction is the cornerstone of its synthetic utility but also its primary stability liability.[1]
The reaction proceeds via protonation of one of the oxygen atoms of the methoxy groups, followed by the elimination of methanol to form a resonance-stabilized oxonium ion intermediate. Subsequent nucleophilic attack by water leads to the formation of a hemiacetal, which then undergoes further hydrolysis to yield the final dicarbonyl product. The rate of this hydrolysis is directly dependent on the acid concentration and the temperature of the environment.[1]
The presence of the methyl group at the 2-position is anticipated to influence the rate of this hydrolysis. The methyl group, being electron-donating, can stabilize the intermediate oxonium ion, potentially accelerating the rate-determining step of the hydrolysis compared to the non-methylated analog. This is a critical consideration for researchers when designing reaction conditions or assessing the compound's stability in acidic media.
Stability in Neutral and Basic Media
In neutral and basic conditions, this compound exhibits significantly greater stability.[1] The absence of a proton source prevents the initiation of the hydrolytic degradation pathway. This allows for its use in a broader range of synthetic protocols that do not involve acidic reagents. However, prolonged exposure to strong bases should be avoided as it may lead to other, less common degradation pathways.
Thermal and Photochemical Stability
While specific quantitative thermal decomposition studies for this compound are not extensively documented in publicly available literature, it is known to be stable under normal laboratory temperatures and pressures.[2] However, as with most organic compounds, exposure to excessive heat should be avoided to prevent non-specific decomposition. Safety data sheets for the closely related 2,5-dimethoxy-2,5-dihydrofuran recommend storage in a cool place, away from heat sources.[3]
The photochemical stability of this compound is also not well-documented. However, the presence of the unsaturated dihydrofuran ring suggests a potential susceptibility to photochemical reactions.[1] Therefore, it is prudent to protect the compound from prolonged exposure to light, particularly UV radiation, to minimize the risk of photochemical degradation.
Recommended Storage and Handling Protocols
To ensure the long-term purity and integrity of this compound, strict adherence to proper storage and handling procedures is essential. The following recommendations are based on safety data sheets, supplier information, and an understanding of the compound's chemical properties.
Optimal Storage Conditions
A summary of the recommended storage conditions is provided in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Minimizes the rate of potential thermal degradation and reduces vapor pressure. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents potential oxidation and minimizes exposure to atmospheric moisture, which could contribute to hydrolysis if acidic impurities are present. |
| Container | Keep in a tightly closed, light-resistant container. | Prevents evaporation, contamination, and exposure to moisture and light.[4] Amber glass bottles are recommended. |
| Location | Store in a well-ventilated area, away from incompatible materials.[3][4] | Ensures safety in case of accidental spills and prevents contact with substances that could catalyze degradation. |
| Incompatible Materials | Strong acids, strong oxidizing agents.[2] | Strong acids will catalyze rapid hydrolysis. Strong oxidizing agents can potentially react with the dihydrofuran ring or methoxy groups. |
Handling Procedures
Proper handling is crucial to prevent degradation and ensure user safety.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[4]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves and safety glasses with side shields or goggles.[4]
-
Inert Atmosphere Techniques: When handling larger quantities or for long-term storage of opened containers, it is advisable to use inert atmosphere techniques (e.g., a nitrogen-flushed glovebox or Schlenk line) to minimize exposure to air and moisture.
-
Tool Selection: Use non-sparking tools to prevent ignition of flammable vapors.[4]
-
Solution Preparation: When preparing solutions, use dry, neutral solvents. If an aqueous solution is required for a subsequent reaction, prepare it immediately before use and consider buffering the solution to maintain a neutral or slightly basic pH if the subsequent reaction conditions permit.
Degradation Pathway and Monitoring
The primary degradation pathway for this compound is acid-catalyzed hydrolysis. A visual representation of this process is provided below.
Caption: Acid-catalyzed hydrolysis of this compound.
Analytical Methods for Stability Assessment
To monitor the purity of this compound and detect the presence of degradation products, several analytical techniques can be employed.
-
Gas Chromatography (GC): GC is a suitable method for assessing the purity of the compound due to its volatility. A flame ionization detector (FID) can be used for quantification. The appearance of new peaks with shorter retention times could indicate the presence of more volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and purity assessment. The presence of aldehydic protons (around 9-10 ppm in 1H NMR) would be a clear indicator of hydrolysis to 2-methylsuccinaldehyde.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor for the appearance of a strong carbonyl (C=O) stretching band (around 1725 cm-1), which would signify the formation of the dialdehyde degradation product.
Experimental Protocol: Accelerated Stability Study
The following is a generalized protocol for conducting an accelerated stability study to evaluate the impact of acidic conditions on this compound.
Objective: To determine the rate of hydrolysis of this compound under mildly acidic conditions at a controlled temperature.
Materials:
-
This compound (high purity)
-
Buffered aqueous solution (e.g., pH 5 acetate buffer)
-
High-purity solvent for dilution (e.g., acetonitrile or THF, if required for analytical method)
-
Thermostatically controlled water bath or oven
-
Analytical instrument (e.g., GC-FID or HPLC-UV)
-
Volumetric flasks and pipettes
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the chosen analytical solvent at a known concentration. Create a series of calibration standards by serial dilution.
-
Sample Preparation: In a series of vials, accurately weigh a known amount of this compound.
-
Initiation of Study: To each vial, add a precise volume of the pre-heated (to the study temperature, e.g., 40°C) pH 5 buffer solution. Cap the vials tightly and vortex briefly to ensure mixing.
-
Time Zero (T0) Analysis: Immediately after preparation, take an aliquot from one of the vials, quench the degradation by neutralizing with a small amount of base (e.g., dilute sodium bicarbonate solution), dilute with the analytical solvent, and analyze using the chosen analytical method to determine the initial concentration.
-
Incubation: Place the remaining vials in the thermostatically controlled environment (e.g., 40°C water bath).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial from the incubator. Quench the reaction and analyze the sample as described in step 4.
-
Data Analysis: Plot the concentration of this compound versus time. From this data, the rate of degradation under these specific conditions can be determined.
Caption: Workflow for an accelerated stability study of the subject compound.
Conclusion
This compound is a valuable synthetic intermediate whose stability is intrinsically linked to its utility. Its susceptibility to acid-catalyzed hydrolysis necessitates careful handling and storage to maintain its purity and efficacy. By adhering to the guidelines outlined in this technical guide—storing the compound in a cool, dry, inert, and light-protected environment, and handling it with appropriate precautions—researchers, scientists, and drug development professionals can ensure the reliability of this important chemical building block in their synthetic endeavors. The implementation of routine analytical monitoring will further safeguard against the use of degraded material, leading to more reproducible and successful outcomes.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Intermediate with Inherent Risks
2,5-Dihydro-2,5-dimethoxy-2-methylfuran, a substituted furan derivative, is a valuable intermediate in organic synthesis, finding application in the development of novel pharmaceutical compounds and other complex molecules. Its unique structure, featuring a dihydrofuran ring with methoxy and methyl substituents, offers a versatile scaffold for a variety of chemical transformations. However, as with many highly reactive intermediates, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth examination of the safety and handling precautions for this compound, drawing upon available safety data and the known hazards of structurally related furan derivatives.
Section 1: Hazard Identification and Classification
This compound is classified as a flammable liquid.[1][2] The primary hazards associated with this compound are detailed below. It is crucial to recognize that while a specific comprehensive toxicological profile for this compound is not widely available, the known hazards of other furan derivatives suggest that it should be handled with significant caution.[3][4]
GHS Classification:
Hazard Statements:
-
H226: Flammable liquid and vapor.[2]
Precautionary Statements:
A comprehensive set of precautionary statements is provided by suppliers, emphasizing the need for careful handling to mitigate risks.[1][2] These include, but are not limited to:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][2]
-
P240: Ground and bond container and receiving equipment.[1][2]
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.[1][2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].[1][2]
-
P370+P378: In case of fire: Use appropriate media to extinguish.[1]
-
P403+P235: Store in a well-ventilated place. Keep cool.[1][2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][2]
While not specifically classified for this compound, related compounds like 2,5-dihydro-2,5-dimethoxyfuran are also classified as harmful if swallowed or inhaled and cause serious eye irritation.[5][6] Given the structural similarity, it is prudent to assume these hazards may also be present.
Section 2: Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| CAS Number | 22414-24-0 | [1] |
| Appearance | Liquid | |
| Boiling Point | 152 °C | [2] |
| Density | 1.019 g/mL | [2] |
| Flash Point | 115°F (46.1°C) | [2] |
| Refractive Index | n20/D 1.429 (lit.) | [2] |
| Vapor Pressure | 1.35 mmHg at 25°C | [2] |
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to minimize inhalation of vapors.
-
Ignition Source Control: Due to its flammability, all sources of ignition must be eliminated from the handling area. This includes open flames, hot plates, and non-explosion-proof electrical equipment.[1] Use of non-sparking tools is mandatory.[1]
-
Static Discharge Prevention: Proper grounding and bonding of containers and equipment are critical to prevent the buildup of static electricity, which can serve as an ignition source.[1]
Personal Protective Equipment (PPE)
The selection and proper use of PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required at a minimum.[7] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves must be worn. Given the nature of the solvent, nitrile or neoprene gloves are generally recommended. However, it is imperative to consult the glove manufacturer's compatibility chart for specific breakthrough times and permeation data. Always inspect gloves for signs of degradation or punctures before use.
-
Protective Clothing: A flame-resistant lab coat is required. For larger scale operations or when there is a significant risk of splashing, chemical-resistant coveralls should be worn.[8]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9] The specific type of respirator will depend on the airborne concentration of the chemical.
Section 4: Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is critical for preventing accidents and maintaining the stability of the compound.
Handling
-
Always handle this compound in a chemical fume hood.[9]
-
Avoid contact with skin and eyes.[1]
-
Do not breathe vapors or mists.
-
Use non-sparking tools and explosion-proof equipment.[1]
-
Ground and bond all containers and transfer equipment to prevent static discharge.[1]
-
Keep the container tightly closed when not in use.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[10]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7]
-
Store away from heat, sparks, open flames, and other ignition sources.[1]
-
Keep in a designated flammable liquids storage cabinet or area.
-
Protect from light.
-
Incompatible materials: Strong oxidizing agents and strong acids.[11][12]
Section 5: Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
First-Aid Measures
-
Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1][7]
-
Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: The vapor is heavier than air and may travel a considerable distance to an ignition source and flash back. Containers may explode when heated.[9][13]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition.[14] Wear appropriate personal protective equipment as outlined in Section 3. Avoid breathing vapors.
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]
-
Methods for Containment and Cleaning Up: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[14] Collect the absorbed material into a suitable, labeled container for disposal.[14]
Section 6: Toxicology and Reactivity
Toxicology
While specific toxicological data for this compound is limited, furan and its derivatives are known to exhibit toxicity. Furan itself is a possible human carcinogen, causing hepatocellular and bile duct tumors in rodents.[15] The toxicity of furan derivatives is often mediated by metabolic activation by cytochrome P-450 enzymes to reactive intermediates.[3] Studies on 2-methylfuran have suggested potential hepatocarcinogenicity in rats.[4] Given these findings, it is critical to handle all furan derivatives, including this compound, with appropriate precautions to minimize exposure.
Chemical Stability and Reactivity
-
Reactivity: this compound is generally stable under normal conditions. However, like other dihydrofurans, it can be sensitive to acidic conditions, which may lead to hydrolysis and ring-opening.[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[11][12]
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide and carbon dioxide.[9]
Section 7: Disposal Considerations
Waste disposal must be conducted in accordance with all federal, state, and local regulations.
-
Dispose of unused material and contaminated absorbents as hazardous waste.[1]
-
Do not dispose of down the drain.
-
Empty containers may retain product residue and vapors and should be treated as hazardous waste.[14]
Conclusion
This compound is a valuable synthetic intermediate that requires careful and informed handling. By understanding its flammability, potential toxicity, and reactivity, and by rigorously adhering to the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can safely harness its synthetic utility while minimizing risks. A proactive and educated approach to safety is the cornerstone of responsible scientific practice.
References
- 1. 2,5-DIMETHOXY-2-METHYL-2,5-DIHYDROFURAN - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,5-Dihydro-2,5-dimethoxyfuran | C6H10O3 | CID 78974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-Dimethoxy-2,5-dihydrofuran, mixture of cis and trans 97 332-77-4 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Furan - Wikipedia [en.wikipedia.org]
toxicological data of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran
An In-depth Technical Guide to the Toxicological Profile of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran
Authored by a Senior Application Scientist
Foreword: Navigating Data Gaps in Chemical Toxicology
Chemical Identity and Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is essential as it influences its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential toxicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22414-24-0 | [1][2] |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Appearance | Data not available; likely a liquid based on analogues. | |
| Boiling Point | 152 °C | [3] |
| Flash Point | 115°F (46.1°C) | [3] |
| Vapor Pressure | 1.35 mmHg at 25°C | [3] |
| GHS Classification | Flammable liquid and vapor (Warning, H226). | [3] |
Note: This information is aggregated from chemical suppliers and databases; comprehensive, peer-reviewed experimental data is limited.
Toxicological Assessment through Structural Analogues
The toxicological profile of furan and its derivatives is extensively studied and serves as the primary basis for our predictive assessment. The furan ring itself is recognized as a hepatotoxicant and carcinogen.[4][5] Its toxicity is largely mediated by its metabolic activation.
The Furan Precedent: Metabolism-Induced Toxicity
Furan is metabolized by cytochrome P450 enzymes (primarily CYP2E1) to a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial.[6] This metabolite can readily form adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity, genotoxicity, and ultimately, carcinogenicity.[4][6] The liver is the primary target organ.[6][7][8]
Analogue 1: Furan (CAS 110-00-9)
-
Acute Toxicity: Furan exhibits significant acute toxicity. Studies in rats and mice show mortality at doses ranging from 40-80 mg/kg, with the liver being a key target organ showing mottling and enlargement.[7]
-
Carcinogenicity: The National Toxicology Program (NTP) concluded that there was clear evidence of carcinogenic activity of furan in male and female rats (cholangiocarcinoma, hepatocellular neoplasms) and mice (hepatocellular neoplasms).[6][7] The International Agency for Research on Cancer (IARC) classifies furan as a Group 2B carcinogen, "possibly carcinogenic to humans".[6]
-
Genotoxicity: While furan itself is negative in standard bacterial mutation assays (Ames test), it induces chromosomal aberrations and sister chromatid exchanges in mammalian cells in vitro and chromosomal aberrations in vivo.[6][7] This suggests a clastogenic, rather than a mutagenic, mechanism, likely mediated by its reactive metabolite.
-
Reproductive Toxicity: Recent studies in male rats have demonstrated that furan exposure can induce oxidative stress in testicular tissue, reduce testosterone levels, and decrease sperm count and motility, indicating a potential for reproductive toxicity.[9]
Analogue 2: 2-Methylfuran (2-MF) and 2,5-Dimethylfuran (DMF)
-
Hepatotoxicity: Studies on 2-Methylfuran (2-MF) in rats showed effects on the hepatobiliary system, including increased serum alkaline phosphatase and cholangiofibrosis at higher doses.[5] This indicates that alkyl substitution on the furan ring does not eliminate the potential for liver damage.
-
Carcinogenicity: 2-MF demonstrated a potential for hepatocarcinogenicity in rats, suggested by an increase in pre-neoplastic lesions (glutathione S-transferase placental form-positive foci).[5] Interestingly, this was not associated with in vivo mutagenicity, suggesting a non-genotoxic mode of action may be involved for this specific analogue.[5]
-
Genotoxicity: 2,5-Dimethylfuran (DMF) was found to induce an increase in micronuclei frequency in a murine in vitro assay, suggesting it may be genotoxic to hematopoietic cells.[10]
Analogue 3: 2,5-Dihydro-2,5-dimethoxyfuran (CAS 332-77-4)
This compound is the closest structural analogue for which hazard information is available.
-
Acute Toxicity: It is classified as harmful if swallowed (Acute Tox. 4) and harmful if inhaled (Acute Tox. 4).[11] An LC50 (rat) of 10,300 mg/m³/4hr has been reported.
-
Irritation: It is considered an irritant and causes serious eye irritation (Eye Irrit. 2).[11]
Predicted Toxicological Profile of this compound
Synthesizing the data from structural analogues allows for the construction of a hypothetical hazard profile.
-
Metabolic Activation: The presence of the dihydrofuran ring, substituted with methoxy groups, alters the electronic properties compared to the aromatic furan. However, it is plausible that in vivo hydrolysis or other metabolic processes could lead to the formation of furan-like structures or other reactive intermediates. The methyl group may also influence the rate and site of metabolism.
-
Hepatotoxicity: Given the consistent hepatotoxicity observed across furan and its alkylated derivatives, the liver should be considered a primary potential target organ for this compound.
-
Genotoxicity & Carcinogenicity: The genotoxic and carcinogenic potential is uncertain. While the parent furan is a clear concern, the metabolic pathway of the title compound is unknown. If metabolism leads to the formation of the reactive butenedial, a similar hazard could exist. The findings for 2-MF and DMF suggest that alkylated furans retain genotoxic potential.[5][10]
-
Acute Hazards: Based on its closest analogue, the compound should be treated as potentially harmful if swallowed or inhaled, and as a serious eye irritant.[11]
Proposed Toxicological Evaluation Strategy
A tiered, systematic approach is essential to definitively characterize the toxicological profile of this compound. This strategy aligns with established international testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[12]
Diagram: Tiered Toxicological Testing Workflow
Caption: A proposed tiered workflow for the toxicological evaluation of the compound.
Tier 1: In Vitro Screening
The initial phase focuses on cell-based assays to identify key hazards without the use of animal studies.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
-
Objective: To detect gene mutations induced by the test compound.
-
Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
-
Methodology:
-
Prepare a range of concentrations of this compound.
-
Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).
-
Expose the bacterial strains to the test compound on minimal glucose agar plates.
-
Incubate plates for 48-72 hours.
-
Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli).
-
-
Interpretation: A significant, dose-related increase in revertant colonies compared to the solvent control indicates a mutagenic potential. Given furan's negative result, a negative result here would be consistent but not conclusive for overall genotoxicity.
Experimental Protocol: In Vitro Micronucleus Test (OECD 487)
-
Objective: To detect chromosomal damage (clastogenicity) or aneuploidy.
-
Test System: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79, L5178Y, TK6).
-
Methodology:
-
Culture cells and expose them to a range of concentrations of the test compound for a short (3-6 hours) and long (continuous for 1.5-2.0 cell cycles) duration, both with and without S9 metabolic activation.
-
Following exposure, add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest, fix, and stain the cells.
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
-
Interpretation: A significant, dose-related increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential. This assay is critical, as furan and its analogues have shown positive results for chromosomal damage.[7][10]
Tier 2: Acute Toxicity and Local Tolerance
If in vitro results raise concerns, or if required for regulatory purposes, acute in vivo studies are initiated.
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
-
Objective: To determine the acute oral toxicity (LD50) and identify signs of toxicity.
-
Test System: Rodents (typically female rats).
-
Methodology:
-
Dose one animal at a time sequentially. The starting dose is selected based on in vitro data or a default value (e.g., 175 mg/kg).
-
If the animal survives, the dose for the next animal is increased. If it dies, the dose is decreased.
-
A maximum of 5 animals are typically used.
-
Observe animals for signs of toxicity and mortality for up to 14 days.
-
Conduct a gross necropsy on all animals.
-
-
Interpretation: The results are used to calculate a statistical estimate of the LD50 and classify the compound according to GHS categories.
Tier 3: Repeated Dose Toxicity
This tier is crucial for identifying target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL).
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)
-
Objective: To evaluate the cumulative toxic effects over a sub-acute period.
-
Test System: Rodents (e.g., Sprague-Dawley rats), typically 5 males and 5 females per group.
-
Methodology:
-
Administer the test compound daily by gavage for 28 days at three dose levels plus a control group.
-
Monitor clinical signs, body weight, and food/water consumption throughout the study.
-
Conduct detailed clinical pathology (hematology, clinical chemistry) and urinalysis at termination.
-
Perform a full gross necropsy and weigh key organs (liver, kidneys, spleen, brain, gonads).
-
Conduct histopathological examination of a comprehensive list of tissues, with a particular focus on the liver.
-
-
Interpretation: This study will identify target organs (predicted to be the liver), characterize the dose-response relationship, and establish a NOAEL, which is critical for risk assessment.
Conclusion and Recommendations
While direct toxicological data for this compound is scarce, a review of its structural analogues, particularly the parent furan, raises significant concerns for potential hepatotoxicity, genotoxicity (specifically clastogenicity), and carcinogenicity. The compound should be handled with appropriate caution, assuming it is harmful by ingestion and inhalation and is a serious eye irritant.
The lack of empirical data underscores the critical need for a structured toxicological evaluation as outlined in this guide. We strongly recommend initiating the Tier 1 in vitro assays—specifically the Ames test and the in vitro micronucleus test—as a priority. The results of these foundational studies will provide the necessary data to either de-risk the compound for specific applications or guide the design of more complex and resource-intensive in vivo studies. For any application involving potential human exposure, this empirical testing is not merely recommended; it is an essential prerequisite for responsible development and risk management.
References
- 1. scbt.com [scbt.com]
- 2. 2,5-DIMETHOXY-2-METHYL-2,5-DIHYDROFURAN - Safety Data Sheet [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Toxicology and Carcinogenesis Studies of Furan (CAS No. 110-00-9) in F344 Rats and B6C3F1 Mice(Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. focusontoxpath.com [focusontoxpath.com]
- 9. Toxicological effects of furan on the reproductive system of male rats: An "in vitro" and "in vivo"-based endocrinological and spermatogonial study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bone marrow genotoxicity of 2,5-dimethylfuran, a green biofuel candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,5-Dihydro-2,5-dimethoxyfuran | C6H10O3 | CID 78974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. oecd.org [oecd.org]
Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran (CAS No. 22414-24-0), a heterocyclic organic compound with applications in chemical synthesis.[1][2] Due to the limited availability of specific quantitative solubility data in public literature, this document establishes a predictive solubility framework based on its molecular structure and the known properties of its parent compound, 2,5-dimethoxy-2,5-dihydrofuran. Furthermore, this guide furnishes detailed, field-proven experimental protocols to empower researchers in drug development and organic synthesis to precisely determine its solubility in a range of organic solvents. The methodologies presented are designed to ensure scientific rigor and data integrity, aligning with the principles of expertise, authoritativeness, and trustworthiness.
Introduction: Understanding the Molecular Profile
This compound is a substituted furan derivative.[1][2] Its structure, featuring a central dihydrofuran ring with two methoxy groups and a methyl group, dictates its interactions with various solvents. The presence of ether linkages (methoxy groups) introduces polarity and potential sites for hydrogen bonding with protic solvents, while the overall carbon framework contributes to its nonpolar character. This duality is central to understanding its solubility behavior.
Furan derivatives, as a class, are generally soluble in common organic solvents like ethanol and ether.[3] The fundamental principle of "like dissolves like" serves as a primary predictor of solubility, suggesting that the polarity of the solvent relative to the solute is a critical determinant.[4][5][6]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| CAS Number | 22414-24-0 | [1] |
| Boiling Point | 46 °C at 10 mm Hg | [2] |
| Density | 1.019 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.429 | [2] |
Predictive Solubility Assessment
A qualitative assessment of solubility can be extrapolated from the known solubility of the closely related compound, 2,5-dimethoxy-2,5-dihydrofuran. This parent compound is documented as being soluble in methanol, diethyl ether, and tetrahydrofuran, while being practically insoluble in water.[7] The addition of a methyl group in this compound is expected to slightly increase its nonpolar character.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic Solvents | Methanol, Ethanol | High | The methoxy groups can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of these solvents. |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | Dipole-dipole interactions between the polar C-O bonds of the solute and the polar functional groups of the solvent will facilitate dissolution. |
| Nonpolar Solvents | Hexane, Toluene | Moderate to Low | The hydrocarbon backbone and methyl group of the solute will have favorable van der Waals interactions with nonpolar solvents, though the polar ether groups may limit miscibility. |
| Halogenated Solvents | Dichloromethane, Chloroform | High | These solvents possess a moderate polarity and can effectively solvate the molecule through dipole-dipole interactions. |
Experimental Determination of Solubility: A Self-Validating Protocol
For applications requiring precise solubility values, direct experimental measurement is imperative. The following section details a robust, self-validating protocol based on the widely accepted shake-flask method. This method is time-tested but can be time-intensive; for more rapid analysis, Nuclear Magnetic Resonance (NMR) based methods can be employed.[8]
The Shake-Flask Method: A Step-by-Step Guide
This protocol is designed to determine the equilibrium solubility of a compound in a given solvent at a specific temperature. The causality behind each step is explained to ensure a deep understanding of the process.
Diagram 1: Experimental Workflow for the Shake-Flask Solubility Determination Method
Caption: Workflow for determining solubility via the shake-flask method.
Protocol:
-
Preparation of a Supersaturated Solution:
-
Action: Add an excess amount of this compound to a sealed vial containing a known volume of the chosen organic solvent. The term "excess" is critical; undissolved solid must be visible.
-
Causality: The presence of excess solute ensures that the solution reaches saturation, a prerequisite for determining the maximum amount of solute that can be dissolved.
-
-
Equilibration:
-
Action: Place the vial in a constant temperature shaker or incubator (e.g., 25 °C) and agitate for a prolonged period (typically 24-72 hours).
-
Causality: Continuous agitation at a stable temperature allows the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[8]
-
-
Phase Separation:
-
Action: Cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 24 hours. Alternatively, centrifuge the vial to accelerate the separation of the undissolved solid.
-
Causality: This step is crucial for ensuring that the liquid phase to be sampled is free of any solid microparticles, which would lead to an overestimation of solubility.
-
-
Sampling and Analysis:
-
Action: Carefully withdraw a known volume of the clear supernatant. Quantify the concentration of the dissolved solute using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or a gravimetric method (evaporation of the solvent and weighing the residue).
-
Causality: A precise and accurate analytical method is the cornerstone of trustworthy data. The choice of method will depend on the volatility and thermal stability of the solute and the solvent.
-
-
Calculation and Reporting:
-
Action: Calculate the solubility, typically expressed in units of mg/mL, g/L, or molarity (mol/L).
-
Causality: This final step translates the analytical measurement into a standardized unit of solubility.
-
Advanced Considerations and Mechanistic Insights
The solubility of a compound is not merely a physical constant but is influenced by a variety of factors.
-
Temperature: For most organic compounds, solubility increases with temperature.[9] This relationship can be quantified to determine the thermodynamics of dissolution.
-
Solvent Polarity: As outlined in Table 2, the polarity match between the solute and solvent is a primary driver of solubility.[5]
-
Molecular Size: Larger molecules can sometimes be less soluble as it becomes more difficult for solvent molecules to surround and solvate them effectively.[8]
Diagram 2: Key Factors Influencing Solubility
Caption: Interrelated factors governing the solubility of the target compound.
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. 22414-24-0 CAS MSDS (2,5-DIMETHOXY-2-METHYL-2,5-DIHYDROFURAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. oled-intermediates.com [oled-intermediates.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.ws [chem.ws]
- 6. Khan Academy [khanacademy.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. solubilityofthings.com [solubilityofthings.com]
An In-Depth Technical Guide to Undergraduate Research Projects on 2,5-Dihydro-2,5-dimethoxy-2-methylfuran
A Senior Application Scientist's Perspective on a Versatile Heterocyclic Building Block
Authored by: Gemini AI
Introduction: Unveiling the Potential of a Masked Dicarbonyl
In the realm of organic synthesis, the ability to mask and unmask reactive functional groups is a cornerstone of elegant and efficient molecular construction. 2,5-Dihydro-2,5-dimethoxy-2-methylfuran stands as a prime example of such a synthon, a stable, readily accessible liquid that conceals the synthetic potential of a 1,4-dicarbonyl compound. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of this versatile heterocyclic compound, with a particular focus on its application in undergraduate research projects. We will delve into its synthesis, reactivity, and the subtle yet significant influence of the 2-methyl group on its chemical behavior. This document aims to be more than a collection of protocols; it is a roadmap for inquiry, designed to foster a deeper understanding of the principles of heterocyclic chemistry and reaction mechanisms.
Core Concepts: The Chemistry of this compound
At its core, this compound is a cyclic acetal. This structural feature is the key to its utility. Under neutral or basic conditions, the compound is relatively stable, allowing for its storage and handling. However, in the presence of acid, the acetal is readily hydrolyzed to reveal a reactive 1,4-dicarbonyl species, specifically 2-methyl-1,4-butanedial. This in situ generation of a reactive intermediate is a powerful tool in organic synthesis, as the free dicarbonyl compound can be prone to self-condensation and polymerization.
The Influence of the 2-Methyl Group
The presence of the methyl group at the 2-position introduces several important considerations for the synthetic chemist. Electronically, the methyl group is weakly electron-donating, which can influence the rate and regioselectivity of reactions involving the dihydrofuran ring. Sterically, the methyl group can direct the approach of incoming reagents, potentially leading to diastereoselective transformations. Throughout this guide, we will explore how this seemingly simple modification provides avenues for more complex and nuanced research questions suitable for an undergraduate setting.
Synthesis of this compound: Two Reliable Pathways
The preparation of this compound from 2-methylfuran can be reliably achieved through two primary methods: electrochemical oxidation and chemical oxidation using bromine in methanol. The choice of method will often depend on the equipment available in the teaching or research laboratory.
Method 1: Electrochemical Methoxylation (Anodic Oxidation)
Electrochemical synthesis offers a green and often highly selective method for the dimethoxylation of furans. The reaction proceeds via the anodic oxidation of 2-methylfuran in methanol, which acts as both the solvent and the nucleophile.
Causality Behind the Experimental Choices:
-
Electrolyte: A supporting electrolyte, such as sodium chloride, is crucial to ensure the conductivity of the methanolic solution, allowing for an efficient flow of current.
-
Constant Current vs. Constant Potential: While both methods can be employed, constant current electrolysis is often simpler to implement in a laboratory setting.
-
Temperature: The reaction is typically conducted at a low temperature (e.g., 10°C) to minimize side reactions and potential polymerization of the starting material or product.
Experimental Protocol: Electrochemical Synthesis
| Step | Procedure |
| 1. | In a 3000 L reactor, combine 165 kg of 2-methylfuran and 430 kg of methanol. |
| 2. | Add a catalytic amount of sodium chloride. |
| 3. | Cool the reaction mixture to 10°C. |
| 4. | Apply a constant current of 4000 A to the electrochemical cell. |
| 5. | Continue the electrolysis for 25 hours, monitoring the reaction progress by GC-MS. |
| 6. | Upon completion, the reaction mixture can be worked up by neutralizing any acidic byproducts and removing the methanol under reduced pressure. The crude product is then purified by fractional distillation. |
This industrial-scale protocol can be scaled down for a laboratory setting, using an appropriate electrochemical cell and power supply.[1]
Workflow for Electrochemical Synthesis
Caption: Workflow for the electrochemical synthesis of this compound.
Method 2: Chemical Oxidation with Bromine in Methanol
This classical method provides a reliable alternative to the electrochemical approach and is well-suited for a standard organic chemistry laboratory. The reaction proceeds by the addition of bromine to 2-methylfuran in the presence of methanol, which traps the intermediate carbocation.
Causality Behind the Experimental Choices:
-
Low Temperature: The reaction is performed at a very low temperature (-40°C) to control the reactivity of bromine and to prevent the formation of polymeric byproducts.
-
Base Neutralization: A base, such as sodium carbonate or dimethylamine, is added after the bromine addition to neutralize the hydrogen bromide formed during the reaction, which could otherwise catalyze undesired side reactions.
-
Solvent System: A mixture of methanol and a co-solvent like ether is often used to ensure the solubility of all reactants at the low temperatures required.
Experimental Protocol: Chemical Synthesis
| Step | Procedure |
| 1. | In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-methylfuran (1 equivalent) in a mixture of absolute methanol and absolute ether. |
| 2. | Cool the solution to -40°C using a dry ice/acetone bath. |
| 3. | Slowly add a pre-cooled solution of bromine (1 equivalent) in methanol, ensuring the temperature does not rise above -30°C. |
| 4. | After the addition is complete, stir the mixture for an additional 30 minutes at -40°C. |
| 5. | Slowly add a solution of dimethylamine in methanol until the mixture is neutral to litmus paper, again maintaining a low temperature. |
| 6. | Allow the reaction mixture to warm to room temperature. |
| 7. | Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., methylene chloride). |
| 8. | Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. |
| 9. | Remove the solvent under reduced pressure and purify the crude product by vacuum distillation. |
This protocol is adapted from the synthesis of the parent compound and may require optimization for the 2-methyl derivative.[2][3]
Characterization of this compound
Thorough characterization of the synthesized product is a critical component of any research project. The following spectroscopic techniques are essential for confirming the structure and purity of this compound.
Spectroscopic Data (Predicted and Analogous Compounds)
| Technique | Expected Features |
| ¹H NMR | Signals for the methyl protons, methoxy protons, and the protons on the dihydrofuran ring. The chemical shifts and coupling patterns will be indicative of the stereochemistry of the methoxy groups (cis/trans isomers). |
| ¹³C NMR | Resonances for the methyl carbon, methoxy carbons, and the carbons of the dihydrofuran ring, including the two acetal carbons. |
| IR | C-O stretching frequencies characteristic of ethers and acetals. The absence of a strong C=O stretch confirms the absence of starting material or oxidation byproducts. |
| GC-MS | A molecular ion peak corresponding to the molecular weight of the product (144.17 g/mol ). The fragmentation pattern can provide further structural information. |
Reactivity and Synthetic Applications: The Paal-Knorr and Clauson-Kaas Syntheses
The primary synthetic utility of this compound lies in its role as a precursor to a 1,4-dicarbonyl compound, which can then be used in a variety of cyclization reactions to form five-membered heterocycles. The Paal-Knorr and Clauson-Kaas syntheses are classic examples that are well-suited for undergraduate research.[6]
The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a straightforward method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[7][8] The reaction is typically carried out under acidic conditions.
Reaction Mechanism: Paal-Knorr Synthesis
Caption: Mechanism of the Paal-Knorr pyrrole synthesis using this compound.
Experimental Protocol: Paal-Knorr Synthesis of a Substituted Pyrrole
| Step | Procedure |
| 1. | In a round-bottom flask, dissolve the primary amine (1 equivalent) in glacial acetic acid. |
| 2. | Add this compound (1.1 equivalents) to the solution. |
| 3. | Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). |
| 4. | Upon completion, cool the reaction mixture to room temperature. |
| 5. | Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate. |
| 6. | Extract the product with an organic solvent (e.g., ethyl acetate). |
| 7. | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. |
| 8. | Purify the crude product by column chromatography or recrystallization. |
This is a general protocol; the specific reaction time and purification method will depend on the primary amine used.
The Clauson-Kaas Pyrrole Synthesis
The Clauson-Kaas synthesis is a variation of the Paal-Knorr synthesis that is particularly useful for the preparation of N-substituted pyrroles.[9][10][11] The reaction conditions can often be milder than the traditional Paal-Knorr synthesis.
Experimental Protocol: Microwave-Assisted Clauson-Kaas Synthesis
| Step | Procedure |
| 1. | In a microwave reactor vial, combine the primary amine (1 equivalent), this compound (1.2 equivalents), and a catalytic amount of iodine (5 mol%). |
| 2. | Seal the vial and place it in a microwave reactor. |
| 3. | Irradiate the mixture at a set temperature (e.g., 100-150°C) for a specified time (e.g., 10-30 minutes), monitoring the reaction progress by TLC. |
| 4. | After cooling, dilute the reaction mixture with an organic solvent and filter to remove any solid residue. |
| 5. | The filtrate can then be washed, dried, and concentrated. |
| 6. | Purify the crude product by column chromatography. |
Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields.[12]
Undergraduate Research Project Ideas
The chemistry of this compound provides a rich platform for a variety of undergraduate research projects. Here are a few suggestions:
-
A Comparative Study of Synthesis Methods: Synthesize the target compound using both the electrochemical and chemical oxidation methods. Compare the two methods in terms of yield, purity, cost, and environmental impact (Green Chemistry principles).
-
Investigation of the Paal-Knorr Reaction Scope: Using the synthesized this compound, explore the scope of the Paal-Knorr reaction by reacting it with a variety of primary amines (e.g., substituted anilines, aliphatic amines, amino acids). Analyze the effect of the amine's electronic and steric properties on the reaction yield and rate.
-
Development of a "Green" Clauson-Kaas Protocol: Investigate alternative, more environmentally friendly catalysts and solvent systems for the Clauson-Kaas synthesis of N-substituted pyrroles from this compound. This could involve using water as a solvent or employing solid-supported acid catalysts.[10][11]
-
Synthesis and Biological Evaluation of Novel Pyrrole Derivatives: Synthesize a small library of novel pyrrole derivatives using the Paal-Knorr or Clauson-Kaas reaction. In collaboration with a biology department, these compounds could be screened for potential antimicrobial or enzymatic inhibitory activity.
-
Mechanistic Studies of the Acid-Catalyzed Hydrolysis: Investigate the kinetics of the acid-catalyzed hydrolysis of this compound compared to its unsubstituted analog. This would provide insight into the electronic effect of the 2-methyl group on the stability of the acetal and the rate of hydrolysis.
Conclusion: A Gateway to Heterocyclic Chemistry
This compound is more than just a stable liquid; it is a versatile and accessible building block that opens the door to a wide range of heterocyclic chemistry. Its synthesis and subsequent reactions provide a fertile ground for undergraduate research, allowing students to engage with fundamental concepts in organic synthesis, reaction mechanisms, and green chemistry. The projects outlined in this guide are designed to be both educational and scientifically valuable, offering students the opportunity to make a genuine contribution to the field of chemistry. As a senior application scientist, I encourage the exploration of this and other "masked" synthons, as they often hold the key to elegant and innovative solutions to complex synthetic challenges.
References
- 1. CN105198840A - Method for preparing 2,5-dihydro-2,5-dimethoxyfuran by using fixed bed method - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 4. 2,5-Dihydro-2,5-dimethoxyfuran(332-77-4) 13C NMR [m.chemicalbook.com]
- 5. 2,5-Dihydro-2,5-dimethoxyfuran | C6H10O3 | CID 78974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 12. arkat-usa.org [arkat-usa.org]
Methodological & Application
use of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran in organic synthesis
An In-Depth Technical Guide to the Use of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran in Organic Synthesis
For the attention of Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive overview of the synthetic utility of this compound and its closely related analogues. As a stable, masked equivalent of a reactive 1,4-dicarbonyl compound, this class of reagents offers a powerful tool for the construction of complex molecular architectures, particularly heterocyclic systems. This guide will delve into the core reactivity, provide detailed application protocols, and explain the mechanistic rationale behind its use, grounded in authoritative scientific literature.
Introduction: A Stable Precursor to a Reactive Synthon
This compound is a heterocyclic organic compound belonging to the class of cyclic acetals.[1][2] Its true value in organic synthesis lies not in its own modest reactivity, but in its ability to serve as a stable and easily handled precursor to a significantly less stable and highly reactive intermediate. Under mild acidic conditions, the dihydrofuran ring undergoes hydrolysis to unmask a 1,4-dicarbonyl compound. This in situ generation is critical, as many 1,4-dicarbonyls are prone to polymerization, self-condensation, or other degradation pathways, making them difficult to store and handle directly.[3]
The focus of this guide is the 2-methyl derivative. However, the vast majority of published literature details the synthesis and application of the parent compound, 2,5-dihydro-2,5-dimethoxyfuran. The synthetic principles and reaction mechanisms are directly analogous, and for this reason, this guide will leverage the extensive data on the unmethylated compound to illustrate the utility of this chemical class. The key difference is that hydrolysis of the 2-methyl derivative yields a methyl-substituted dialdehyde equivalent, opening pathways to correspondingly substituted target molecules.
Core Reactivity: Acid-Catalyzed Hydrolysis
The fundamental transformation that underpins the utility of this compound is its acid-catalyzed hydrolysis. The cyclic acetal is stable in neutral or basic media, but readily breaks down in the presence of acid.[3]
The reaction proceeds via protonation of one of the oxygen atoms in the ring, followed by ring-opening to form a carbocation intermediate, which is then attacked by water. Subsequent elimination of methanol generates the reactive dicarbonyl species. This controlled, in situ release ensures that the reactive species is generated in low concentrations directly in the presence of the desired reaction partner, minimizing unwanted side reactions.[3][4]
Caption: Acid-catalyzed hydrolysis of the cyclic acetal.
Key Synthetic Applications: The Paal-Knorr Synthesis of Pyrroles
One of the most powerful applications of in situ generated 1,4-dicarbonyls is the synthesis of five-membered heterocycles, most notably in the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a substituted pyrrole. The use of a precursor like 2,5-dihydro-2,5-dimethoxyfuran makes this a highly efficient and reliable transformation.
The workflow involves mixing the dihydrofuran precursor with a primary amine under acidic conditions. The acid catalyzes both the hydrolysis of the dihydrofuran to the dicarbonyl and the subsequent condensation and cyclization to form the pyrrole ring.
Caption: Workflow for Paal-Knorr pyrrole synthesis.
Experimental Protocols
The following protocols are based on established procedures for the synthesis and use of the parent compound, 2,5-dihydro-2,5-dimethoxyfuran, and can be adapted for the 2-methyl derivative.
Protocol 1: Synthesis of 2,5-Dihydro-2,5-dimethoxyfuran
This procedure is an improved method that avoids the use of gaseous ammonia for neutralization.[5] It involves the bromination and methoxylation of furan.
Materials:
-
Furan (freshly distilled)
-
Absolute Methanol
-
Absolute Diethyl Ether
-
Bromine
-
Dimethylamine solution in methanol
-
Methylene chloride
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add freshly distilled furan (100 g, 1.47 mol), absolute methanol (300 mL), and absolute ether (300 mL).[4][5]
-
Cool the solution to -50°C using a dry ice/acetone or liquid nitrogen bath.[4]
-
Slowly add a cold solution of bromine (235 g, 1.47 mol) while ensuring the temperature remains below -40°C.[4]
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Slowly add a solution of dimethylamine in methanol to neutralize the mixture to litmus paper.[4][5]
-
Allow the reaction mixture to warm to room temperature.
-
Add methylene chloride (500 mL) and water (500 mL) to perform an extraction.
-
Separate the organic layer and extract the aqueous phase with methylene chloride (2 x 100 mL).[4]
-
Combine the organic phases and wash with saturated aqueous sodium bicarbonate (2 x 100 mL) and then brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[4]
-
The crude product can be purified by distillation under reduced pressure to yield 2,5-dihydro-2,5-dimethoxyfuran.
Data Summary: Synthesis Methods
| Method | Catalyst/Reagent System | Yield (%) | Temperature (°C) | Key Observations | Reference |
| Chemical Synthesis | Bromine, Methanol, Dimethylamine | 70% | -50 to RT | Improved workup using dimethylamine.[4][6] | [4],[5] |
| Electrochemical | Graphite or Platinum anode, Methanol | 80-88% | Not specified | Avoids the use of hazardous bromine. | [6] |
| Fixed-bed Catalysis | Ti, V, Fe, Si series, Chlorine, Methanol | High | 70–120 | Continuous process, reduces side reactions. | [7] |
Protocol 2: In Situ Generation of Succinaldehyde and Subsequent Reaction (General)
This protocol outlines the general procedure for using 2,5-dihydro-2,5-dimethoxyfuran as a precursor for a dialdehyde in a subsequent reaction, such as a Paal-Knorr synthesis.
Materials:
-
2,5-Dihydro-2,5-dimethoxyfuran
-
Primary amine (or other nucleophile)
-
Solvent (e.g., ethanol, acetic acid)
-
Acid catalyst (e.g., acetic acid, HCl)
Procedure:
-
Dissolve the primary amine in the chosen solvent (e.g., ethanol).
-
Add 2,5-dihydro-2,5-dimethoxyfuran (1 equivalent) to the solution.
-
Add the acid catalyst. If using acetic acid as the solvent, it can also serve as the catalyst.
-
Heat the reaction mixture (e.g., reflux) and monitor by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup, typically involving neutralization with a base (e.g., NaHCO₃), extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, and drying over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the resulting pyrrole by chromatography or distillation.
Trustworthiness and Self-Validation
The protocols described are derived from peer-reviewed literature and established chemical synthesis guides.[4][5] The trustworthiness of these methods is validated by their widespread use in the chemical community. For any specific application, it is crucial to perform small-scale trial reactions to optimize conditions such as temperature, reaction time, and catalyst loading for the specific substrates being used. Characterization of the final product by standard analytical techniques (NMR, Mass Spectrometry, IR) is the ultimate validation of a successful protocol.
Conclusion
This compound and its analogues are valuable reagents in organic synthesis, providing a safe and convenient method for the in situ generation of reactive 1,4-dicarbonyl compounds. This approach circumvents the challenges associated with handling these unstable intermediates directly. The primary application in the synthesis of pyrroles via the Paal-Knorr reaction highlights its efficiency and utility. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully employ this powerful synthetic tool in their work.
References
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN105198840A - Method for preparing 2,5-dihydro-2,5-dimethoxyfuran by using fixed bed method - Google Patents [patents.google.com]
The Rising Star in Heterocyclic Synthesis: A Detailed Guide to 2,5-Dihydro-2,5-dimethoxy-2-methylfuran as a Dialdehyde Synthon
Introduction: Unmasking a Versatile Building Block
In the intricate world of organic synthesis, the ability to introduce complex functionalities in a controlled and efficient manner is paramount. Dialdehydes are prime examples of powerful bifunctional intermediates, capable of undergoing a variety of cyclization and condensation reactions to construct elaborate molecular architectures. However, their inherent reactivity and propensity for polymerization often render them difficult to handle and store. To circumvent these challenges, chemists have turned to "masked" synthons, stable precursors that can generate the desired reactive species in situ.
This technical guide delves into the chemistry and application of 2,5-dihydro-2,5-dimethoxy-2-methylfuran , a versatile and highly effective synthon for a substituted 1,4-dialdehyde.[1] While its non-methylated counterpart, 2,5-dihydro-2,5-dimethoxyfuran, is well-documented as a precursor to succinaldehyde, the methylated analogue offers a strategic entry point to more complex scaffolds, particularly in the realm of heterocyclic chemistry and drug discovery.[2][3] This document will provide an in-depth exploration of its synthesis, the mechanism of its unmasking, and detailed protocols for its application, with a particular focus on the renowned Paal-Knorr synthesis.
Physicochemical Properties and Safety Considerations
While specific experimental data for this compound is not extensively available, its properties can be reliably extrapolated from its chemical structure and the known data of its parent compound.
| Property | Value (Estimated/Inferred) | Source |
| CAS Number | 22414-24-0 | [1] |
| Molecular Formula | C7H12O3 | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | Inferred from[4][5] |
| Boiling Point | Not specified; likely slightly higher than the non-methylated analog (160-162 °C) | Inferred from[5] |
| Solubility | Soluble in most organic solvents (e.g., methanol, ether, dichloromethane); sparingly soluble in water. | Inferred from[5] |
Safety and Handling:
This compound should be handled with the same precautions as its non-methylated analog and other flammable, volatile organic compounds.
-
Hazards: Assumed to be a flammable liquid and vapor. May be harmful if swallowed or inhaled, and may cause serious eye irritation.[4][6]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. All manipulations should be performed in a well-ventilated fume hood.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and strong acids.[7][9]
-
Disposal: Dispose of in accordance with local regulations for hazardous chemical waste.[9]
Synthesis of the Synthon: A Methodological Overview
The most common and efficient route to this compound is through the electrochemical methoxylation of 2-methylfuran. This method is analogous to the well-established synthesis of the non-methylated version from furan.[10][11][12]
Figure 1. General synthetic scheme for this compound.
Protocol 1: Electrochemical Synthesis of this compound
This protocol is adapted from established procedures for the methoxylation of furan.[11]
Materials:
-
2-Methylfuran
-
Anhydrous Methanol (MeOH)
-
Ammonium Bromide (NH4Br) or other suitable electrolyte
-
Undivided electrochemical cell with graphite or platinum electrodes
-
Constant current power supply
-
Magnetic stirrer and stir bar
-
Cooling bath
Procedure:
-
Electrolyte Preparation: In a flame-dried, undivided electrochemical cell equipped with a magnetic stir bar, dissolve ammonium bromide in anhydrous methanol to a concentration of approximately 0.05 M.
-
Reaction Setup: Add 2-methylfuran to the electrolyte solution (a typical starting concentration is 0.5-1.0 M).
-
Electrolysis: Cool the cell in an ice-water or other suitable cooling bath to maintain a temperature of 0-5 °C. Begin stirring and apply a constant current. The current density should be optimized for the specific cell geometry, but a starting point of 10-20 mA/cm² is recommended.
-
Monitoring: The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) by analyzing aliquots of the reaction mixture. The electrolysis is typically continued until the starting material is consumed.
-
Work-up: Upon completion, disconnect the power supply. The solvent (methanol) can be carefully removed under reduced pressure. The residue is then taken up in a suitable organic solvent like diethyl ether or dichloromethane and washed with water and brine to remove any remaining electrolyte.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield this compound as a mixture of cis and trans isomers.
The Core Application: In Situ Generation of the Dialdehyde
The primary utility of this compound lies in its role as a stable precursor to the corresponding 1,4-dialdehyde, 2-methylsuccinaldehyde. This transformation is achieved through a straightforward acid-catalyzed hydrolysis of the cyclic acetal.[3]
Figure 2. Mechanism of acid-catalyzed hydrolysis to generate 2-methylsuccinaldehyde.
The mechanism involves the protonation of one of the methoxy groups, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion.[13] Nucleophilic attack by water, followed by deprotonation, yields a hemiacetal intermediate. This process is repeated for the second methoxy group to furnish the desired dialdehyde.[13] The in situ generation is crucial, as it provides the reactive dialdehyde directly in the reaction medium, minimizing side reactions and degradation.[2]
Application in Heterocyclic Synthesis: The Paal-Knorr Reaction
One of the most powerful applications of in situ generated 1,4-dicarbonyl compounds is the Paal-Knorr synthesis, a method for constructing substituted furans, pyrroles, and thiophenes.[14][15] By using this compound as the synthon, this reaction provides access to a variety of substituted five-membered heterocycles.
Figure 3. Workflow for Paal-Knorr pyrrole synthesis using the dialdehyde synthon.
Protocol 2: Paal-Knorr Synthesis of a Substituted Pyrrole
This protocol provides a general procedure for the synthesis of a substituted pyrrole from this compound and a primary amine.
Materials:
-
This compound
-
A primary amine (e.g., aniline, benzylamine)
-
An appropriate solvent (e.g., ethanol, acetic acid)
-
An acid catalyst (e.g., acetic acid, hydrochloric acid)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in the chosen solvent.
-
Addition of Synthon: Add this compound (1.0 - 1.1 equivalents) to the solution.
-
Acid Catalysis: Add the acid catalyst. If using acetic acid as the solvent, no additional catalyst may be necessary. For other solvents, a catalytic amount of a stronger acid (e.g., a few drops of concentrated HCl) can be added.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time will vary depending on the reactivity of the amine, but typically ranges from 2 to 24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue can be taken up in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by washing with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired substituted pyrrole.
Conclusion and Future Outlook
This compound stands as a highly valuable, albeit underutilized, synthon in the organic chemist's toolbox. Its ability to serve as a stable and easy-to-handle precursor for a substituted 1,4-dialdehyde opens up a wide range of synthetic possibilities, particularly in the construction of complex heterocyclic systems. The protocols outlined in this guide, based on well-established chemical principles, provide a solid foundation for researchers to explore the full potential of this versatile building block. As the demand for novel, functionally diverse small molecules continues to grow in fields such as medicinal chemistry and materials science, the strategic application of such masked synthons will undoubtedly play an increasingly important role in driving innovation.
References
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,5-Dihydro-2,5-dimethoxyfuran | C6H10O3 | CID 78974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. echemi.com [echemi.com]
- 10. 2,5-Dihydro-2,5-dimethoxyfuran synthesis - chemicalbook [chemicalbook.com]
- 11. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 12. CN105198840A - Method for preparing 2,5-dihydro-2,5-dimethoxyfuran by using fixed bed method - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
The Versatile Synthon: Applications of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran in Fine Chemical Synthesis
In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and molecular complexity from simple precursors is a paramount goal. Among the arsenal of versatile building blocks, 2,5-dihydro-2,5-dimethoxy-2-methylfuran emerges as a powerful and adaptable synthon. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic applications of this heterocyclic compound in the synthesis of fine chemicals. We will delve into its role as a masked 1,4-dicarbonyl compound, its utility in the renowned Achmatowicz rearrangement, and its application in the construction of valuable butenolide scaffolds. The causality behind experimental choices and detailed, validated protocols are provided to ensure reproducible and successful implementation in the laboratory.
Core Principles: The Chemical Reactivity of this compound
This compound is a cyclic acetal that owes its synthetic utility to its latent functionality. While stable under neutral and basic conditions, it undergoes a facile acid-catalyzed hydrolysis to unmask a reactive 1,4-dicarbonyl intermediate.[1] This property makes it a safe and convenient surrogate for the often unstable and prone-to-polymerization corresponding dialdehyde.[2] The presence of the methyl group at the 2-position introduces an element of stereochemical control and modifies the reactivity profile compared to its unsubstituted counterpart.
The fundamental reactive pathway is the acid-catalyzed ring-opening, which proceeds via protonation of a methoxy group, followed by the departure of methanol to form a resonance-stabilized oxocarbenium ion.[3] Nucleophilic attack by water then leads to the formation of a hemiacetal, and subsequent hydrolysis of the second methoxy group generates the open-chain dicarbonyl compound.
Caption: Acid-catalyzed hydrolysis of this compound.
The Achmatowicz Rearrangement: A Gateway to Chiral Pyrans
The Achmatowicz reaction is a cornerstone of carbohydrate and natural product synthesis, providing a powerful method for the conversion of furans into dihydropyranones.[4][5] this compound, derived from the corresponding furfuryl alcohol, is a key intermediate in this transformation. The acid-catalyzed rearrangement of this dihydrofuran derivative leads to the formation of a 6-hydroxy-2H-pyran-3(6H)-one, a versatile scaffold for the synthesis of monosaccharides and other bioactive molecules.[4][6]
The reaction leverages the inherent reactivity of the furan ring and the subsequent rearrangement of the dihydrofuran intermediate. The methyl group at the 2-position of the starting furan carbinol directs the stereochemical outcome of the subsequent transformations, making this a valuable tool in asymmetric synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Achmatowicz reaction - Wikipedia [en.wikipedia.org]
- 5. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
Application Notes & Protocols: 2,5-Dihydro-2,5-dimethoxy-2-methylfuran as a Versatile Precursor for Heterocyclic Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview and detailed protocols for the utilization of 2,5-dihydro-2,5-dimethoxy-2-methylfuran. This readily available furan derivative is a powerful and versatile building block, primarily employed in the Achmatowicz rearrangement to access chiral dihydropyranones. These intermediates are pivotal for the synthesis of a wide array of bioactive molecules, including monosaccharides and nitrogen-containing heterocyples like piperidines.[1][2] This document elucidates the underlying reaction mechanisms, provides step-by-step experimental procedures, and explains the causal logic behind critical process parameters, ensuring both reproducibility and a deeper understanding of the synthetic transformations.
Introduction: The Strategic Value of a Furan-Based Building Block
Heterocyclic scaffolds are the cornerstone of modern pharmacology, with nitrogen-containing rings being particularly prevalent in FDA-approved drugs.[3] The piperidine moiety, for instance, is a key structural feature in numerous pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[4] The synthesis of such complex structures often relies on robust, stereocontrolled methods that build molecular complexity from simple, accessible starting materials.
This compound, derived from 2-methylfuran, serves as a stable and convenient precursor for the famed Achmatowicz reaction. This oxidative ring-enlargement transforms the five-membered furan ring into a six-membered dihydropyranone, installing valuable functionality in a single, elegant step.[5] The presence of the C2-methyl group provides a critical stereochemical handle, influencing the diastereoselectivity of subsequent transformations and making this reagent particularly valuable in asymmetric synthesis. This guide will focus on the practical application of this reagent, beginning with its signature transformation—the Achmatowicz rearrangement—and extending to its use in the synthesis of nitrogen heterocycles.
Core Transformation: The Achmatowicz Rearrangement
The Achmatowicz reaction is a powerful method for converting furans into dihydropyrans.[1] In the context of our starting material, the reaction proceeds via an acid-catalyzed rearrangement of the 2,5-dimethoxy-2,5-dihydrofuran intermediate, which is typically formed by the oxidation of a furfuryl alcohol. However, this compound can be directly converted to the corresponding dihydropyranone under acidic conditions.
Reaction Mechanism
The reaction is initiated by acid-catalyzed hydrolysis of the dimethoxy acetal. This process generates a highly reactive oxocarbenium ion intermediate. Subsequent intramolecular attack by the enol ether and tautomerization leads to the formation of the thermodynamically stable 6-hydroxy-2-methyl-2H-pyran-3(6H)-one. The mechanism ensures precise placement of functional groups—a ketone, an enol ether, and a hemiacetal—providing multiple handles for further synthetic elaboration.
Caption: Mechanism of the Achmatowicz Rearrangement.
Protocol 1: Synthesis of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one
This protocol details the acid-catalyzed rearrangement of this compound to the corresponding dihydropyranone. The choice of a dilute acid system is crucial; it provides sufficient catalytic activity to promote the rearrangement while minimizing the risk of polymerization or degradation of the starting material and product.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | C₇H₁₂O₃ | 144.17 | 5.00 g | 34.7 | 1.0 |
| Acetone | C₃H₆O | 58.08 | 100 mL | - | - |
| Deionized Water | H₂O | 18.02 | 25 mL | - | - |
| Sulfuric Acid (0.1 N) | H₂SO₄ | 98.08 | 5 mL | ~0.5 | ~0.014 |
| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | As needed | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 200 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (34.7 mmol) of this compound in 100 mL of acetone.
-
Initiation: Add 25 mL of deionized water to the solution, followed by the dropwise addition of 5 mL of 0.1 N sulfuric acid.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the rearrangement can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The starting material is significantly less polar than the product. The reaction is typically complete within 2-4 hours.
-
Expert Insight: The hydrolysis of the acetal is often the rate-limiting step. Gentle warming to 30-35 °C can accelerate the reaction, but higher temperatures should be avoided to prevent the formation of polymeric byproducts.
-
-
Work-up: Once the reaction is complete, carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The bulk of the acetone will partition into the aqueous phase, but the product is preferentially soluble in ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is often pure enough for subsequent steps. If further purification is required, flash column chromatography on silica gel (using a gradient of 20% to 50% ethyl acetate in hexanes) will yield the pure dihydropyranone.
Application in Nitrogen Heterocycle Synthesis
The dihydropyranone product from the Achmatowicz reaction is a versatile intermediate for synthesizing nitrogen-containing heterocycles. A common and highly effective strategy is reductive amination, which allows for the direct conversion of the hemiacetal into a substituted piperidine. This transformation is particularly valuable in drug discovery for creating libraries of compounds for biological screening.[6][7]
Synthetic Workflow: From Dihydropyranone to Piperidine
This workflow involves the reaction of the dihydropyranone with a primary amine to form an intermediate N-glycoside or iminium ion, which is then reduced in situ to the stable piperidine ring. The stereochemical outcome at C6 is often controlled by the approach of the reducing agent, which is influenced by the steric bulk of the C2-methyl group.
Caption: General workflow for piperidine synthesis.
Protocol 2: Synthesis of a 2-Methyl-Substituted Piperidinone
This protocol describes the one-pot reductive amination of the dihydropyranone intermediate with benzylamine. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild, tolerant of slightly acidic conditions, and selectively reduces iminium ions in the presence of ketones.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one | C₆H₈O₃ | 128.13 | 1.00 g | 7.80 | 1.0 |
| Benzylamine | C₇H₉N | 107.15 | 0.92 mL | 8.58 | 1.1 |
| Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 40 mL | - | - |
| Acetic Acid | C₂H₄O₂ | 60.05 | 0.45 mL | 7.80 | 1.0 |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | 2.48 g | 11.7 | 1.5 |
| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | As needed | - | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL oven-dried, round-bottom flask under a nitrogen atmosphere, add the dihydropyranone (1.00 g, 7.80 mmol) and dissolve it in 40 mL of dichloroethane (DCE).
-
Amine Addition: Add benzylamine (0.92 mL, 8.58 mmol) followed by glacial acetic acid (0.45 mL, 7.80 mmol). The acid catalyzes the formation of the iminium ion.
-
Expert Insight: The formation of the iminium ion is an equilibrium process. Acetic acid pushes the equilibrium towards the iminium species, which is the substrate for the reduction. Using a stoichiometric amount is key; excess acid can react with the hydride reagent.
-
-
Reduction: Stir the mixture for 20 minutes at room temperature, then add sodium triacetoxyborohydride (2.48 g, 11.7 mmol) portion-wise over 10 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor completion by TLC (e.g., 3:1 hexanes:ethyl acetate), observing the disappearance of the starting material and the formation of a new, higher Rf product.
-
Work-up: Quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (3 x 40 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to afford the desired N-benzyl-2-methyl-piperidinone derivative.
Safety and Handling
-
This compound: This compound is a flammable liquid.[8] Handle in a well-ventilated fume hood away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Solvents: Dichloroethane and dichloromethane are suspected carcinogens. All manipulations should be performed in a fume hood.
-
Reagents: Sodium triacetoxyborohydride reacts with water to release hydrogen gas. Quench reactions carefully. Acetic acid and sulfuric acid are corrosive.
Conclusion
This compound is a highly effective and strategic starting material for the synthesis of complex heterocyclic molecules. Its primary application via the Achmatowicz rearrangement provides rapid access to functionalized dihydropyranones.[2][5] As demonstrated, these intermediates can be seamlessly converted into valuable nitrogen-containing scaffolds, such as substituted piperidines, which are of significant interest in medicinal chemistry and drug development. The protocols provided herein offer robust and reproducible methods for leveraging the unique reactivity of this furan derivative, enabling researchers to build molecular complexity efficiently and with a degree of stereochemical control imparted by the C2-methyl substituent.
References
- 1. Achmatowicz reaction - Wikipedia [en.wikipedia.org]
- 2. Achmatowicz reaction and its application in the syntheses of bioactive molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of N-heterocycles through alcohol dehydrogenative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of the Aza-Achmatowicz Oxidative Rearrangement for the Stereoselective Synthesis of the Cassia and Prosopis Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,5-Dihydro-2,5-dimethoxyfuran | C6H10O3 | CID 78974 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,5-Dihydro-2,5-dimethoxy-2-methylfuran and its Analogs as Pivotal Intermediates in Pharmaceutical Synthesis
This technical guide provides an in-depth exploration of 2,5-dihydro-2,5-dimethoxy-2-methylfuran and its foundational, non-methylated analog, 2,5-dihydro-2,5-dimethoxyfuran. These reagents serve as exceptionally versatile and stable synthons in the construction of complex pharmaceutical intermediates. Their primary utility lies in their capacity for controlled conversion into highly functionalized heterocyclic systems, most notably through the celebrated Achmatowicz reaction. We will delve into the mechanistic underpinnings of their reactivity, provide validated, step-by-step protocols for their synthesis and key transformations, and illustrate their application in the development of bioactive molecules, including carbohydrates and alkaloids.
The Strategic Importance in Medicinal Chemistry
In the landscape of drug discovery and development, the efficient construction of stereochemically rich and diverse molecular scaffolds is paramount. Furan derivatives, particularly 2,5-dihydro-2,5-dimethoxyfurans, are not merely reagents but strategic assets. They function as masked 1,4-dicarbonyl compounds, providing a stable and easily handleable gateway to reactive intermediates that would otherwise be prone to polymerization or degradation.[1] This "in-situ generation" approach minimizes side reactions and enhances synthetic efficiency.[1]
The most significant transformation involving these compounds is the Achmatowicz reaction , an oxidative rearrangement that converts furfuryl alcohols into dihydropyranones.[2][3] These pyranone structures are the core of numerous monosaccharides and their analogs, which are crucial in the development of antiviral nucleosides and other glycoside-based therapeutics.[4][5][6] Furthermore, these intermediates are instrumental in synthesizing essential alkaloids like atropine, a vital anticholinergic agent.[7][8][9]
Core Chemical Properties and Safety
Before employing these reagents, a thorough understanding of their physical and safety profiles is essential. The data presented below is for the widely used, non-methylated analog, 2,5-dihydro-2,5-dimethoxyfuran.
| Property | Value | Source |
| CAS Number | 332-77-4 | [10][11] |
| Molecular Formula | C₆H₁₀O₃ | [10][11] |
| Molecular Weight | 130.14 g/mol | [10][11] |
| Appearance | Colorless to light yellow liquid | [10][12] |
| Boiling Point | 160-162 °C | [10] |
| Density | 1.073 g/mL at 25 °C | [10] |
| Flash Point | 51 °C (123.8 °F) | [10] |
| Signal Word | Warning | [10][11] |
| Hazard Codes | H226 (Flammable), H302+H332 (Harmful if swallowed or inhaled), H319 (Causes serious eye irritation) | [10][11] |
Safety Imperative: 2,5-Dihydro-2,5-dimethoxyfuran is a flammable liquid and poses significant health hazards upon ingestion, inhalation, and eye contact.[11][13] All manipulations must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, face shields, gloves, and a suitable respirator (e.g., type ABEK filter), is mandatory.[10][13] Store in a cool, dry, well-ventilated area away from heat and ignition sources.[13][14]
The Achmatowicz Reaction: A Gateway to Pyranones
The Achmatowicz reaction is the cornerstone application of these furan derivatives. It facilitates a powerful ring expansion, transforming a simple furan ring into a highly functionalized dihydropyranone, a key building block for carbohydrates and other natural products.[2][3]
The process begins with the oxidative methoxylation of a furfuryl alcohol. In the classic synthesis, furan itself is first converted to 2,5-dihydro-2,5-dimethoxyfuran. This product is then subjected to a mild acid-catalyzed rearrangement, which unmasks the carbonyl groups and triggers cyclization to the dihydropyranone ring system.[2]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Achmatowicz reaction - Wikipedia [en.wikipedia.org]
- 3. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. Heterocyclic nucleoside analogues: design and synthesis of antiviral, modified nucleosides containing isoxazole heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. CN105198840A - Method for preparing 2,5-dihydro-2,5-dimethoxyfuran by using fixed bed method - Google Patents [patents.google.com]
- 9. A method for preparing 2,5-dimethoxy-2,5-dihydrofuran - Eureka | Patsnap [eureka.patsnap.com]
- 10. 2,5-ジメトキシ-2,5-ジヒドロフラン、cisおよびtrans異性体混合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 2,5-Dihydro-2,5-dimethoxyfuran | C6H10O3 | CID 78974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,5-Dimethoxy-2,5-dihydrofuran | 332-77-4 | TCI Deutschland GmbH [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
Application Notes and Protocols for the Hydrolysis of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran
Introduction: Unmasking a Versatile 1,4-Dicarbonyl Precursor
In the realm of synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds vital to pharmaceutical and materials science, the strategic use of masked functional groups is a cornerstone of elegant and efficient synthesis. 2,5-Dihydro-2,5-dimethoxy-2-methylfuran serves as an exemplary stable precursor to the reactive and often unstable 1,4-dicarbonyl compound, 4-oxopentanal (also known as levulinaldehyde).[1][2] The controlled, acid-catalyzed hydrolysis of this cyclic acetal allows for the in situ generation of 4-oxopentanal, a valuable intermediate for various transformations, most notably the Paal-Knorr synthesis of pyrroles, furans, and thiophenes.[3][4]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the experimental procedure for the hydrolysis of this compound. It delves into the underlying mechanism, offers detailed protocols for both in situ generation and potential isolation of the product, discusses analytical methods for reaction monitoring, and outlines essential safety precautions.
Scientific Principles and Rationale
The hydrolysis of this compound is a classic example of an acid-catalyzed acetal cleavage. The reaction proceeds through a stepwise mechanism initiated by the protonation of one of the methoxy groups, converting it into a good leaving group (methanol).[5] Subsequent elimination, facilitated by the lone pair of electrons on the endocyclic oxygen, leads to the formation of a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water, followed by deprotonation, yields a hemiacetal intermediate. This sequence is repeated for the second methoxy group, ultimately leading to the ring-opened 1,4-dicarbonyl compound, 4-oxopentanal. The use of an excess of water helps to drive the equilibrium towards the hydrolysis products.[5]
Due to the inherent instability and propensity of 1,4-dicarbonyl compounds like 4-oxopentanal to undergo self-condensation or polymerization, its generation in situ for immediate use in a subsequent reaction is the preferred and most common synthetic strategy.[2] This approach circumvents issues related to purification and storage of the reactive dialdehyde.
Visualization of the Hydrolysis and Subsequent Transformation
The following diagrams illustrate the acid-catalyzed hydrolysis of this compound to 4-oxopentanal and its subsequent application in the Paal-Knorr pyrrole synthesis.
Caption: Generalized mechanism of the acid-catalyzed hydrolysis.
Caption: Workflow for the in situ generation and reaction of 4-oxopentanal.
Experimental Protocols
The following protocols provide detailed procedures for the in situ generation of 4-oxopentanal and its subsequent use, as well as a general method for its potential isolation.
Protocol 1: In Situ Generation of 4-Oxopentanal for Paal-Knorr Pyrrole Synthesis
This protocol is adapted from established procedures for the Clauson-Kaas reaction, a variant of the Paal-Knorr synthesis.[6]
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Acid catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid monohydrate)
-
Solvent (e.g., ethanol, toluene, or water)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the primary amine (1.0 eq) in the chosen solvent (e.g., glacial acetic acid).
-
Addition of Furan Derivative: To the stirred solution, add this compound (1.05 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a temperature appropriate for the chosen solvent and catalyst (e.g., 80-110 °C) and maintain for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or another suitable analytical technique.[7]
-
Work-up:
-
After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
If an organic solvent was used, it may be removed under reduced pressure.
-
Pour the reaction mixture into a beaker containing ice-water and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.[7]
-
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).[7]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-substituted pyrrole.[7]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-substituted pyrrole.
Protocol 2: General Procedure for the Hydrolysis and Potential Isolation of 4-Oxopentanal
Note: 4-Oxopentanal is susceptible to polymerization and degradation. This procedure should be performed with the awareness that the isolated product may have limited stability. In situ use is strongly recommended.
Materials:
-
This compound
-
Dilute aqueous acid (e.g., 0.1 M HCl or 5% aqueous acetic acid)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and the dilute aqueous acid. A typical ratio would be 1:10 v/v of the furan derivative to the aqueous acid.
-
Reaction: Stir the mixture at a moderately elevated temperature (e.g., 40-60 °C) for 1-4 hours. Monitor the disappearance of the starting material by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid by the slow addition of a saturated aqueous sodium bicarbonate solution until the cessation of gas evolution.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane, 3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and carefully remove the solvent under reduced pressure at a low temperature to minimize product degradation. The resulting crude 4-oxopentanal should be used immediately.
Data Analysis and Expected Results
The progress of the hydrolysis can be monitored by TLC, GC-MS, or NMR spectroscopy by observing the disappearance of the starting material. The formation of the product, 4-oxopentanal, can be confirmed by various analytical methods, although derivatization is often employed to enhance stability and detectability.[1]
| Analytical Technique | Procedure | Expected Results |
| GC-MS | Direct injection of an aliquot of the organic extract. | Detection of a peak corresponding to the molecular ion of 4-oxopentanal (m/z = 100.12) and its characteristic fragmentation pattern. |
| HPLC-UV (with derivatization) | Derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by analysis.[1] | Detection of the 4-oxopentanal-DNPH derivative at a characteristic wavelength (e.g., ~360 nm).[1] |
| ¹H NMR | Analysis of the crude product in CDCl₃. | Presence of characteristic signals for an aldehyde proton (δ ~9.8 ppm), a methyl ketone (δ ~2.2 ppm), and methylene protons. |
Troubleshooting
-
Incomplete Reaction: If the hydrolysis does not proceed to completion, consider increasing the reaction temperature, extending the reaction time, or using a stronger acid catalyst.
-
Low Yield of Isolated Product: This is often due to the instability of 4-oxopentanal. Minimize the time between generation and use. Ensure that the work-up and concentration steps are performed at low temperatures.
-
Formation of Byproducts: The formation of dark, polymeric materials suggests self-condensation of the product. This can be mitigated by using the product in situ as it is formed or by performing the reaction at a lower temperature.
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the chemicals mentioned in these protocols. All manipulations should be performed in a well-ventilated fume hood.
Chemical Hazards:
-
This compound: While specific hazard data is limited, related furan derivatives are flammable and may cause skin and eye irritation.
-
4-Oxopentanal: This compound is a flammable liquid and vapor. It may be harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation.[8][9]
-
Acid Catalysts: Strong acids are corrosive and should be handled with extreme care.
-
Organic Solvents: Many organic solvents are flammable and may be harmful if inhaled or absorbed through the skin.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The acid-catalyzed hydrolysis of this compound is a highly effective method for the generation of 4-oxopentanal, a key building block in synthetic chemistry. The primary utility of this reaction lies in the in situ formation of this reactive dicarbonyl compound, which can be readily employed in subsequent transformations such as the Paal-Knorr synthesis. The protocols and guidelines presented in this application note are intended to provide researchers with a solid foundation for successfully utilizing this versatile synthetic strategy.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
Application Notes & Protocols: Catalytic Hydrogenation of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran
Introduction and Scientific Context
The selective saturation of heterocyclic compounds is a cornerstone of modern synthetic chemistry, providing access to molecular scaffolds prevalent in pharmaceuticals, agrochemicals, and materials science. Substituted tetrahydrofurans, in particular, are key structural motifs in a vast array of biologically active molecules. This document provides a comprehensive technical guide for the catalytic hydrogenation of 2,5-dihydro-2,5-dimethoxy-2-methylfuran to its corresponding saturated analog, 2,5-dimethoxy-2-methyltetrahydrofuran.
This transformation is a critical step for converting a stable dihydrofuran precursor, often derived from furan itself, into the valuable tetrahydrofuran core. The protocols and insights detailed herein are designed for researchers in organic synthesis and drug development, emphasizing safety, efficiency, and reproducibility. We will explore two primary, field-proven methodologies: a classical high-pressure approach using Raney® Nickel and a more accessible, milder method using Palladium on Carbon (Pd/C) at atmospheric pressure.
Reaction Mechanism and Stereochemical Considerations
Catalytic hydrogenation of the double bond in this compound proceeds via the addition of two hydrogen atoms across the alkene. This process is mediated by a heterogeneous metal catalyst.
Mechanism Overview:
-
Adsorption: Both molecular hydrogen (H₂) and the dihydrofuran substrate adsorb onto the surface of the metal catalyst (e.g., Pd or Ni).
-
Hydrogen Activation: The H-H bond is cleaved, and individual hydrogen atoms bind to the catalyst surface.
-
Hydrogen Transfer: The adsorbed hydrogen atoms are transferred sequentially to the carbons of the double bond of the adsorbed dihydrofuran.
-
Desorption: The final saturated product, 2,5-dimethoxy-2-methyltetrahydrofuran, desorbs from the catalyst surface, regenerating the active sites.
A key feature of heterogeneous catalytic hydrogenation is its stereospecificity. The reaction typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond as it is complexed to the catalyst surface.[1] For the substrate , this implies that the relative stereochemistry of the newly formed C-H bonds at positions 3 and 4 will be cis.
Caption: General reaction scheme for the hydrogenation.
Catalyst Selection: A Comparative Rationale
The choice of catalyst is paramount for a successful hydrogenation and is dictated by factors such as required reactivity, safety considerations, and equipment availability.
| Catalyst | Description | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | A versatile and widely used heterogeneous catalyst consisting of palladium nanoparticles on an activated carbon support.[2][3] | Highly active and efficient for many reductions.[4] Safer to handle than Raney® Ni (when wet).[2] Effective under mild/atmospheric conditions.[5] | Can be more expensive. Dry catalyst is pyrophoric and requires careful handling.[6] |
| Raney® Nickel (Raney® Ni) | A fine-grained, porous nickel catalyst derived from a nickel-aluminum alloy.[7] | Very high catalytic activity.[8] Cost-effective. Well-established for industrial hydrogenations.[8] | Highly pyrophoric, especially when dry, and must be stored and handled as a slurry.[7][9] Often requires high pressure and temperature for optimal performance.[5] |
For general laboratory synthesis where high-pressure equipment may not be readily available, 10% Pd/C is the recommended catalyst due to its high efficacy under atmospheric pressure and comparatively safer handling profile (when purchased as a 50% water-wet paste).[2][5] For larger-scale reactions or when faster reaction times are needed, Raney® Nickel is a powerful alternative, provided the necessary high-pressure reactors and safety protocols are in place.[10]
Part I: High-Pressure Hydrogenation Protocol
This protocol is suited for rapid, large-scale reductions and leverages the high activity of Raney® Nickel. It necessitates the use of a high-pressure autoclave (Parr shaker or similar).
Materials and Equipment
-
Substrate: this compound
-
Catalyst: Raney® Nickel (approx. 50% slurry in water)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH), degassed
-
Gases: Hydrogen (high purity), Nitrogen (high purity)
-
Equipment: High-pressure autoclave with stirring, gas inlet/outlet, pressure gauge, and temperature control; filtration apparatus (e.g., Büchner funnel with Celite® pad)
Step-by-Step Methodology
-
Catalyst Preparation: In a fume hood, weigh the required amount of Raney® Nickel slurry. A typical loading is 5-10% by weight relative to the substrate. Wash the catalyst slurry sequentially with water and then the reaction solvent (e.g., ethanol) to remove residual water. Crucially, never allow the catalyst to become dry. [6]
-
Reactor Charging: Add the washed Raney® Ni catalyst and the reaction solvent to the autoclave vessel. Then, add a solution of the this compound in the same solvent.
-
System Sealing and Purging: Securely seal the autoclave according to the manufacturer's instructions. Pressurize the vessel with nitrogen to ~100 psi, stir for 2 minutes, and then safely vent the pressure. Repeat this nitrogen purge cycle at least three times to remove all oxygen from the system.[6]
-
Hydrogenation: After the final nitrogen vent, pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-500 psi). Begin stirring and, if required, heating. The reaction is exothermic; monitor the temperature and pressure closely. A drop in pressure indicates hydrogen consumption.
-
Reaction Monitoring & Completion: The reaction can be monitored by observing the cessation of hydrogen uptake. For confirmation, the reaction can be stopped, safely vented and purged with nitrogen, and a sample can be taken for analysis by GC or TLC.
-
Shutdown and Catalyst Filtration (Critical Safety Step): Once complete, cool the reactor to room temperature. Vent the excess hydrogen and purge the system thoroughly with nitrogen (at least 3-5 times). Open the reactor in a well-ventilated fume hood. The spent catalyst is saturated with hydrogen and is highly pyrophoric.[6] Immediately filter the reaction mixture through a pad of Celite® or another filter aid. It is imperative to keep the filter cake wet with solvent at all times during filtration. [6] A common safe practice is to quench the wet filter cake by slowly adding it to a large volume of water.
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation to yield pure 2,5-dimethoxy-2-methyltetrahydrofuran.
Caption: Workflow for high-pressure hydrogenation.
Part II: Atmospheric Pressure Hydrogenation Protocol
This method is more accessible for standard laboratory settings, using a simple hydrogen-filled balloon and the highly effective Pd/C catalyst.[5]
Materials and Equipment
-
Substrate: this compound
-
Catalyst: 10% Palladium on Carbon (preferably 50% wet with water)
-
Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Equipment: Three-neck round-bottom flask, magnetic stirrer, gas inlet adapter, septa, hydrogen-filled balloon, vacuum/nitrogen line (Schlenk line).
Step-by-Step Methodology
-
Setup: Equip a three-neck flask with a magnetic stir bar, a gas inlet adapter connected to a vacuum/nitrogen manifold, and a rubber septum.
-
Catalyst Addition: Under a positive flow of nitrogen, carefully add the 10% Pd/C catalyst to the flask. A typical loading is 1-5 mol% of palladium relative to the substrate.
-
System Purge: Seal the flask and evacuate the atmosphere, then backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Solvent and Substrate Addition: Add the degassed solvent via cannula or syringe, followed by the substrate.
-
Hydrogen Introduction: Evacuate the flask one final time and backfill with hydrogen from a balloon. Ensure the system is sealed but not over-pressurized. The balloon will serve as a visual indicator of hydrogen consumption.
-
Reaction: Stir the mixture vigorously at room temperature. Efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Monitoring and Work-up: Monitor the reaction by TLC or by taking aliquots for GC analysis. To sample, briefly switch the atmosphere back to nitrogen before opening the system.
-
Catalyst Filtration: Once the reaction is complete, purge the flask with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. As with Raney® Ni, the spent catalyst can be pyrophoric and the filter cake should not be allowed to dry.[6] Wash the filter cake with a small amount of fresh solvent.
-
Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the crude product, which can be purified by distillation or chromatography.
Caption: Workflow for atmospheric pressure hydrogenation.
Analytical Characterization
Proper analysis is essential to confirm the successful conversion of the starting material to the desired saturated product.
| Technique | Purpose | Expected Observations |
| TLC | Reaction monitoring | Disappearance of the starting material spot and appearance of a new, typically more polar, product spot. |
| GC-MS | Purity assessment and mass confirmation | A single major peak with the correct retention time. The mass spectrum should show the molecular ion (M⁺) corresponding to C₇H₁₄O₃ (m/z = 146.18) and a characteristic fragmentation pattern.[11][12] |
| ¹H NMR | Structural confirmation | Disappearance of the vinyl proton signals (typically δ 5.5-6.5 ppm) from the dihydrofuran. Appearance of new aliphatic proton signals (typically δ 1.5-2.5 ppm) corresponding to the newly formed C-H bonds on the tetrahydrofuran ring.[13] |
| ¹³C NMR | Structural confirmation | Disappearance of the sp² carbon signals (typically δ 120-140 ppm). Appearance of new sp³ carbon signals in the aliphatic region (typically δ 20-40 ppm).[14] |
Critical Safety Mandates
Catalytic hydrogenation is a high-hazard operation that demands strict adherence to safety protocols.
-
Pyrophoric Catalysts: Both dry Pd/C and spent Raney® Ni are pyrophoric and can ignite spontaneously upon exposure to air.[9] ALWAYS handle them in an inert atmosphere or as a wet slurry. Never allow a filter cake containing spent catalyst to dry.[6] Quench spent catalysts by adding them to a large volume of water after filtration.
-
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources.[15] Ensure all connections are leak-proof.
-
High-Pressure Equipment: Only personnel trained in the operation of high-pressure reactors should perform these experiments. Regularly inspect vessels for cracks or defects. Never exceed the manufacturer's pressure rating.[15]
-
Personal Protective Equipment (PPE): At a minimum, safety glasses, a flame-retardant lab coat, and appropriate gloves must be worn. When working with pyrophoric materials or at high pressure, a face shield is strongly recommended.[16]
-
Emergency Preparedness: Keep a Class D fire extinguisher (for metal fires) and a bucket of sand readily accessible to smother small catalyst fires.[6] Know the location of the safety shower and eyewash station.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction / No Reaction | Inactive catalyst; Insufficient hydrogen; Poor mixing; Presence of catalyst poisons (e.g., sulfur compounds). | Use fresh/new catalyst; Check for leaks in the hydrogen line/balloon; Increase stirring rate; Purify substrate to remove potential poisons. |
| Low Yield | Incomplete reaction; Product loss during work-up or purification; Catalyst deactivation. | Extend reaction time; Optimize filtration and extraction steps; Increase catalyst loading or use fresh catalyst. |
| Side Product Formation | Over-reduction or hydrogenolysis (ring-opening); Reaction temperature too high. | This is less common for this specific substrate but can occur with other furans.[17] Lower the reaction temperature and pressure; Reduce reaction time. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrogenation in supercritical conditions catalyzed by palladium supported on modified activated carbon - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Raney nickel - Wikipedia [en.wikipedia.org]
- 8. acs.org [acs.org]
- 9. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-<sup>13</sup>C | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 14. researchgate.net [researchgate.net]
- 15. chem.wisc.edu [chem.wisc.edu]
- 16. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2,5-Dihydro-2,5-dimethoxy-2-methylfuran for the Strategic Synthesis of 1,4-Dicarbonyl Compounds
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran as a stable and versatile precursor for the in situ generation of 2-methyl-1,4-butanedial, a valuable 1,4-dicarbonyl intermediate. We delve into the mechanistic underpinnings of its acid-catalyzed hydrolysis and present detailed, field-proven protocols for its application in the synthesis of substituted heterocycles, with a primary focus on the Clauson-Kaas pyrrole synthesis. This document is intended for researchers, chemists, and drug development professionals seeking robust and scalable methods for the construction of complex molecular architectures from readily available starting materials.
The Challenge and Opportunity of 1,4-Dicarbonyl Compounds
1,4-Dicarbonyl compounds are cornerstone intermediates in organic synthesis, serving as pivotal precursors for a wide array of five-membered heterocyclic systems such as furans, thiophenes, and pyrroles through reactions like the Paal-Knorr synthesis and its variants.[1][2] However, the direct handling and storage of low molecular weight 1,4-dicarbonyls, like the succinaldehyde derivative generated from the title compound, are often hampered by their high reactivity, leading to self-polymerization and degradation.[3][4]
To circumvent these stability issues, the concept of "masked" functional groups has been widely adopted. This compound serves as an exemplary "masked" 1,4-dicarbonyl. It is a stable, easily handleable cyclic acetal that can be cleanly and efficiently converted to the reactive dicarbonyl species on demand, directly within the reaction medium.[3][4] This in situ generation strategy minimizes side reactions and ensures a high effective concentration of the transient intermediate, thereby improving reaction yields and simplifying purification procedures.
The Core Mechanism: Acid-Catalyzed Hydrolysis
The synthetic utility of this compound is predicated on its facile acid-catalyzed hydrolysis. The reaction proceeds through the protonation of a ring oxygen atom, followed by ring-opening to form a stabilized carbocation, which is then trapped by water. A subsequent cascade of protonation and elimination steps liberates methanol and ultimately yields the open-chain 1,4-dicarbonyl compound, 2-methyl-1,4-butanedial.[4][5]
This controlled release is the linchpin of its synthetic applications, allowing the reactive dicarbonyl to be generated in the presence of a nucleophile, thereby directing the subsequent reaction pathway.[6]
Figure 1: Acid-catalyzed hydrolysis workflow.
Primary Application: The Clauson-Kaas Pyrrole Synthesis
A powerful and widely adopted application of in situ generated 1,4-dicarbonyls is the Clauson-Kaas reaction, which provides a direct and versatile route to N-substituted pyrroles.[7][8] This reaction involves the condensation of a primary amine with the 1,4-dicarbonyl intermediate.[6] The process is a cornerstone of medicinal chemistry, as the N-substituted pyrrole scaffold is a privileged structure found in numerous pharmaceuticals.[6][9]
The reaction of this compound with a primary amine under acidic conditions first generates 2-methyl-1,4-butanedial, which then undergoes a double condensation with the amine, followed by cyclization and dehydration to yield the corresponding 3-methyl-N-substituted pyrrole.
Figure 2: General workflow for the Clauson-Kaas synthesis.
Experimental Protocols
The following protocols are designed to be robust and reproducible. As with any chemical synthesis, all operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 4.1: Conventional Synthesis of 1-Benzyl-3-methyl-1H-pyrrole
This protocol details a standard method using conventional heating. The choice of acetic acid as both the catalyst and solvent provides a straightforward and effective system.
Materials:
-
This compound (CAS: 22414-24-0)[10]
-
Benzylamine
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glacial acetic acid (20 mL).
-
Reagent Addition: Add benzylamine (1.0 eq, e.g., 5.0 mmol, 0.54 g) to the stirring acetic acid. Follow with the addition of this compound (1.1 eq, 5.5 mmol, 0.80 g).
-
Reaction: Heat the reaction mixture to 80-90 °C. The causality for heating is to accelerate both the hydrolysis of the furan derivative and the subsequent condensation and cyclization steps.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water (approx. 100 mL).
-
Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The purpose of extraction is to move the organic product from the aqueous phase to an organic solvent from which it can be easily isolated.[6]
-
-
Purification:
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-benzyl-3-methyl-1H-pyrrole.[6]
-
Protocol 4.2: Microwave-Assisted Green Synthesis of N-Aryl-3-methyl-1H-pyrroles
Microwave-assisted synthesis offers significant advantages, including reduced reaction times, often higher yields, and the potential for using more environmentally benign solvents like water.[9]
Materials:
-
This compound
-
Substituted Aniline (e.g., Aniline, p-Toluidine)
-
Water or Acetic Acid
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the substituted aniline (1.0 eq, 2.0 mmol).
-
Reagent Addition: Add water or acetic acid (4 mL) as the solvent.[9] Add this compound (1.2 eq, 2.4 mmol, 0.35 g).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes). The high temperature achieved rapidly under microwave irradiation drastically shortens the reaction time compared to conventional heating.[9]
-
Work-up and Purification:
-
After cooling, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
If necessary, purify the crude product by column chromatography.
-
Data Summary and Comparison
The choice of methodology can be guided by the desired scale, available equipment, and substrate scope. The following table summarizes typical conditions.
| Parameter | Protocol 4.1 (Conventional) | Protocol 4.2 (Microwave) | Reference(s) |
| Catalyst/Solvent | Glacial Acetic Acid | Water or Acetic Acid | [6],[9] |
| Temperature | 80-90 °C | 120-150 °C | [9] |
| Reaction Time | 2-4 hours | 10-30 minutes | [9] |
| Typical Yields | 70-90% | 60-96% | [9] |
| Key Advantage | Simple setup, scalable | Rapid synthesis, "green" solvent option | [8],[9] |
Troubleshooting and Expert Insights
-
Incomplete Reaction: If TLC analysis shows significant unreacted starting material after the expected reaction time, a stronger acid catalyst such as p-toluenesulfonic acid (p-TsOH) can be used in catalytic amounts (5-10 mol%).[9]
-
Low Yields/Polymerization: The primary cause of low yields is often the polymerization of the in situ generated 1,4-dicarbonyl before it can react with the amine. Ensure that the amine is present in the reaction mixture before the hydrolysis is initiated. Performing the reaction at a slightly lower temperature may also mitigate this side reaction, albeit at the cost of a longer reaction time.
-
Substrate Scope: While this reaction is robust for a wide range of primary amines, highly electron-withdrawing amines may react more slowly. In such cases, microwave conditions or a stronger acid catalyst may be beneficial.[8] For chiral amines, milder conditions (e.g., using an acetate buffer at ambient temperature) can prevent epimerization.[9]
Conclusion
This compound is a highly effective and practical masked precursor for 2-methyl-1,4-butanedial. Its application in the Clauson-Kaas reaction provides a reliable and versatile strategy for the synthesis of 3-methyl-N-substituted pyrroles, which are of significant interest in pharmaceutical and materials science. The protocols provided herein, from conventional heating to modern microwave-assisted methods, offer a robust toolkit for researchers to leverage this valuable synthetic intermediate.
References
- 1. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
- 9. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
Application Notes and Protocols for the Reaction of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran with Nucleophiles
Introduction: A Versatile Building Block for Heterocyclic Synthesis
2,5-Dihydro-2,5-dimethoxy-2-methylfuran (CAS 22414-24-0) is a cyclic acetal of significant value in synthetic organic chemistry.[1][2][3][4] While specific literature detailing its reactivity is limited, its chemical behavior can be confidently extrapolated from its extensively studied parent compound, 2,5-dimethoxy-2,5-dihydrofuran.[5][6] This guide details the core reactivity of this reagent, focusing on its function as a stable, handleable precursor—a "masked" dicarbonyl—for the synthesis of valuable molecular scaffolds.
The primary utility of this compound lies in its ability to generate an unsymmetrical 1,4-dicarbonyl equivalent, 2-methylsuccinaldehyde, in situ under acidic conditions. This reactive intermediate is not typically isolated due to its propensity for polymerization but can be immediately trapped by various nucleophiles to construct complex heterocyclic systems. This methodology is central to the renowned Paal-Knorr and Clauson-Kaas syntheses, providing a powerful route to substituted pyrroles, furans, and thiophenes, which are core motifs in numerous pharmaceuticals and functional materials.[7][8]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, providing a deep dive into the reaction mechanisms, field-proven experimental protocols, and the causality behind procedural choices.
Core Reactivity: Acid-Catalyzed Acetal Hydrolysis to Unmask the Dicarbonyl
The fundamental reaction that enables the synthetic utility of this compound is its acid-catalyzed hydrolysis. This process effectively "unmasks" the latent dicarbonyl functionality. The reaction is highly sensitive to acidic conditions, while the compound exhibits moderate stability in neutral or basic media.[5]
The mechanism proceeds via protonation of one of the acetal oxygen atoms (either the ring oxygen or a methoxy group) by an acid catalyst. This transforms the oxygen into a good leaving group, facilitating the opening of the dihydrofuran ring to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water, followed by a similar sequence for the second methoxy group, ultimately yields the 1,4-dicarbonyl compound, 2-methylsuccinaldehyde.[9] The presence of the C2-methyl group results in an unsymmetrical dicarbonyl, which is a key consideration for the regioselectivity of subsequent reactions.
Caption: Acid-catalyzed hydrolysis pathway.
Application I: Synthesis of N-Substituted 3-Methylpyrroles via Clauson-Kaas Reaction
The most prominent application of this reagent is in the synthesis of N-substituted pyrroles, a reaction of immense importance in medicinal chemistry.[7] This transformation, known as the Clauson-Kaas or Paal-Knorr pyrrole synthesis, involves the condensation of the in situ-generated 1,4-dicarbonyl with a primary amine.[8][10] The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[11] Due to the unsymmetrical nature of the 2-methylsuccinaldehyde intermediate, this reaction reliably produces N-substituted 3-methylpyrroles .
Caption: Workflow for N-Substituted 3-Methylpyrrole Synthesis.
Protocol 1: Conventional Synthesis of N-Aryl-3-methylpyrrole
This protocol describes a classic acid-catalyzed condensation using conventional heating.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.0 eq)
-
Glacial Acetic Acid (as solvent)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted aniline (e.g., 10 mmol, 1.0 eq).
-
Solvent Addition: Add glacial acetic acid (20-30 mL). Stir until the amine fully dissolves.
-
Reagent Addition: Add this compound (10 mmol, 1.0 eq) to the solution at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours.
-
Causality Note: Refluxing in acetic acid serves the dual purpose of solvent and acid catalyst, providing sufficient thermal energy to drive the condensation and subsequent dehydration to the aromatic pyrrole.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting amine is observed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice water (100 mL).
-
Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
-
Purification:
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure N-substituted 3-methylpyrrole.
-
Protocol 2: Microwave-Assisted Green Synthesis of N-Alkyl-3-methylpyrrole
This protocol utilizes microwave irradiation for a more rapid and often higher-yielding synthesis, employing a milder catalyst in an aqueous medium.[7]
Materials:
-
This compound (1.2 eq)
-
Primary Aliphatic Amine (1.0 eq)
-
Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O, 4 mol%)[7]
-
Water
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial equipped with a small magnetic stir bar, suspend the primary aliphatic amine (e.g., 5 mmol, 1.0 eq) and ZrOCl₂·8H₂O (0.2 mmol, 0.04 eq) in water (5 mL).
-
Reagent Addition: Add this compound (6 mmol, 1.2 eq) to the suspension.
-
Microwave Irradiation: Seal the vial and place it in an automated microwave reactor. Irradiate the mixture at 80-100 °C for 10-20 minutes.
-
Causality Note: Microwave heating dramatically accelerates the reaction by efficiently coupling with the polar solvent (water), leading to rapid localized heating and significantly reduced reaction times compared to conventional methods.
-
-
Monitoring: After irradiation, cool the vial to room temperature. Check for completion via TLC.
-
Work-up:
-
Extract the reaction mixture directly from the vial with diethyl ether (3 x 10 mL).
-
Combine the organic extracts in a separatory funnel.
-
-
Purification:
-
Wash the combined organic layer with brine (15 mL).
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
| Catalyst System | Solvent | Conditions | Typical Substrates | Reference |
| Acetic Acid | Acetic Acid | Reflux, 2-4 h | Aromatic & Aliphatic Amines | [10] |
| p-Toluenesulfonic acid (p-TsOH) | Toluene | Reflux, 3-6 h | Aromatic & Aliphatic Amines | [11] |
| Iodine (I₂) | Solvent-free | Microwave, 80-120°C, 5-15 min | Aromatic & Aliphatic Amines | [12] |
| ZrOCl₂·8H₂O | Water | 60°C or Microwave | Aromatic & Aliphatic Amines | [7] |
| Phosphorus Pentoxide (P₂O₅) | Toluene | 110°C | Sulfonamides, Primary Amides | [10] |
| Table 1: Summary of Catalytic Systems for Clauson-Kaas Pyrrole Synthesis (adapted for the 2-methyl derivative). |
Application II: Synthesis of 3-Methylthiophene
Following the same principle of in situ dicarbonyl generation, the 2-methylsuccinaldehyde intermediate can be trapped with a sulfurizing agent to produce 3-methylthiophene via the Paal-Knorr thiophene synthesis.[8] This reaction typically requires more forcing conditions and specialized reagents.
General Workflow:
-
Dicarbonyl Generation: this compound is hydrolyzed under acidic conditions as previously described.
-
Thionation and Cyclization: A sulfur source, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), is introduced.[13] This reagent serves to both replace the carbonyl oxygens with sulfur and act as a dehydrating agent to drive the cyclization and aromatization to the thiophene ring.
Protocol 3: Conceptual Protocol for 3-Methylthiophene Synthesis
Materials:
-
This compound (1.0 eq)
-
Lawesson's Reagent (approx. 0.5 eq)
-
Anhydrous Toluene or Xylene
-
Aqueous Sodium Bicarbonate
-
Anhydrous Sodium Sulfate
Procedure Outline:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and an inert gas inlet, dissolve this compound in anhydrous toluene.
-
Reagent Addition: Add Lawesson's reagent to the solution.
-
Heating: Heat the mixture to reflux for several hours.
-
Safety Note: This reaction should be performed in a well-ventilated fume hood as toxic hydrogen sulfide (H₂S) gas is often a byproduct.[13]
-
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, the reaction is typically quenched by carefully adding it to a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, washed, dried, and concentrated.
-
Purification: Purification is achieved via distillation or column chromatography.
Conclusion
This compound is a potent and versatile synthetic intermediate. While direct literature is sparse, its reactivity profile, by analogy to its parent compound, is dominated by its role as a masked 1,4-dicarbonyl. The acid-catalyzed ring-opening provides a reliable method for the in situ generation of 2-methylsuccinaldehyde, which can be readily intercepted by nitrogen, sulfur, and other nucleophiles. The protocols provided herein, adapted from robust and well-established methodologies, offer researchers a practical toolkit for leveraging this reagent in the synthesis of valuable 3-methyl-substituted five-membered heterocycles, opening avenues for discovery in pharmaceutical and materials science.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. chemreg.net [chemreg.net]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Substances Search - Canada.ca [pollution-waste.canada.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
Executive Summary: The Strategic Importance of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran
An Application Guide to the Scale-Up Synthesis of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran
This compound is a valuable cyclic acetal intermediate in organic synthesis. Its structure serves as a stable precursor to reactive dialdehyde functionalities, making it a crucial building block for a variety of more complex molecules, including pharmaceuticals and specialty chemicals. The starting material, 2-methylfuran, is itself a significant bio-based platform chemical, often derived from the catalytic hydrogenolysis of furfural, which is produced from lignocellulosic biomass.[1][2] This connection to renewable feedstocks positions the synthesis of its derivatives as a key area in sustainable chemistry.
Traditionally, the synthesis of 2,5-dialkoxy-2,5-dihydrofurans involved chemical oxidation using stoichiometric amounts of halogens like bromine in an alcohol solvent at very low temperatures.[3][4] This method, while effective, presents significant challenges for scale-up, including the handling of large quantities of hazardous bromine, substantial waste generation, and the energy costs associated with cryogenic conditions.[3]
Electrochemical synthesis has emerged as a superior alternative, offering a greener, safer, and more controllable process.[5][6] By using electrons as the primary reagent, electrosynthesis minimizes chemical waste, often proceeds under milder conditions, and allows for precise control over the reaction via applied current or potential. This guide focuses on the principles and practical execution of the electrochemical methoxylation of 2-methylfuran for a robust and scalable production process.
Reaction Mechanism: Anodic Oxidation of 2-Methylfuran
The core of the synthesis is the anodic methoxylation of the 2-methylfuran ring. The reaction proceeds via a one-electron oxidation mechanism.
-
Electron Transfer: The 2-methylfuran molecule diffuses to the anode surface, where it undergoes a one-electron oxidation to form a radical cation.
-
Nucleophilic Attack: The methanol solvent, acting as a nucleophile, attacks the radical cation. This is the key step that introduces the first methoxy group.
-
Further Oxidation and Nucleophilic Attack: The resulting radical intermediate is further oxidized at the anode and attacked by another molecule of methanol to yield the dimethoxylated product.
-
Proton Loss: The final steps involve the loss of protons to regenerate the electrolyte and yield the neutral this compound product, which exists as a mixture of cis and trans isomers.
The overall transformation is a clean and efficient process that avoids harsh chemical oxidants.
Figure 1: Simplified mechanism of the electrochemical oxidation of 2-methylfuran.
Scalable Batch Synthesis Protocol
This protocol details a laboratory-scale batch process (50-100 g) that is designed for scalability. The key to successful scale-up is maintaining efficient charge and mass transfer, which requires careful consideration of electrode surface area and electrolyte mixing.
Apparatus and Materials
| Category | Item | Specifications & Notes |
| Reaction Vessel | Undivided Electrochemical Cell | Beaker-type cell (e.g., 1 L), fitted with a lid containing ports for electrodes, a thermometer, and an inert gas inlet. |
| Electrodes | Anode & Cathode | Graphite plates or rods are recommended for scalability due to cost and stability. A high surface area is crucial. (e.g., two 10 cm x 5 cm x 0.5 cm plates). |
| Power Supply | DC Power Supply (Galvanostat) | Capable of delivering constant current (e.g., 0-10 A, 0-30 V). |
| Ancillary | Magnetic Stirrer & Stir Bar | For vigorous agitation to ensure electrolyte homogeneity. |
| Cooling Bath | Ice-water or a circulating chiller to maintain the reaction temperature. | |
| Glassware | Standard laboratory glassware | For work-up and purification (separatory funnel, round-bottom flasks, distillation apparatus). |
Reagents
| Reagent | M.W. | Amount (Example) | Moles | Notes |
| 2-Methylfuran | 82.10 g/mol | 82.1 g | 1.0 | Freshly distilled if purity is <98%. |
| Methanol (Anhydrous) | 32.04 g/mol | 800 mL | ~19.8 | Serves as both solvent and reagent. Must be anhydrous to prevent side reactions. |
| Ammonium Bromide (NH₄Br) | 97.94 g/mol | 9.8 g | 0.1 | Acts as the supporting electrolyte. Other salts like NaOCH₃ can be used.[3] |
| Sodium Bicarbonate (NaHCO₃) | 84.01 g/mol | As needed | - | For washing during work-up. |
| Diethyl Ether (or MTBE) | 74.12 g/mol | ~500 mL | - | For extraction. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | For drying the organic phase. |
Step-by-Step Experimental Protocol
A. Electrolysis
-
Electrolyte Preparation: In the 1 L electrochemical cell, dissolve 9.8 g of ammonium bromide in 800 mL of anhydrous methanol with magnetic stirring.
-
Cell Assembly: Place the graphite anode and cathode into the cell, ensuring they are parallel and do not touch (maintain a distance of ~1-2 cm). Secure the electrodes through the lid.
-
Cooling: Place the cell in a cooling bath and bring the electrolyte temperature down to 0-5 °C.
-
Reactant Addition: Add 82.1 g (1.0 mol) of 2-methylfuran to the cold electrolyte solution.
-
Initiate Electrolysis: Connect the electrodes to the galvanostat. Apply a constant current to achieve a current density of approximately 0.05 A/cm². For electrodes with a total surface area of 100 cm², this corresponds to a total current of 5.0 A.
-
Reaction Monitoring: Maintain the temperature between 0-10 °C throughout the electrolysis. The reaction progress can be monitored by withdrawing small aliquots, quenching them, and analyzing by GC-MS to observe the disappearance of the 2-methylfuran starting material. The theoretical charge required is 2 Faradays per mole of substrate (192,970 Coulombs for 1.0 mol).
-
Completion: Once the starting material is consumed (typically after passing ~2.2 F/mol to ensure completion), turn off the power supply.
B. Work-up and Purification
-
Methanol Removal: Remove the electrodes from the cell. Transfer the reaction mixture to a round-bottom flask and remove the bulk of the methanol using a rotary evaporator at low temperature (<30 °C).
-
Extraction: To the remaining residue, add 250 mL of water and 250 mL of diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Phase Separation: Collect the organic (upper) layer. Extract the aqueous layer again with diethyl ether (2 x 125 mL).
-
Washing: Combine all organic extracts and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine. This removes any remaining acidic species or salts.[7]
-
Drying: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at approximately 52-54 °C / 1.7 kPa (13 mmHg).[8][9] A typical yield for this process is in the range of 70-85%.
Figure 2: Workflow for the batch synthesis of this compound.
Product Characterization & Quality Control
Confirming the identity and purity of the final product is essential. The following methods are standard for this compound.
| Property | Value / Observation |
| Appearance | Colorless to light yellow oil |
| Boiling Point | 52-54 °C at 1.73 kPa[9] |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): ~5.8 (m, 2H, vinyl H), ~5.2 (m, 1H, O-CH-O), ~3.3 (s, 6H, -OCH₃), ~2.1 (s, 3H, -CH₃). Note: A complex mixture of cis/trans isomers will be present. |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): ~130-135 (vinyl C), ~105-110 (O-C-O), ~53-55 (-OCH₃), ~20-25 (-CH₃). |
| FT-IR (neat, cm⁻¹) | ~2950 (C-H stretch), ~1630 (C=C stretch, weak), ~1100 (C-O stretch, strong). |
| GC-MS | Purity assessment and confirmation of molecular weight (m/z = 144.17). |
Critical Safety Considerations
Executing this synthesis at scale requires strict adherence to safety protocols to mitigate both chemical and electrical hazards.[10][11]
-
Chemical Hazards:
-
2-Methylfuran: Highly flammable liquid and vapor. It is harmful if swallowed or inhaled. All transfers should be conducted in a well-ventilated fume hood.
-
Methanol: Flammable and toxic. Can cause blindness or death if ingested and is harmful via inhalation or skin contact.
-
Solvents (Ether/MTBE): Extremely flammable. Ensure no ignition sources are present during work-up and distillation.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile for incidental contact, thicker butyl rubber for extended handling).
-
-
Electrical Hazards:
-
High Current/Voltage: The power supply can deliver a lethal electrical shock. Ensure all connections are secure and insulated before turning on the power. Never touch the electrodes or leads while the power is on.
-
System Grounding: Ensure the power supply and any associated equipment are properly grounded.
-
-
Reaction Hazards:
-
Gas Evolution: Hydrogen gas is evolved at the cathode during the reaction. The fume hood must provide adequate ventilation to prevent the buildup of an explosive H₂/air mixture.
-
Thermal Runaway: Although the reaction is typically conducted at low temperatures, poor temperature control could lead to overheating and boiling of the flammable solvent. Ensure the cooling bath has sufficient capacity.
-
Transitioning to Continuous Flow
For industrial-scale production, transitioning from batch to a continuous flow process offers significant advantages, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for automation.[6][12] A self-supported paired electrosynthesis using a thin layer flow cell has been reported to achieve a 98% yield of pure 2,5-dimethoxy-2,5-dihydrofuran without a conventional work-up, demonstrating the power of this approach.[12] Such a setup typically involves pumping the reactant/electrolyte solution through a narrow channel between two closely spaced electrodes, allowing for highly efficient conversion in a single pass.[13]
References
- 1. 2-Methylfuran - IFC [furan.com]
- 2. Catalytic synthesis of renewable 2-methylfuran from furfural - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00229F [pubs.rsc.org]
- 3. US4441970A - Electrochemical preparation of 2,5-dialkoxy-2,5-dihydrofurans - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical Oxidation of bio-based furan in batch and flow mode - Chemistry Today May-June 2021 Vol 39 (3) | Minakem [minakem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN105198840A - Method for preparing 2,5-dihydro-2,5-dimethoxyfuran by using fixed bed method - Google Patents [patents.google.com]
- 9. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran and its Analogs in Total Synthesis
Abstract
This guide provides an in-depth exploration of 2,5-dihydro-2,5-dimethoxy-2-methylfuran and its related 2,5-dialkoxy-2,5-dihydrofuran analogs as pivotal intermediates in modern organic synthesis. Moving beyond a simple recitation of procedures, we dissect the mechanistic underpinnings that make these reagents powerful tools, particularly in the context of the Achmatowicz reaction. We detail field-proven protocols, explain the causal logic behind experimental choices, and present a framework for leveraging these building blocks in the total synthesis of complex natural products, including monosaccharides and other bioactive heterocycles. This document is intended for researchers, scientists, and drug development professionals seeking to master the application of this versatile synthetic intermediate.
Introduction: A Masked Synthon of Immense Potential
In the intricate chess game of total synthesis, the ability to mask and later reveal reactive functionality is a cornerstone of strategic elegance. The 2,5-dihydro-2,5-dimethoxyfuran scaffold, including the titular 2-methyl derivative, is a premier example of such a strategy. At its core, this molecule is a stable, handleable cyclic acetal that serves as a precursor to highly reactive and often unstable 1,4-dicarbonyl compounds.[1][2][3] Its true power, however, lies in its capacity to undergo a facile, acid-catalyzed rearrangement into densely functionalized dihydropyranone rings. This transformation, known as the Achmatowicz reaction, provides a robust and stereocontrolled entry into the world of carbohydrates, alkaloids, and other complex oxygenated heterocycles from simple furan precursors.[4][5]
This guide will illuminate the primary applications of this scaffold, focusing on the causality behind its reactivity and providing validated protocols for its successful implementation in a research setting.
Core Reactivity: The Achmatowicz Rearrangement
The most significant application of dihydro-dimethoxyfuran intermediates derived from furfuryl alcohols is the Achmatowicz reaction, an oxidative rearrangement that converts a furan into a dihydropyran.[4][5] This transformation is not merely a reaction but a strategic gateway to complex molecular architectures.
Mechanistic Causality: The process begins with the oxidation of a 2-furylcarbinol. The use of reagents like bromine or N-bromosuccinimide (NBS) in methanol accomplishes a 1,4-addition across the furan ring, trapping the intermediate to form the 2,5-dihydro-2,5-dimethoxyfuran derivative.[4][5] The subsequent, and most critical, step is the rearrangement catalyzed by dilute acid.
Here's the causal chain:
-
Protonation: An acid source protonates one of the acetal methoxy groups, converting it into a good leaving group (methanol).
-
Ring Opening: The departure of methanol initiates the opening of the five-membered ring, forming a resonance-stabilized oxocarbenium ion intermediate.
-
Recyclization: The pendant hydroxyl group attacks the electrophilic carbonyl carbon, leading to a six-membered ring. This intramolecular cyclization is thermodynamically favored.
-
Deprotonation: Loss of a proton yields the final 6-hydroxy-2H-pyran-3(6H)-one product, a versatile building block for further elaboration.
The elegance of this reaction lies in its ability to efficiently translate the simple, planar aromaticity of a furan into a complex, stereochemically rich six-membered heterocycle.
Caption: Figure 1: Mechanism of the Achmatowicz Rearrangement.
Application in Total Synthesis: A Gateway to Monosaccharides
The Achmatowicz reaction is a workhorse in carbohydrate chemistry. The dihydropyranone products are ideal precursors for a wide array of monosaccharides, as they possess much of the required functionality and stereochemical potential locked within their structure.[4][6]
Synthetic Logic:
-
Stereocontrol: The carbonyl and alkene functionalities in the dihydropyranone ring allow for diastereoselective reductions and additions. For example, reduction of the ketone with a hydride reagent like sodium borohydride can set the stereochemistry at that center.
-
Glycosylation: The anomeric hydroxyl group is perfectly positioned for glycosylation reactions to form glycosides.
-
Further Functionalization: The double bond can be dihydroxylated, epoxidized, or hydrogenated to install further stereocenters, providing access to a diverse library of sugar analogs from a single furan starting material.
The reaction has been instrumental in the total synthesis of natural products such as (+)-desoxoprosophylline and pyrenophorin.[4]
Experimental Protocols
The following protocols are presented as self-validating systems. The rationale behind key steps is included to ensure both successful execution and a deeper understanding of the transformation.
Protocol 1: Preparation of 2,5-Dihydro-2,5-dimethoxyfuran from Furan
This procedure is a foundational method for accessing the key intermediate scaffold. It is adapted from established literature procedures.[2][7]
Safety: Furan is volatile and flammable. Bromine is highly corrosive and toxic. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction is highly exothermic and requires careful temperature control.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Furan (freshly distilled) | 68.07 | 100 g (111 mL) | 1.47 |
| Absolute Methanol | 32.04 | 800 mL | - |
| Absolute Ether | 74.12 | 300 mL | - |
| Bromine | 159.81 | 235 g (75.3 mL) | 1.47 |
| Dimethylamine (in MeOH) | - | As required | - |
Procedure:
-
Setup: Equip a 2 L three-necked flask with a mechanical stirrer, a thermometer, a drying tube, and a dropping funnel.
-
Initial Charge: Add freshly distilled furan (100 g, 1.47 mol), absolute methanol (300 mL), and absolute ether (300 mL) to the flask.
-
Cooling (Critical Step): Cool the solution to -50 °C using a dry ice/acetone or liquid nitrogen bath. Efficient cooling is crucial to control the exothermic reaction and prevent side reactions.
-
Bromine Addition: Prepare a cold solution of bromine (235 g, 1.47 mol) in absolute methanol (500 mL). Add this solution dropwise to the furan mixture via the dropping funnel over approximately 30-45 minutes. Causality: The temperature must be rigorously maintained below -40 °C during the addition to prevent the formation of polymeric byproducts and ensure selective 1,4-addition.
-
Stirring: After the addition is complete, stir the mixture for an additional 30 minutes at -40 °C to ensure the reaction goes to completion.
-
Quenching/Neutralization: Slowly add a solution of dimethylamine in methanol to the cold reaction mixture until the solution is neutral or slightly basic to litmus paper.[3][7] This step neutralizes the hydrobromic acid byproduct. Maintain strong cooling during this process as the neutralization is also exothermic.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Add methylene chloride (500 mL) and water (500 mL) and transfer to a separatory funnel.
-
Separate the organic layer. Extract the aqueous phase with methylene chloride (2 x 100 mL).
-
Combine all organic phases and wash with saturated aqueous sodium bicarbonate (2 x 100 mL) and then brine (100 mL). Causality: The bicarb wash removes any residual acid, and the brine wash begins the drying process.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The resulting crude oil is purified by vacuum distillation to yield 2,5-dihydro-2,5-dimethoxyfuran as a clear liquid (typical yields are 70-85%).[3][7]
Protocol 2: The Achmatowicz Rearrangement of a Furfuryl Alcohol
This protocol describes the conversion of the intermediate from Protocol 1 (or one generated in situ) to the dihydropyranone.
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 2,5-dimethoxy-2,5-dihydrofurfuryl alcohol derivative (1.0 eq) in a mixture of acetone and water (e.g., a 4:1 ratio).
-
Acidification: Add a catalytic amount of dilute sulfuric acid or a solid-supported acid like Amberlyst-15. Causality: The acid is the catalyst for the rearrangement. Using a catalytic amount prevents degradation of the product. The reaction is often buffered to maintain a specific pH.
-
Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Quench the reaction by adding solid sodium bicarbonate until effervescence ceases.
-
Remove the acetone under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification: The crude dihydropyranone can be purified by flash column chromatography on silica gel.
Caption: Figure 2: General Experimental Workflow.
Data Presentation: Reaction Scope and Yields
The Achmatowicz reaction is robust and tolerates a variety of substituents on the furan ring, which translates to diverse functionality in the final product.
| Furan Starting Material | Oxidizing Agent | Yield of Dihydropyranone (%) | Reference |
| Furfuryl alcohol | Br₂ in MeOH | ~75-85% | [4] |
| 2-(1-Hydroxyethyl)furan | NBS, H₂O/THF | 88% | [5] |
| 2-Furyl(phenyl)methanol | t-BuOOH, VO(acac)₂ | High (d.r. >20:1) | [5] |
| 2-Acetylfuran (via reduction) | (S)-2-Me-CBS, then t-BuOOH | High (enantiopure) | [5] |
Table 1: Representative yields for the Achmatowicz reaction with various substrates and conditions.
Conclusion
The 2,5-dihydro-2,5-dimethoxyfuran scaffold, generated efficiently from simple furans, represents a cornerstone of modern synthetic strategy. Its role as a stable precursor that unlocks the complex architecture of dihydropyranones via the elegant and powerful Achmatowicz reaction provides an indispensable pathway for the total synthesis of carbohydrates, alkaloids, and other biologically significant molecules. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to confidently and effectively wield this versatile tool in their synthetic endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Achmatowicz reaction - Wikipedia [en.wikipedia.org]
- 5. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran
Welcome to the technical support center for the synthesis of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this valuable synthetic transformation. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and maximize your yield and purity.
The primary and most effective method for synthesizing this compound is the electrochemical oxidation (anodic methoxylation) of 2-methylfuran . This guide will focus principally on this technique, as it generally offers high yields and avoids the use of hazardous halogenating agents like bromine or chlorine, which are common in older chemical methods.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis.
Q1: My yield of this compound is consistently low. What are the most likely causes?
A1: Low yield is the most common issue and can stem from several factors. Let's break down the primary culprits:
-
Sub-optimal Electrolyte Choice: The electrolyte is not just for conducting current; it influences the reaction's efficiency and selectivity. While various electrolytes like sodium acetate, sodium methoxide, or ammonium bromide can be used, their effectiveness can vary.[1][2] For the methoxylation of furans, ammonium bromide is often cited as a convenient and effective choice.
-
Incorrect Current Density: A current density that is too high can lead to over-oxidation of the furan ring or solvent decomposition, creating unwanted byproducts. Conversely, a current density that is too low will result in a sluggish, incomplete reaction. It is crucial to operate at a controlled potential or current that is just sufficient to oxidize the 2-methylfuran.
-
Polymerization of Starting Material: 2-Methylfuran, like furan itself, can polymerize under acidic conditions or upon oxidation.[3] This is a significant pathway for material loss. Polymer formation is often visible as a dark, insoluble film on the anode. To mitigate this, ensure your methanol is anhydrous and consider using an electrolyte that does not generate strongly acidic conditions near the anode.
-
Purity of 2-Methylfuran: The starting material should be free of acidic impurities and polymers. It is best practice to distill 2-methylfuran immediately before use.
Q2: I'm observing significant byproduct formation. What are these byproducts and how can I avoid them?
A2: The primary byproduct is typically a polymeric material, as discussed above. Another potential side reaction, particularly if the reaction conditions are not strictly controlled, is oxidation of the methyl group. While methoxylation of the furan ring is the desired outcome in a methanol solvent, switching the solvent can lead to different products. For instance, conducting the electrolysis in acetic acid is known to cause side-chain acetoxylation on α-alkyl-substituted furans.[1]
To minimize byproducts:
-
Maintain Anhydrous Conditions: Water can interfere with the methoxylation and promote side reactions. Use anhydrous methanol and dry your electrolyte thoroughly.
-
Control the Temperature: Perform the electrolysis at low temperatures (e.g., -20°C to 0°C) to reduce the rate of side reactions, including polymerization.
-
Choose the Right Solvent: Use methanol as the solvent to ensure methoxylation. Avoid solvents like acetic acid unless side-chain functionalization is the goal.[1]
Q3: The reaction seems to stop before all the 2-methylfuran is consumed. What causes this and how can I fix it?
A3: Reaction stalling is almost always due to "electrode passivation." This occurs when an insulating layer forms on the surface of the anode, preventing further electron transfer.
-
Cause: The insulating layer is typically a polymer formed from the 2-methylfuran starting material.[3]
-
Solution:
-
Cell Design: Using a flow cell can help minimize passivation by constantly refreshing the solution at the electrode surface.
-
Pulsed Current/Potential: Applying the current in pulses can help to "clean" the electrode surface during the electrolysis.
-
Mechanical Cleaning: In a batch reactor, periodically reversing the polarity of the electrodes (if both are inert, e.g., platinum or carbon) or carefully cleaning the anode mid-reaction can restore activity, though this is less practical. The most robust solution is optimizing conditions (low temperature, pure starting material) to prevent polymer formation in the first place.
-
Q4: What is the expected ratio of cis- to trans-isomers for the product?
A4: The electrochemical methoxylation of furans typically results in a mixture of cis- and trans-2,5-dimethoxy-2,5-dihydrofuran isomers. For many simple furans, this ratio is often close to 1:1. The presence of the 2-methyl group may slightly influence this ratio, but you should expect to isolate the product as an isomeric mixture. Further separation often requires careful chromatography, which may not be necessary as the mixture is suitable for many subsequent reactions.
Experimental Protocols & Data
Performance Comparison of Synthetic Methods
The following table compares the electrochemical method with older chemical oxidation methods for the analogous synthesis of 2,5-dihydro-2,5-dimethoxyfuran, which provides a strong baseline for what to expect with the 2-methyl derivative.
| Method | Reagent/System | Substrate | Product | Yield (%) | Temp. (°C) | Key Observations |
| Electrochemical | Graphite or Platinum anode, Methanol, NH₄Br | 2-Methylfuran | This compound | 70-90% (Est.) | -20 to 0 | Clean, avoids hazardous halogens. Prone to passivation. |
| Chemical | Bromine, Methanol, Base (e.g., NaHCO₃) | Furan | 2,5-Dihydro-2,5-dimethoxyfuran | ~70%[4][5] | -50 to RT | Requires handling of corrosive bromine.[4][5] |
| Chemical | Chlorine, Methanol, Base (e.g., Na₂CO₃) | Furan | 2,5-Dihydro-2,5-dimethoxyfuran | ~85%[6] | -5 to 5 | Can be higher yielding than bromine but uses toxic chlorine gas.[6] |
Detailed Protocol: Electrochemical Synthesis
This protocol describes the batch electrochemical oxidation of 2-methylfuran.
Materials:
-
2-Methylfuran (distilled immediately before use)
-
Anhydrous Methanol
-
Ammonium Bromide (dried in a vacuum oven)
-
Undivided electrochemical cell with two graphite or platinum electrodes
-
Constant current power supply
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath
Procedure:
-
Setup: Assemble the electrochemical cell. Place the electrodes parallel to each other with a consistent gap (e.g., 5-10 mm). Place the cell in the cooling bath and set the temperature to -10°C.
-
Electrolyte Preparation: In a separate flask, prepare a 0.1 M solution of ammonium bromide in anhydrous methanol.
-
Reaction Initiation: Add the electrolyte solution to the cell and begin stirring. Add the distilled 2-methylfuran to the cell to a final concentration of approximately 1-2 M.
-
Electrolysis: Turn on the power supply and apply a constant current density of 10-30 mA/cm². The optimal value may require some experimentation.
-
Monitoring: Monitor the reaction progress by GC or TLC. The reaction is complete when the 2-methylfuran has been consumed. This typically requires the passage of ~2.2 Faradays of charge per mole of starting material.
-
Work-up: Once the reaction is complete, turn off the power supply. Pour the reaction mixture into a round-bottom flask.
-
Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.
-
Extraction: Add water and diethyl ether (or dichloromethane) to the residue. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless oil.
Mechanistic Insight & Workflow Visualization
Understanding the reaction pathway is key to troubleshooting. The process begins with the two-electron oxidation of the 2-methylfuran ring at the anode, followed by the addition of methanol.
References
- 1. Anodic oxidation. Part IV. Some reactions with furans - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Electrochemical polymerization of furan and 2-methylfuran [open.metu.edu.tr]
- 4. An Improved Preparation of 2, 5-Dimethoxy-tetrahydrofuran [crcu.jlu.edu.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,5-Dihydro-2,5-dimethoxyfuran synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran by Distillation
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges that may be encountered during vacuum distillation of this compound. The advice provided herein is based on established principles of organic chemistry and distillation, supplemented by data from closely related furan derivatives.
Troubleshooting Guide
Distillation of this compound can be a nuanced process. The following guide addresses common issues, their potential causes, and recommended solutions.
Diagram: Troubleshooting Logic for Distillation of this compound
Caption: Troubleshooting workflow for distillation issues.
Question 1: My distillation is proceeding very slowly, and I'm observing a low yield of the purified product. What could be the issue?
Answer:
Several factors can contribute to a slow distillation and low yield:
-
Inadequate Vacuum: The most common cause is a leak in your distillation apparatus. Under vacuum, even a small leak can significantly raise the pressure, which in turn increases the boiling point of your compound and slows down the distillation rate.
-
Solution: Ensure all glass joints are properly sealed with a suitable vacuum grease. Check all tubing and connections for cracks or loose fittings. It is good practice to assemble the apparatus and pull a vacuum before introducing your sample to check for leaks.
-
-
Insufficient Heating: The heating mantle or oil bath may not be providing enough energy to bring the compound to its boiling point at the given pressure.
-
Solution: Gradually increase the temperature of the heating bath. A general rule of thumb is to have the bath temperature 20-30°C higher than the boiling point of the liquid being distilled.[1]
-
-
Inefficient Condensation: If your condenser is not functioning optimally, product vapor may be lost through the vacuum line instead of condensing into your receiving flask.
-
Solution: Check that the coolant is flowing through the condenser at a sufficient rate and that the coolant temperature is low enough to effectively condense the vapor.
-
Question 2: The material in the distillation pot is turning dark brown or black, and I'm seeing evidence of polymerization. What is happening and how can I prevent it?
Answer:
-
Excessive Temperature: The distillation pot temperature is likely too high, causing the compound to break down.
-
Solution: Reduce the heating bath temperature. The goal is to have the compound gently boiling, not vigorously refluxing. A lower pressure (higher vacuum) will allow for distillation at a lower temperature, which is always preferable for thermally sensitive compounds.
-
-
Presence of Acidic Impurities: Trace amounts of acid from the synthesis of the compound can catalyze decomposition during distillation.
-
Solution: Before distillation, consider washing the crude product with a dilute aqueous solution of a mild base, such as sodium bicarbonate, to neutralize any residual acid.[3] Ensure the organic layer is thoroughly dried before proceeding with distillation.
-
-
Prolonged Heating: The longer the compound is heated, the more likely it is to decompose.
-
Solution: Once the distillation is complete, do not continue to heat the distillation pot. It is also advisable to use a flask size that is appropriate for the amount of material being distilled to minimize the heating time required.
-
Question 3: My purified product is contaminated with other substances. How can I improve the purity?
Answer:
Contamination in the distillate can arise from a few sources:
-
Inefficient Separation: If your crude material contains impurities with boiling points close to that of your product, a simple distillation may not be sufficient to separate them.
-
Solution: Employ fractional distillation by inserting a fractionating column (e.g., a Vigreux or packed column) between the distillation pot and the distillation head. This provides a larger surface area for repeated vaporization and condensation cycles, leading to a better separation of components with close boiling points.
-
-
Bumping: Violent boiling, or "bumping," can physically carry non-volatile or less volatile impurities over into the condenser and receiving flask.
-
Solution: Ensure smooth and controlled boiling by using a magnetic stir bar in the distillation pot. Boiling chips are not effective under vacuum.[4]
-
-
Improper Fraction Collection: Collecting the distillate in a single fraction can lead to the inclusion of lower-boiling and higher-boiling impurities.
-
Solution: Collect the distillate in several smaller fractions. The first fraction will likely contain any residual solvents or more volatile impurities. The main fraction should be collected at a stable temperature and pressure. A final fraction may contain less volatile impurities. Analyze each fraction (e.g., by GC or NMR) to determine which to combine for the final pure product.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended vacuum pressure and temperature for the distillation of this compound?
A1: The optimal conditions will depend on your vacuum source and the scale of your distillation. Based on available data, the boiling point of this compound is approximately 46°C at 10 mmHg. A good starting point would be to aim for a vacuum in the range of 1-10 mmHg, which should allow for a distillation temperature well below 100°C, minimizing the risk of thermal decomposition.
Q2: What are the likely impurities in my crude this compound?
A2: While specific impurities will depend on the exact synthetic route, common contaminants in the synthesis of the related 2,5-dimethoxy-2,5-dihydrofuran can provide some insight. These may include:
-
Unreacted starting materials, such as 2-methylfuran and methanol.
-
Solvents used in the synthesis and workup, for example, ether or methylene chloride.[3]
-
Byproducts from side reactions, which could include halogenated intermediates if bromine or chlorine were used in the synthesis.[5]
Q3: Is it necessary to use a vacuum trap during the distillation?
A3: Yes, it is highly recommended. A cold trap (e.g., a Dewar condenser filled with dry ice/acetone or liquid nitrogen) placed between your distillation apparatus and the vacuum pump serves two critical purposes:
-
It protects the vacuum pump from corrosive or volatile vapors that could damage it.
-
It prevents any back-streaming of pump oil into your clean, purified product.
Q4: Can I store this compound after distillation?
A4: Yes, but proper storage is crucial to maintain its purity. Based on the stability of similar furan derivatives, it should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Given its potential sensitivity to acid, storage in a neutral glass container is recommended. For long-term storage, refrigeration is advisable.
Physical and Distillation Parameters
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Boiling Point (atm) | 152 °C | |
| Boiling Point (vac) | 46 °C @ 10 mmHg | |
| Density | 1.019 g/mL @ 25 °C | |
| Refractive Index (n20/D) | 1.429 | |
| Appearance | Colorless to light yellow liquid | [4] |
References
Technical Support Center: Challenges in Handling Moisture-Sensitive 2,5-Dihydro-2,5-dimethoxy-2-methylfuran
Welcome to the technical support center for 2,5-Dihydro-2,5-dimethoxy-2-methylfuran. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for handling this moisture-sensitive reagent. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure the success of your experiments.
I. Understanding the Challenge: The Inherent Reactivity of this compound
This compound is a valuable intermediate in organic synthesis, notably as a precursor in the Achmatowicz reaction for the synthesis of monosaccharides and other bioactive molecules.[1][2] Its utility is intrinsically linked to its reactivity, which is also the source of its primary handling challenge: moisture sensitivity.
The core of its reactivity lies in the cyclic acetal structure. This functional group is susceptible to hydrolysis under acidic conditions, leading to ring-opening and the formation of a reactive dicarbonyl compound.[3] Even trace amounts of moisture, especially in the presence of acidic impurities, can initiate this degradation cascade, compromising the integrity of the reagent and impacting reaction yields and purity.
Below is a diagram illustrating the acid-catalyzed hydrolysis of this compound.
Caption: Acid-catalyzed hydrolysis of this compound.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and use of this compound.
Q1: My bottle of this compound has turned yellow and has a different odor. Is it still usable?
A1: A change in color from colorless to yellow and a noticeable change in odor are strong indicators of decomposition. The likely cause is exposure to moisture and/or air, leading to hydrolysis and subsequent side reactions of the resulting dicarbonyl compound.[3] We strongly recommend not using the discolored reagent, as it will likely lead to poor yields, complex product mixtures, and difficulty in purification. For optimal results, always use a fresh, unopened bottle or a properly stored and handled aliquot.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the longevity and purity of the reagent, it is crucial to store it under inert and anhydrous conditions. The following table summarizes the recommended storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[4] | Minimizes decomposition rates. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Use a tightly sealed container with a secure cap. Consider using a septum-sealed bottle for multiple aliquoting.[5] | Prevents ingress of moisture and air. |
| Location | Store in a well-ventilated area away from heat, sparks, and open flames.[6] | The compound is a flammable liquid. |
Q3: Can I use standard laboratory solvents with this reagent?
A3: The choice of solvent is critical. You must use anhydrous solvents to prevent hydrolysis. Solvents should be freshly dried and distilled or obtained from a commercial source in sealed bottles.
| Compatible Solvents (Anhydrous) | Incompatible Solvents/Reagents |
| Diethyl ether | Water |
| Tetrahydrofuran (THF) | Protic solvents (e.g., methanol, ethanol) unless part of the reaction |
| Dichloromethane (DCM) | Acidic solutions |
| Toluene | Strong oxidizing agents[6] |
Q4: How should I handle the reagent in the laboratory to minimize exposure to moisture?
A4: Proper handling technique is paramount. Follow these steps to maintain the integrity of the reagent:
-
Work in an inert atmosphere: Whenever possible, handle the reagent in a glovebox or under a positive pressure of an inert gas (argon or nitrogen).
-
Use dry glassware: Ensure all glassware is oven-dried or flame-dried immediately before use and allowed to cool under an inert atmosphere.
-
Use proper transfer techniques: Use dry, gas-tight syringes or cannulas for transferring the liquid reagent. Never pour the reagent in open air.
III. Troubleshooting Guides
This section provides systematic approaches to troubleshoot common problems encountered during experiments involving this compound.
Guide 1: Low or No Product Yield in a Reaction
A low or zero yield is a common issue and can often be traced back to the quality of the reagent or the reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Guide 2: Complex Product Mixture and Difficult Purification
The presence of multiple unexpected byproducts often points to the degradation of the starting material or intermediates.
Possible Causes and Solutions:
-
Cause: In-situ hydrolysis of this compound leading to the formation of the reactive dicarbonyl compound, which can then undergo self-condensation or other side reactions.[3]
-
Solution: Rigorously exclude water from your reaction. Use freshly dried solvents and ensure all reagents are anhydrous. If your reaction requires an acidic catalyst, consider adding it at a lower temperature to control the rate of hydrolysis and subsequent reactions.
-
-
Cause: The reaction temperature is too high, leading to thermal decomposition.
-
Solution: Attempt the reaction at a lower temperature. While this may require longer reaction times, it can significantly improve the selectivity and reduce byproduct formation.
-
-
Cause: The chosen reaction conditions are not optimal for the specific substrate.
-
Solution: Conduct small-scale optimization experiments to screen different solvents, temperatures, and reaction times. Analytical techniques such as TLC or crude NMR can provide rapid feedback on the progress of the reaction and the formation of byproducts.
-
IV. Experimental Protocols
To ensure the successful use of this compound, we provide a detailed protocol for its handling and transfer under anhydrous conditions.
Protocol: Aliquoting and Transfer of this compound
Materials:
-
Unopened bottle of this compound
-
Oven-dried or flame-dried reaction flask with a rubber septum
-
Dry, gas-tight syringe with a needle
-
Inert gas source (argon or nitrogen) with a manifold
-
Dry needles for inert gas inlet and outlet
Procedure:
-
Prepare the Reaction Flask:
-
Thoroughly clean and dry the reaction flask in an oven at >120 °C for at least 4 hours.
-
Alternatively, flame-dry the flask under vacuum and backfill with inert gas three times.
-
Secure a rubber septum over the flask opening while it is still warm and allow it to cool to room temperature under a positive pressure of inert gas.
-
-
Prepare the Reagent Bottle:
-
Allow the bottle of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Carefully remove the cap and quickly place a rubber septum over the opening.
-
Puncture the septum with a needle connected to the inert gas manifold to create a positive pressure. Puncture with a second needle to act as a gas outlet.
-
-
Transfer the Reagent:
-
Take a dry, gas-tight syringe and flush it with inert gas several times.
-
Insert the syringe needle through the septum of the reagent bottle and draw the desired volume of liquid.
-
Withdraw the syringe and immediately insert the needle through the septum of the prepared reaction flask.
-
Slowly add the reagent to the reaction flask.
-
Withdraw the syringe and re-flush it with inert gas before storage.
-
By adhering to these detailed procedures, you can significantly minimize the risk of moisture contamination and ensure the successful application of this compound in your research.
References
- 1. Achmatowicz reaction - Wikipedia [en.wikipedia.org]
- 2. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. 2,5-DIMETHOXY-2-METHYL-2,5-DIHYDROFURAN - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Reaction Conditions for 2,5-Dihydro-2,5-dimethoxy-2-methylfuran Hydrolysis
Welcome to the technical support center for the hydrolysis of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful execution of your experiments.
Introduction: The Chemistry of Hydrolysis
The acid-catalyzed hydrolysis of this compound is a crucial reaction for the in situ generation of 2-methylmalealdehyde, a highly reactive dicarbonyl compound. This process is analogous to the hydrolysis of its parent compound, 2,5-dimethoxy-2,5-dihydrofuran, which yields malealdehyde. The reaction proceeds through the protonation of one of the methoxy groups, leading to the formation of a resonance-stabilized oxocarbenium ion, which is then attacked by water.[1] This sequence is repeated for the second methoxy group to yield the desired dialdehyde.
The presence of the methyl group at the 2-position introduces both electronic and steric effects that can influence the reaction kinetics. Electron-donating groups, such as a methyl group, are known to stabilize the cationic character of the oxocarbenium ion intermediate, which is formed during the rate-determining step of the hydrolysis.[2] This stabilization is expected to accelerate the rate of hydrolysis compared to the unsubstituted analog.
This guide will delve into the practical aspects of optimizing this reaction, addressing common challenges and providing evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the hydrolysis of this compound?
The primary product is 2-methylmalealdehyde. This reaction is an efficient way to generate this reactive dialdehyde in situ for subsequent synthetic steps, such as the Paal-Knorr synthesis of substituted furans, pyrroles, and thiophenes.[3][4]
Q2: Why is acid catalysis necessary for this reaction?
Acid catalysis is essential to protonate the methoxy groups, converting them into good leaving groups (methanol).[1] Without an acid catalyst, the hydrolysis of the acetal is extremely slow. Acetals are generally stable under neutral and basic conditions.
Q3: How does the methyl group on the furan ring affect the hydrolysis reaction?
The methyl group is an electron-donating group, which stabilizes the positively charged oxocarbenium ion intermediate formed during the rate-determining step of the hydrolysis.[2] This electronic effect is expected to increase the rate of hydrolysis compared to the non-methylated 2,5-dihydro-2,5-dimethoxyfuran.
Q4: What are the typical acidic catalysts used for this type of hydrolysis?
A range of protic and Lewis acids can be employed. Common choices include dilute aqueous solutions of strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), as well as organic acids such as p-toluenesulfonic acid (p-TsOH).[5] The choice of catalyst will depend on the desired reaction rate and the compatibility with other functional groups in the substrate.
Q5: Can I monitor the progress of the reaction?
Yes, the reaction can be monitored using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to observe the disappearance of the starting material's methoxy signals and the appearance of the aldehyde protons of the product.[6] Chromatographic methods such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) can also be used to track the consumption of the starting material and the formation of the product.[7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficient Acid Catalyst: The concentration of the acid may be too low to effectively catalyze the reaction. 2. Low Reaction Temperature: The hydrolysis rate is temperature-dependent. 3. Poor Solubility: The starting material may not be fully dissolved in the reaction medium. | 1. Increase Catalyst Concentration: Gradually increase the amount of acid catalyst while monitoring the reaction. Be cautious, as excessively high acid concentrations can lead to side reactions. 2. Increase Temperature: Gently warm the reaction mixture. A modest increase in temperature can significantly accelerate the reaction rate. 3. Add a Co-solvent: If solubility is an issue, consider adding a co-solvent like tetrahydrofuran (THF) or dioxane to improve the homogeneity of the reaction mixture. |
| Formation of Byproducts/Polymerization | 1. Excessively Strong Acidic Conditions: Highly concentrated acid can promote side reactions, including polymerization of the aldehyde product. 2. Prolonged Reaction Time: Leaving the reaction for an extended period after completion can lead to degradation of the desired product. 3. High Temperature: Elevated temperatures can accelerate both the desired reaction and unwanted side reactions. | 1. Use a Milder Acid or Lower Concentration: Opt for a weaker acid or reduce the concentration of the strong acid. 2. Monitor Reaction Closely: Stop the reaction as soon as the starting material is consumed (as determined by TLC or GC). 3. Optimize Temperature: Find the lowest temperature at which the reaction proceeds at a reasonable rate to minimize byproduct formation. |
| Difficulty in Isolating the Product | 1. Instability of 2-methylmalealdehyde: The dialdehyde product is highly reactive and prone to polymerization upon isolation. 2. Workup Issues: The workup procedure may be exposing the product to conditions that promote degradation. | 1. Use In Situ: The most common and effective approach is to use the generated 2-methylmalealdehyde directly in the next synthetic step without isolation. 2. Careful Workup: If isolation is necessary, perform the workup at low temperatures and neutralize the acid catalyst promptly with a mild base (e.g., sodium bicarbonate). Use gentle extraction and solvent removal techniques. |
| Reaction Fails to Initiate | 1. Inactive Catalyst: The acid catalyst may have degraded or is of poor quality. 2. Presence of a Base: The reaction mixture may be contaminated with a basic substance that is neutralizing the acid catalyst. | 1. Use Fresh Catalyst: Ensure the acid catalyst is fresh and of high purity. 2. Check pH and Purity of Reagents: Verify that the starting material and solvent are free from basic impurities. If necessary, purify the starting material and use freshly distilled, anhydrous solvents. |
Experimental Protocols
General Protocol for In Situ Generation and Use of 2-Methylmalealdehyde
This protocol describes the hydrolysis of this compound and its subsequent use in a Paal-Knorr pyrrole synthesis.
Materials:
-
This compound
-
Dilute aqueous hydrochloric acid (e.g., 1 M HCl)
-
Aniline (or other primary amine)
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Hydrolysis:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent (e.g., a mixture of water and THF).
-
Cool the solution in an ice bath.
-
Slowly add a catalytic amount of dilute hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.
-
-
Paal-Knorr Pyrrole Synthesis (In Situ):
-
Once the hydrolysis is complete, add the primary amine (e.g., aniline, 1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature or gently heat to reflux, monitoring the formation of the pyrrole product by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Workup and Purification:
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude pyrrole product.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Visualizing the Process
Hydrolysis Mechanism
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Workflow
Caption: Workflow for the hydrolysis and subsequent Paal-Knorr synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. funaab.edu.ng [funaab.edu.ng]
- 8. How to select a technique - Chromedia [chromedia.org]
troubleshooting guide for reactions involving 2,5-Dihydro-2,5-dimethoxy-2-methylfuran
Welcome to the technical support resource for 2,5-Dihydro-2,5-dimethoxy-2-methylfuran (CAS 22414-24-0). This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven insights and troubleshoot common issues encountered during its use in synthesis. As a versatile cyclic acetal, its primary role is a stable, handleable precursor to a reactive 2-methyl-1,4-dicarbonyl intermediate, pivotal in constructing complex heterocyclic scaffolds.[1][2]
Section 1: Foundational Knowledge & Safe Handling
This section addresses the most frequently asked questions regarding the fundamental properties, storage, and safe handling of this compound.
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterocyclic organic compound, specifically a cyclic acetal.[3] Its core utility in organic synthesis stems from its function as a "masked" dicarbonyl compound.[1] Under mild acidic conditions, it undergoes hydrolysis to generate a highly reactive 2-methyl-1,4-dicarbonyl intermediate. This in situ generation is critical because the intermediate itself is often unstable and prone to polymerization, making it difficult to store and handle directly.[1][2]
Its primary applications include:
-
Achmatowicz Reaction: It serves as a key intermediate in the Achmatowicz rearrangement, an oxidative conversion of furfuryl alcohols into dihydropyranones, which are valuable building blocks for the synthesis of monosaccharides and other complex natural products.[4][5][6]
-
Heterocycle Synthesis: It is widely used in Paal-Knorr type syntheses to form substituted pyrroles by reacting with primary amines.[1][7] It can also be used to synthesize other heterocycles like substituted furans and pyridazines.[8][9]
-
Biomaterial Crosslinking: The reactive dialdehyde generated from its parent compound has been used to crosslink polymers like chitosan for biomedical applications.[3]
Q2: How must I store and handle this reagent to ensure its stability and integrity?
A2: Proper storage and handling are critical to prevent degradation and ensure reproducible results. This compound is stable under normal temperatures and pressures in a neutral or basic environment but is sensitive to acid.[1][3] It is also a flammable liquid.[10]
| Parameter | Recommendation | Rationale & Causality |
| Storage Temperature | Store in a cool, well-ventilated place.[11] | Minimizes vapor pressure and reduces the risk of ignition. The flash point is approximately 51°C (123.8°F).[3] |
| Atmosphere | Keep container tightly closed under an inert atmosphere (e.g., Nitrogen or Argon). | Prevents exposure to atmospheric moisture and acidic gases (like CO₂) which can slowly catalyze hydrolysis. |
| Incompatible Materials | Store away from strong oxidizing agents and acids.[12] | Acids will catalyze the decomposition (hydrolysis) of the acetal.[1] Oxidizing agents can lead to unwanted side reactions. |
| Handling Area | Use in a well-ventilated area or a chemical fume hood.[13][14] | The compound is harmful if inhaled. Proper ventilation mitigates exposure risks. |
| Equipment | Use non-sparking tools and ground all equipment.[12][13] | As a flammable liquid, vapors can form explosive mixtures with air. These precautions prevent ignition from static discharge or sparks.[14] |
Q3: What are the critical safety precautions when working with this chemical?
A3: Adherence to standard laboratory safety protocols is essential. The primary hazards are flammability and irritation.[12][15]
-
Personal Protective Equipment (PPE): Always wear safety glasses or a face shield, chemical-resistant gloves (inspect before use), and a lab coat.[12][14]
-
Inhalation: Avoid breathing vapors or mist.[12] If inhalation occurs, move the individual to fresh air and seek medical attention if symptoms arise.[14]
-
Contact: Avoid contact with skin and eyes. It can cause skin and serious eye irritation.[11][14] In case of contact, rinse the affected area thoroughly with water.[13]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[12][14] Use CO₂, dry chemical, or foam extinguishers in case of fire.[12]
-
Spills: Absorb spills with an inert material (e.g., vermiculite) and place in a suitable, closed container for disposal.[13] Ensure the area is well-ventilated and there are no ignition sources nearby.[14]
Section 2: Troubleshooting Core Reactivity & Reaction Failures
The central feature of this reagent's reactivity is its acid-catalyzed hydrolysis. Nearly all troubleshooting begins with a critical assessment of this step.
Caption: Core reaction pathway of this compound.
Q4: My reaction is not proceeding, or the conversion is extremely low. What are the likely causes?
A4: This is a common issue that almost always points to a failure in the initial hydrolysis step to generate the reactive dicarbonyl intermediate.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Insufficient Acid | The hydrolysis of the cyclic acetal is acid-catalyzed.[1] Without sufficient H⁺, the ring-opening reaction will not occur or will be impractically slow. The reaction rate is dependent on acid concentration.[1] | Check the pH of your reaction mixture. If it is neutral or basic, add a suitable acid catalyst (e.g., dilute aqueous HCl, H₂SO₄, or p-toluenesulfonic acid). Start with a catalytic amount and monitor by TLC or GC-MS. |
| Anhydrous Conditions | Hydrolysis, by definition, requires water. While the reagent itself may be in an organic solvent, a stoichiometric amount of water is necessary for the ring-opening to proceed. | Ensure at least one equivalent of water is present in the reaction mixture. Using dilute aqueous acid is often the most straightforward way to introduce both the catalyst and the required water. |
| Low Temperature | Like most chemical reactions, the rate of hydrolysis is temperature-dependent. If the reaction is being run at a very low temperature, the activation energy barrier for hydrolysis may not be overcome. | If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). Monitor carefully, as excessive heat can promote polymerization of the dicarbonyl intermediate. |
| Reagent Degradation | If the starting material was stored improperly (e.g., exposed to moist air or acidic contaminants), it may have already degraded. | Verify the purity of your this compound using NMR or GC-MS before starting the reaction. If necessary, purify by distillation under reduced pressure.[3] |
Q5: My reaction mixture is turning dark brown/black and forming an insoluble sludge. What is causing this and how can I prevent it?
A5: This is a classic sign of polymerization of the in situ generated dicarbonyl intermediate.[1] This intermediate is highly reactive and can undergo self-condensation or polymerization, especially under harsh conditions.
Causality: The goal is to have the dicarbonyl intermediate react with your desired substrate (e.g., an amine in a Paal-Knorr synthesis) faster than it reacts with itself. If the rate of polymerization is competitive with or faster than the rate of your desired reaction, byproduct formation will dominate.
Caption: Troubleshooting workflow for polymerization issues.
Preventative Strategies:
-
Control Acid Concentration: Use the minimum amount of acid necessary to catalyze the hydrolysis. Strong acidic conditions can accelerate polymerization.[1] In some cases, switching from a strong mineral acid (like H₂SO₄) to an organic acid (like pTsOH) can provide better control.[7]
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is effective.
-
Control Reagent Addition: Instead of adding all the this compound at once, consider a slow, dropwise addition to the reaction mixture containing your substrate and the acid catalyst. This keeps the instantaneous concentration of the unstable dicarbonyl intermediate low, favoring the desired bimolecular reaction over polymerization.
-
Increase Substrate Concentration: Ensure your primary substrate (e.g., the amine) is present in a sufficient concentration to "trap" the dicarbonyl intermediate as it is formed.
Section 3: Application-Specific Troubleshooting
Q6: I am attempting an Achmatowicz rearrangement, but the yield of the dihydropyranone is poor. What are the most critical parameters to optimize?
A6: The Achmatowicz reaction is an oxidative rearrangement.[5] When starting from a furfuryl alcohol, the first step is often an oxidation to form an intermediate like this compound, which then rearranges to the dihydropyranone under acidic conditions.[6] If you are using this compound as a pre-formed intermediate, the critical step is the acid-catalyzed rearrangement.
-
Choice of Acid: The rearrangement requires acid, but the product dihydropyranone can also be sensitive to strong acid. A screen of acids is recommended. Dilute sulfuric acid was used in the original protocol.[6] Other acids like perchloric acid or Lewis acids might be effective, but care must be taken to avoid degradation.
-
Solvent System: The solvent must be able to dissolve the starting material and facilitate the rearrangement. Protic solvents like methanol or aqueous mixtures are common. The polarity of the solvent can influence the stability of charged intermediates in the rearrangement mechanism.
-
Water Control: As with simple hydrolysis, water is a key reactant in the rearrangement. The amount of water can be critical and may need to be optimized. Some "anhydrous" Achmatowicz conditions still require the addition of one equivalent of water.[16]
-
Side Reactions: For complex substrates, other functional groups in the molecule might be acid-sensitive. For example, indole moieties are known to be sensitive to the oxidative conditions often used, requiring specialized methods like Fenton-halide protocols.[16] Ensure that your reaction conditions are compatible with all functional groups present.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. synarchive.com [synarchive.com]
- 5. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Achmatowicz reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. soc.chim.it [soc.chim.it]
- 9. Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,5-DIMETHOXY-2-METHYL-2,5-DIHYDROFURAN - Safety Data Sheet [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. 2,5-Dihydro-2,5-dimethoxyfuran | C6H10O3 | CID 78974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for the Hydrogenation of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the catalytic hydrogenation of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran to its saturated analogue, 2,5-dimethoxy-2-methyl-tetrahydrofuran. This document provides researchers, scientists, and drug development professionals with field-proven insights, detailed protocols, and robust troubleshooting strategies to ensure successful and repeatable outcomes.
The hydrogenation of the endocyclic double bond in the dihydrofuran ring is a critical transformation for accessing valuable saturated heterocyclic motifs. While seemingly straightforward, this reaction is governed by a delicate interplay between catalyst choice, reaction conditions, and potential substrate-catalyst interactions. This guide is structured to address the most common questions and challenges encountered during this specific synthesis.
Reaction Pathway Overview
The primary transformation is the saturation of the carbon-carbon double bond within the dihydrofuran ring. The stability of the two methoxy acetal groups must be preserved during this process to achieve high selectivity and yield.
Caption: Catalytic hydrogenation of the dihydrofuran substrate.
Catalyst Selection & Optimization: Frequently Asked Questions
Q1: What are the primary catalyst choices for the hydrogenation of this dihydrofuran derivative?
A: The selection of a catalyst is the most critical parameter for this transformation.[1] The most common and effective heterogeneous catalysts fall into three main categories: Palladium-based, Nickel-based, and Rhodium-based.
-
Palladium on Carbon (Pd/C): This is often the first choice due to its high activity, versatility, and cost-effectiveness for hydrogenating alkenes.[2][3][4][5] It typically operates under mild to moderate hydrogen pressures and temperatures. A modified, milder procedure using a Pd/C-Mg-MeOH system can even be run at atmospheric pressure.[6][7]
-
Raney Nickel (Raney® Ni): A highly active, non-noble metal catalyst that is particularly effective for the hydrogenation of various functional groups, including furan rings.[8][9][10] However, it often requires higher pressures and temperatures compared to palladium, and its pyrophoric nature demands careful handling.[11]
-
Rhodium on Alumina (Rh/Al₂O₃): A noble metal catalyst known for its high activity in hydrogenating both olefinic and aromatic systems.[12][13] It can be particularly useful when side reactions like hydrogenolysis are a concern, sometimes offering higher selectivity than palladium under comparable conditions.[3]
Q2: How do I select the optimal catalyst and conditions for my specific experiment?
A: The optimal choice depends on available equipment, desired reaction time, and sensitivity of your substrate to harsh conditions. Below is a comparative summary to guide your decision.
| Catalyst System | Typical H₂ Pressure | Typical Temperature | Key Advantages | Potential Issues & Considerations |
| 10% Pd/C | 1–4 atm (Balloon) | Room Temp. | Mild conditions, high activity, common reagent.[4][14] | Potential for hydrogenolysis of sensitive groups (less likely here). Catalyst can be pyrophoric when dry.[15] |
| Pd/C with Mg-MeOH | Atmospheric | Room Temp. | Avoids high-pressure apparatus, high yield, operationally simple.[6][7] | Requires stoichiometric magnesium turnings, longer reaction time (e.g., 10 hours).[7] |
| Raney Nickel | High Pressure (e.g., >50 atm) | Elevated (e.g., 50-100 °C) | High activity, cost-effective non-noble metal.[6] | Requires specialized high-pressure equipment (autoclave). Pyrophoric and requires careful handling.[11] Harsher conditions may promote side reactions.[16] |
| 5% Rh/Al₂O₃ | 1–10 atm | Room Temp. – 50 °C | High activity, good selectivity for olefin hydrogenation.[12][13][17] | Higher cost than Pd/C or Raney Ni. |
Recommendation: For initial trials and general laboratory settings, 10% Pd/C under balloon hydrogen pressure is the most practical starting point. If high-pressure equipment is unavailable, the Pd/C with Mg-MeOH method is an excellent and high-yielding alternative.[6][7]
Q3: Which solvents are most suitable for this hydrogenation?
A: The choice of solvent is critical for ensuring substrate solubility and catalyst performance.[11]
-
Alcohols (Methanol, Ethanol): These are the most common and effective solvents. They readily dissolve the substrate and are stable under hydrogenation conditions. Methanol is explicitly used in the high-yield Mg-MeOH/Pd-C procedure.[6][7]
-
Ethers (THF): Tetrahydrofuran is another excellent choice, being inert and a good solvent for the substrate.
-
Esters (Ethyl Acetate): Widely used in hydrogenations and generally compatible with Pd/C.[14]
Avoid chlorinated solvents like dichloromethane (DCM) if possible, as they can be dehalogenated under certain conditions, producing HCl and poisoning the catalyst.[14]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the hydrogenation process.
Problem: Low or No Conversion
Q: My reaction has been running for several hours, but TLC/GC-MS analysis shows mostly starting material. What should I investigate?
A: Stalled or incomplete reactions are a common issue in catalytic hydrogenation. The cause can almost always be traced to the catalyst, the reaction conditions, or the reagents. Follow this diagnostic workflow.
Caption: Troubleshooting workflow for low hydrogenation conversion.
Detailed Breakdown:
-
Check the Catalyst: This is the most frequent culprit.
-
Poisoning: Catalyst active sites can be blocked by impurities like sulfur, nitrogen heterocycles, or heavy metal ions.[11] Ensure all reagents and solvents are high-purity and glassware is meticulously cleaned.
-
Deactivation: Catalysts, especially pyrophoric ones like Raney Ni or dry Pd/C, can lose activity if handled or stored improperly (e.g., exposure to air).[11] It is always best to use a fresh batch of catalyst to rule out deactivation.[11]
-
Insufficient Loading: For Pd/C, a loading of 5-10 mol% relative to the substrate is standard.[11] Significantly lower amounts may result in a sluggish reaction.
-
-
Verify Reaction Conditions:
-
Hydrogen Pressure: If using a balloon, ensure it is well-inflated and the system is properly sealed. A slow leak will starve the reaction of hydrogen. For more difficult reductions, higher pressure in a dedicated apparatus may be necessary.[11]
-
Agitation: Hydrogenation is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Vigorous stirring is essential to ensure efficient mixing and mass transfer.[11] If the stir bar is barely moving, the reaction rate will be severely limited.
-
Temperature: While many hydrogenations proceed at room temperature, gentle heating can sometimes increase the rate.[11] However, excessive heat can promote side reactions or deactivate the catalyst.[11]
-
Problem: Poor Selectivity & Side Reactions
Q: My reaction is complete, but I'm seeing significant byproducts. What could be happening?
A: While the target transformation is straightforward, furan derivatives can undergo undesired side reactions under certain hydrogenation conditions.[18]
-
Hydrogenolysis of Methoxy Groups: Aggressive catalysts or harsh conditions (high temperature/pressure) can cleave the C-O bonds of the methoxy groups, leading to alcohols or even fully deoxygenated products.
-
Solution: Employ milder conditions (lower temperature and pressure). Consider using a catalyst less prone to hydrogenolysis. Rhodium-based catalysts can sometimes offer better selectivity than palladium in this regard.
-
-
Ring Opening: This is a known side reaction pathway for furan derivatives, particularly under acidic conditions or with certain catalysts.[18][19] The acetal groups in your substrate are sensitive to acid.
-
Solution: Ensure your solvent is neutral and free of acidic impurities. If the catalyst support (e.g., alumina, carbon) has acidic sites, this could be a contributing factor. Using a catalyst on a more neutral support or adding a non-nucleophilic base scavenger (like potassium carbonate, used sparingly) could mitigate this, but may also affect catalyst activity.
-
Experimental Protocols
Protocol 1: General Hydrogenation using 10% Pd/C at Atmospheric Pressure
This protocol is a standard, reliable starting point for lab-scale synthesis.
Caption: General workflow for catalytic hydrogenation.
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., methanol, ethanol, or ethyl acetate) to fully dissolve the substrate (concentration typically 0.1-0.5 M).[11]
-
Inerting: Seal the flask with a septum and purge the system with an inert gas (e.g., nitrogen or argon) for several minutes to remove all oxygen. This is typically done by applying a vacuum and backfilling with the inert gas, repeated three times.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Palladium on Carbon (5-10 mol %).
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. For atmospheric pressure reactions, this is done by attaching a hydrogen-filled balloon via a needle. Ensure the system is purged with hydrogen (3x vacuum/H₂ cycles).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The black catalyst should be well-suspended throughout the liquid.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS) until the starting material is consumed.
-
Work-up: Once complete, carefully purge the flask with nitrogen to remove all hydrogen.
-
Filtration: Prepare a small pad of Celite® or diatomaceous earth in a sintered glass funnel. Crucially, keep the pad and the catalyst slurry wet with the reaction solvent at all times to prevent the pyrophoric catalyst from igniting upon contact with air. [15] Filter the reaction mixture through the Celite pad, washing the flask and the pad with fresh solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude oil can be purified by distillation or column chromatography as needed.
Protocol 2: Mild Hydrogenation using Mg-MeOH/Pd-C
This method, adapted from a procedure for a similar substrate, is advantageous as it avoids the use of high-pressure equipment and gaseous hydrogen sources.[6][7]
Step-by-Step Procedure:
-
Setup: To a round-bottom flask, add this compound (10 g, 1.0 eq), methanol (150 mL), and 10% palladium on activated carbon (e.g., 1 g).
-
Reagent Addition: Add magnesium turnings (10 g) in portions (3-4 g every 3 hours) over a 10-hour period while stirring at room temperature. The reaction will generate hydrogen in situ.
-
Filtration: After the reaction is complete, remove the solid residue by filtration and wash it with methylene chloride (2 x 30 mL).
-
Work-up: Combine the filtrate and washes. Add methylene chloride (150 mL) and water (200 mL). Carefully neutralize the mixture to a pH of ~6 with 5% hydrochloric acid.
-
Extraction: Separate the organic layer. Extract the aqueous phase with methylene chloride (2 x 150 mL).
-
Drying and Isolation: Combine all organic layers and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting oil can be distilled under reduced pressure to yield the pure product.[6]
References
- 1. nexair.com [nexair.com]
- 2. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 8. Towards sustainable hydrogenation of 5-(hydroxymethyl)furfural: a two-stage continuous process in aqueous media over RANEY® catalysts - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03318D [pubs.rsc.org]
- 9. scirp.org [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Rhodium on alumina catalyst supplier - Princeton Powder [princetonpowder.com]
- 13. C301099 5: Rhodium on alumina catalyst | Johnson Matthey | Johnson Matthey [matthey.com]
- 14. repository.arizona.edu [repository.arizona.edu]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Rhodium 5% on alumina | 7440-16-6 | FR15294 | Biosynth [biosynth.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Guide: Workup Procedures for Reactions with 2,5-Dihydro-2,5-dimethoxy-2-methylfuran
Welcome to the technical support center for handling reactions involving 2,5-Dihydro-2,5-dimethoxy-2-methylfuran. This guide provides researchers, scientists, and drug development professionals with practical, in-depth answers to common challenges encountered during the reaction workup phase. The protocols and troubleshooting advice are designed to ensure the integrity of your target molecules and maximize yield.
While this guide specifically addresses the 2-methyl derivative (CAS 22414-24-0), the chemical principles are largely analogous to its well-documented parent compound, 2,5-dimethoxy-2,5-dihydrofuran (DMDF). The core reactivity is dictated by the cyclic acetal functionality, which is highly sensitive to acidic conditions.
Section 1: Core Principles & Safety
The Duality of Function: A Masked Carbonyl
The primary role of this compound in organic synthesis is as a stable, handleable precursor to a reactive 1,4-dicarbonyl compound.[1][2] This "masking" is crucial because the unmasked dicarbonyl can be unstable and prone to polymerization.[1] The entire workup strategy hinges on a single question: Is the dihydrofuran ring meant to be preserved or hydrolyzed?
-
Preservation: If the dihydrofuran moiety is a part of your final product, the workup must be conducted under neutral or basic conditions to prevent cleavage of the acetal.
-
Hydrolysis (Deprotection): If the goal is to generate the 1,4-dicarbonyl, the workup will involve or follow an acidic step to intentionally hydrolyze the acetal.[1]
Chemical Stability: The Critical Role of pH
The stability of the dihydrofuran ring is acutely dependent on pH.[1]
-
Acidic Conditions: The cyclic acetal is rapidly hydrolyzed under acidic conditions. The reaction proceeds via protonation of a ring oxygen, followed by nucleophilic attack of water and subsequent ring opening to yield the dicarbonyl compound.[1] Even mild acids or acidic surfaces (like silica gel) can initiate this process.
-
Neutral and Basic Conditions: The compound is moderately to highly stable in neutral and basic media at ambient temperatures.[1] This stability is the key to isolating products with the dihydrofuran ring intact.
Safety First: Handling and PPE
Before beginning any workup, it is imperative to understand the hazards associated with the reagents and solvents. Based on safety data for the analogous DMDF, the following precautions are critical:
-
Flammability: The compound is a flammable liquid.[3][4] All work should be performed in a chemical fume hood, away from ignition sources. Use non-sparking tools and ensure proper grounding of equipment.[5]
-
Irritation and Toxicity: It can cause skin and serious eye irritation and may be harmful if swallowed or inhaled.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a flame-retardant lab coat.[3][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, as these can lead to vigorous reactions.[5][7]
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction is complete. What is the very first step in my workup?
A: The first step is to cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic or contains sensitive functionalities). Your next action depends entirely on the desired outcome:
-
To preserve the dihydrofuran ring: Quench the reaction by slowly adding a mild aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).
-
To hydrolyze the dihydrofuran ring: If the reaction was not run under acidic conditions, you will need to add an aqueous acid (e.g., dilute HCl, acetic acid) to initiate the hydrolysis. If the reaction was already acidic, proceed to neutralization.
Q2: How do I properly quench a reaction to keep the dihydrofuran ring intact?
A: The key is to neutralize any acidic species without creating an environment that promotes hydrolysis.
-
Cool the reaction mixture to 0 °C to manage any heat from neutralization.
-
Slowly add saturated aqueous sodium bicarbonate solution dropwise with vigorous stirring. Monitor for gas evolution (CO₂).
-
Continue adding the basic solution until the pH of the aqueous layer is confirmed to be basic (pH > 8) using litmus paper or a pH meter.
-
Proceed immediately to extraction. Do not let the mixture sit for extended periods, even under basic conditions.
Q3: I used an acid catalyst for hydrolysis. What's the best way to work up the resulting dicarbonyl compound?
A: Once the hydrolysis is confirmed to be complete (e.g., by TLC or GC-MS), you must neutralize the acid catalyst to prevent side reactions during extraction and concentration.
-
Cool the reaction mixture to 0 °C.
-
Carefully add a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases and the pH is neutral to slightly basic (pH 7-8).
-
Extract the product with an appropriate organic solvent. The resulting dicarbonyl may be more polar than the starting material, which could influence your choice of solvent.
Q4: What are the best solvents for extracting my product?
A: The choice depends on the polarity of your final product. Standard water-immiscible solvents are typically effective.
-
For non-polar to moderately polar compounds (including the intact dihydrofuran): Diethyl ether, ethyl acetate, or dichloromethane (DCM) are excellent choices.
-
For more polar compounds (like the hydrolyzed dicarbonyl): Ethyl acetate or dichloromethane are generally preferred over diethyl ether due to their higher polarity.
-
Procedure: After quenching and neutralization, transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer 2-3 times with the chosen solvent. Combine the organic layers for washing.
Q5: Why is a brine wash recommended as the final washing step?
A: Washing the combined organic layers with a saturated aqueous sodium chloride (brine) solution serves two critical purposes:
-
Breaks Emulsions: Brine increases the ionic strength of the aqueous layer, which helps to break up emulsions that can form at the organic-aqueous interface.
-
Reduces Water Content: By the principle of osmosis, brine helps to pull residual water out of the organic layer, making the subsequent drying step with an anhydrous salt (like Na₂SO₄ or MgSO₄) more efficient.
Section 3: Troubleshooting Guides
Problem 1: Low yield of my product containing the intact dihydrofuran ring.
-
Likely Cause: Accidental hydrolysis during workup or purification.
-
Troubleshooting Steps:
-
Check Workup pH: Ensure your quenching step renders the aqueous phase definitively basic (pH > 8). Any lingering acidity can cleave the product.
-
Avoid Acidic Drying Agents: Do not use acidic drying agents. Anhydrous sodium sulfate (Na₂SO₄) or potassium carbonate (K₂CO₃) are preferred over magnesium sulfate (MgSO₄), which can be slightly acidic.
-
Purification Method: Standard silica gel can be acidic enough to cause decomposition on the column. Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1% Et₃N in your eluent). Alternatively, use neutral alumina for chromatography.
-
Problem 2: My product appears as a smear on the TLC plate after workup.
-
Likely Cause A: Incomplete reaction, leaving a mixture of starting material and product.
-
Solution: Before workup, ensure the reaction has gone to completion using an appropriate monitoring technique.
-
Likely Cause B: Product decomposition. This is common if you are trying to isolate the hydrolyzed dicarbonyl, which can be unstable.
-
Solution: Minimize the time between workup and the next step. After extraction and drying, concentrate the solvent at low temperature (in vacuo). If possible, use the crude product directly in the subsequent reaction without purification.
Problem 3: An intractable emulsion formed during extraction.
-
Likely Cause: High concentration of salts or polar, high-boiling point solvents (like DMF or DMSO) can lead to emulsions.[8]
-
Troubleshooting Steps:
-
Add Brine: Add a significant volume of saturated brine to the separatory funnel, shake gently, and allow the layers to settle. This is often sufficient to break the emulsion.
-
Filter: Pass the entire emulsion through a pad of Celite or glass wool to remove fine particulates that may be stabilizing it.
-
Dilute: If the reaction was run in a polar aprotic solvent, dilute the mixture with a large volume of water before extraction to ensure the solvent partitions into the aqueous layer.[8]
-
Section 4: Standardized Workup Protocols
Protocol 4.1: Workup to Isolate Product with Intact Dihydrofuran Ring
-
Cooling: Cool the reaction vessel to 0 °C in an ice-water bath.
-
Quenching: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution with vigorous stirring. Continue addition until gas evolution stops and the aqueous layer is confirmed to be basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL reaction volume).
-
Washing: Combine the organic extracts. Wash sequentially with water (1 x 50 mL) and then saturated brine (1 x 50 mL).
-
Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash chromatography (using neutral silica or alumina) or vacuum distillation.
Protocol 4.2: Workup Following Acid-Catalyzed Hydrolysis
-
Monitoring: Ensure the hydrolysis is complete via TLC or another suitable method.
-
Cooling: Cool the reaction vessel to 0 °C in an ice-water bath.
-
Neutralization: Carefully add saturated aqueous NaHCO₃ solution until the pH of the mixture is neutral (pH ≈ 7).
-
Extraction: Extract the product with a polar organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous Na₂SO₄.
-
Concentration: Remove the solvent under reduced pressure at a low temperature to minimize product degradation.
-
Next Step: Due to the potential instability of the dicarbonyl product, it is often best to proceed immediately to the next synthetic step using the crude material.
Section 5: Data & Visualizations
Table 1: Properties of Common Extraction Solvents
| Solvent | Density (g/mL) | Boiling Point (°C) | Miscibility with Water | Notes |
| Diethyl Ether | 0.713 | 34.6 | Immiscible | Highly flammable; good for less polar compounds. |
| Ethyl Acetate | 0.902 | 77.1 | Immiscible | Good all-purpose solvent for moderate polarity. |
| Dichloromethane (DCM) | 1.326 | 39.6 | Immiscible | Denser than water (bottom layer); good for a wide range of polarities. |
| Hexanes | ~0.66 | ~69 | Immiscible | For very non-polar compounds; often used with ethyl acetate for chromatography. |
Diagrams
Caption: Decision tree for selecting the appropriate workup strategy.
Caption: Standard sequential workflow for reaction workup and product isolation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,5-ジメトキシ-2,5-ジヒドロフラン、cisおよびtrans異性体混合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,5-Dihydro-2,5-dimethoxyfuran | C6H10O3 | CID 78974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Monitoring Reactions of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran
Welcome to the technical support center for researchers utilizing 2,5-Dihydro-2,5-dimethoxy-2-methylfuran. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.
Core Concept: The Hydrolysis Pathway
This compound is a cyclic acetal primarily used as a stable, handleable precursor for the reactive dicarbonyl compound, 3-acetylacrolein (also known as 4-oxopent-2-enal).[1] The core transformation you will be monitoring is the acid-catalyzed hydrolysis of the acetal, which opens the dihydrofuran ring. Understanding this fundamental reaction is critical for selecting the appropriate monitoring technique.
References
Technical Support Center: Managing Byproduct Formation in the Synthesis and Application of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2,5-Dihydro-2,5-dimethoxy-2-methylfuran chemistry. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile synthetic intermediate. As a stable precursor to 4-oxopentanal, its purity is paramount for the success of subsequent transformations. However, its synthesis, most commonly via the electrochemical methoxylation of 2-methylfuran, is often plagued by byproduct formation.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, understand, and mitigate the formation of common impurities, thereby improving your yield, purity, and experimental reproducibility.
Understanding the Core Synthesis: Electrochemical Methoxylation
The primary route to this compound involves the electrochemical oxidation of 2-methylfuran in a methanol-based electrolyte. The reaction proceeds via a radical cation intermediate, which is then trapped by the methanol solvent.
Caption: Core electrochemical synthesis of the target compound.
While elegant, this process is sensitive to reaction conditions, and deviations can lead to a complex mixture of byproducts.
Troubleshooting Guide: Common Byproduct Issues
This section addresses specific problems you may encounter during the synthesis and handling of this compound in a question-and-answer format.
Question 1: My reaction mixture turned dark brown or black, and I recovered very little product. What is causing this polymerization?
Answer: This is a classic sign of polymerization, a major side reaction in furan chemistry. It can be initiated in two primary ways in this system:
-
Acid-Catalyzed Polymerization: The furan ring is highly susceptible to acid. Protons (H⁺) generated at the anode or from acidic impurities can trigger a cationic ring-opening polymerization, leading to insoluble, dark-colored materials.[1]
-
Electro-polymerization: At high potentials, the radical cation of 2-methylfuran can attack a neutral 2-methylfuran molecule, initiating a polymerization cascade on the electrode surface, a phenomenon known as electrode fouling.
Mitigation Strategies:
-
Control pH: The most critical factor. Add a proton scavenger or buffer to the electrolyte. Anhydrous sodium carbonate or potassium carbonate can be effective.[2] An improved procedure uses an organic base like dimethylamine to neutralize acid during workup, which is less harsh than inorganic bases.[3]
-
Manage Current Density: Operate at a lower, controlled current density (ideally ≤10 mA/cm²).[4] High current densities increase the local concentration of radical cations at the electrode surface, favoring polymerization over the desired methoxylation.
-
Maintain Low Temperature: Conduct the electrolysis at low temperatures (-20°C to 0°C) to slow down the rate of polymerization relative to the desired reaction.[3][5]
-
Use an Appropriate Electrolyte: Ammonium bromide (NH₄Br) is a common and effective electrolyte.[2] Its buffering capacity can help manage proton concentration near the electrode.
Caption: Decision workflow for diagnosing and solving polymerization.
Question 2: My NMR analysis shows signals for a succinaldehyde derivative, but my workup was anhydrous. How is ring-opening occurring?
Answer: The presence of ring-opened products, such as 4-oxopentanal dimethyl acetal, indicates that the dihydrodimethoxyfuran ring has been cleaved. While full hydrolysis to the dialdehyde requires significant water and acid, even trace amounts of acid can catalyze the elimination of one methanol molecule, leading to an oxocarbenium ion intermediate that can be trapped by other nucleophiles or lead to further degradation.[6]
Causality & Prevention:
-
Trace Acid in Workup: Standard workups that are not explicitly neutralized can be acidic enough to cause partial ring-opening, especially during solvent removal by rotary evaporation where the concentration of impurities increases.
-
Acidic Stationary Phases: Using silica gel for chromatography is a common culprit. The acidic surface of silica can readily catalyze the degradation of the product.
-
Prevention:
-
Always perform a mild basic wash during your workup (e.g., with a saturated aqueous sodium bicarbonate solution) before final drying and solvent removal.[3]
-
If chromatography is necessary, use deactivated silica (e.g., by pre-treating with a triethylamine/hexane solution) or switch to a less acidic stationary phase like alumina.
-
The preferred method of purification is vacuum distillation, which avoids contact with acidic surfaces.[3][7]
-
Question 3: I'm observing byproducts with masses corresponding to oxidation of the methyl group or the furan ring itself. How can I improve selectivity?
Answer: Over-oxidation is a common issue when trying to drive the reaction to completion. The desired product can be further oxidized, and the starting material's methyl group is also a potential site for reaction.[8]
-
Malealdehyde Derivatives: Excessive current or potential can lead to the formation of malealdehyde tetramethyl acetal, an over-oxidation product.[4]
-
Methyl Group Oxidation: The C2-methyl group can be oxidized to a hydroxymethyl or even a formyl group, leading to compounds like (2,5-dimethoxy-2,5-dihydrofuran-2-yl)methanol.[4]
Controlling Selectivity:
The key is to manage the electrochemical parameters precisely.
| Parameter | Effect on Desired Product | Effect on Byproduct Formation | Recommendation |
| Current Density | Rate increases with density. | High density (>10 mA/cm²) promotes over-oxidation and polymerization. | Maintain a constant, low current density (e.g., 9.5 mA/cm²).[4] |
| Charge Passed | Yield increases up to the theoretical charge. | Passing excess charge significantly increases over-oxidation. | Stop the reaction at 2 Faradays per mole of starting material. |
| Temperature | Lower temperature improves stability. | Higher temperatures can increase rates of side reactions. | Operate at low temperatures (-22°C to 0°C).[4] |
| Solvent Purity | High purity is essential. | Trace water in technical-grade methanol causes hydrolysis byproducts, reducing yield by 12-15%.[4] | Use analytical-grade, anhydrous methanol. |
Frequently Asked Questions (FAQs)
FAQ 1: What is the best practice for the workup and purification of this compound?
A robust workup is crucial. After the electrolysis is complete, filter off any solid buffer/electrolyte. Neutralize the solution carefully; an improved method suggests using a solution of dimethylamine in methanol until the mixture is neutral to litmus paper.[3] Then, perform an aqueous workup by adding methylene chloride and water. Separate the organic layer, extract the aqueous phase, and wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.[3][5] After drying over anhydrous sodium sulfate, remove the solvent under reduced pressure. The final purification should be performed by vacuum distillation (e.g., 52-54°C at 1.73 kPa).[3][7]
FAQ 2: How should I store the purified product to prevent degradation?
The product is sensitive to both acid and heat. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (argon or nitrogen), stored in a refrigerator (2-8°C), and protected from light. Ensure no acid vapors are present in the storage area.
FAQ 3: Can I use a chemical oxidant instead of electrolysis?
Yes, classic methods use bromine in methanol.[2][5] This generates hydrobromic acid as a byproduct, which must be neutralized.[3] While this avoids the need for electrochemical equipment, it involves handling hazardous bromine and can lead to halogenated byproducts if not performed carefully.[2] Electrochemical synthesis is often considered a greener and more controllable alternative.[9]
Key Experimental Protocol: Electrochemical Synthesis
This protocol incorporates best practices to minimize byproduct formation.
Materials:
-
2-Methylfuran (freshly distilled)
-
Anhydrous Methanol (analytical grade)
-
Ammonium Bromide (NH₄Br, dried under vacuum)
-
Undivided electrochemical cell with two graphite electrodes
-
Constant current power supply
-
Magnetic stirrer and cooling bath
Procedure:
-
Cell Assembly: Set up the undivided electrochemical cell with two graphite plate electrodes positioned parallel to each other.
-
Electrolyte Preparation: In the cell, dissolve ammonium bromide (e.g., 2.5 g) in anhydrous methanol (100 mL).
-
Cooling: Cool the cell to -15°C using an acetone/dry ice or a cryocooler bath.
-
Addition of Substrate: While stirring, add freshly distilled 2-methylfuran (e.g., 0.1 mol) to the cold electrolyte solution.
-
Electrolysis: Begin the electrolysis at a constant current, maintaining a current density of ~9.5 mA/cm². Continue the electrolysis until 2 Faradays of charge per mole of 2-methylfuran have passed.
-
Workup:
-
Once the reaction is complete, stop the current.
-
Slowly add a solution of dimethylamine in methanol to neutralize the solution (check with litmus paper).[3]
-
Transfer the mixture to a separatory funnel, add methylene chloride (100 mL) and water (100 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with methylene chloride (2 x 50 mL).
-
Combine all organic layers and wash with saturated aqueous sodium bicarbonate (50 mL), followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN105198840A - Method for preparing 2,5-dihydro-2,5-dimethoxyfuran by using fixed bed method - Google Patents [patents.google.com]
- 8. zaguan.unizar.es [zaguan.unizar.es]
- 9. Electrochemical Oxidation of bio-based furan in batch and flow mode - Chemistry Today May-June 2021 Vol 39 (3) | Minakem [minakem.com]
enhancing the stability of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran in solution
Technical Support Center: 2,5-Dihydro-2,5-dimethoxy-2-methylfuran
Welcome to the technical support center for this compound. This guide is designed for our valued partners in research, discovery, and drug development. It provides in-depth technical insights, troubleshooting protocols, and frequently asked questions to ensure you achieve maximum stability and reproducibility in your experiments.
Scientific Overview: The Chemistry of Acetal Stability
This compound is a cyclic acetal. The stability of any acetal in solution is fundamentally dictated by its susceptibility to hydrolysis. This reaction is catalyzed by acid and proceeds through a critical rate-determining step: the formation of a resonance-stabilized carbocation (or more specifically, an oxocarbenium ion) intermediate.[1][2] The structure of the acetal itself—including substituents like the 2-methyl group—influences the stability of this intermediate and, consequently, the rate of hydrolysis.[1]
The primary degradation pathway for this compound is this acid-catalyzed hydrolysis, which cleaves the acetal to yield methanol and an unstable ring-opened intermediate. This compound is relatively stable in neutral and basic conditions but highly sensitive to acid.[3][4] Understanding and controlling the pH of your solution is therefore the single most critical factor in preventing unwanted degradation.
Mechanism of Acid-Catalyzed Hydrolysis
The diagram below illustrates the stepwise mechanism of hydrolysis, which is initiated by the protonation of one of the methoxy group's oxygen atoms.
Caption: Acid-catalyzed hydrolysis pathway of the cyclic acetal.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in my experiments?
The primary cause of degradation is exposure to acidic conditions. Acetals are stable in neutral to strongly basic environments but readily hydrolyze in the presence of acid, even trace amounts.[4][5] This hydrolysis reaction is the main pathway for decomposition.
Q2: How significantly does pH affect the stability of the compound?
The effect of pH is dramatic. The rate of hydrolysis increases exponentially as the pH drops. Conversely, increasing the pH into the neutral or basic range can slow degradation by several orders of magnitude. For many acetals, no measurable hydrolysis is observed at a pH of 7.4 over several days.[1][5]
| pH Value | Relative Hydrolysis Rate | Stability Outlook |
| < 5.0 | Very High | Rapid degradation expected. |
| 5.0 - 6.5 | Moderate to Low | Degradation rate decreases significantly with each pH unit increase.[1][5] |
| 7.4 | Extremely Low | Compound is considered stable for experimental purposes.[1] |
| > 8.0 | Negligible | Excellent stability.[2][4] |
| Caption: Table showing the qualitative relationship between pH and acetal stability. |
Q3: Are there specific solvents I should avoid?
Yes. Avoid solvents that are inherently acidic or may contain acidic impurities (e.g., from degradation or manufacturing).
-
High Risk: Unpurified or older bottles of chlorinated solvents (e.g., DCM, chloroform) can contain trace HCl. Protic solvents like water or alcohols can participate in the hydrolysis reaction if the solution becomes acidic.
-
Recommended: Use high-purity, anhydrous, aprotic solvents such as THF, Diethyl Ether, Toluene, or Acetonitrile. If an aqueous or alcohol-based system is required, it must be buffered to a pH ≥ 7.4.
Q4: How should I prepare and store a stock solution to maximize its shelf-life?
To maximize the stability of your stock solution, follow this protocol:
Protocol: Preparation of a Stabilized Stock Solution
-
Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent (e.g., THF, Toluene). If a protic solvent is necessary, prepare a buffer solution (e.g., phosphate or borate buffer) adjusted to pH 7.4 - 8.0.
-
Inert Atmosphere: Purge the storage vial and the solvent with an inert gas (Argon or Nitrogen) for 5-10 minutes to remove oxygen and moisture.
-
Dissolution: Under the inert atmosphere, dissolve the this compound in the prepared solvent to your target concentration.
-
Storage Conditions:
-
Temperature: Store the solution at 2-8°C. For long-term storage (>1 week), consider storage at -20°C.
-
Light: Protect the solution from light by using an amber vial or wrapping the vial in aluminum foil.
-
Seal: Tightly seal the vial with a PTFE-lined cap to prevent moisture ingress and solvent evaporation.
-
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: My reaction yield is low and non-reproducible. I suspect my starting material, this compound, is degrading.
This is a common issue directly linked to the compound's stability. Follow this systematic troubleshooting workflow to identify and resolve the source of degradation.
References
- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran
For researchers, scientists, and professionals in drug development, the precise characterization of synthetic intermediates is paramount. This guide provides an in-depth comparison of analytical methods for 2,5-Dihydro-2,5-dimethoxy-2-methylfuran, a key building block in organic synthesis. We will move beyond a simple recitation of techniques to provide a strategic framework for selecting the most appropriate analytical tools, grounded in the principles of scientific integrity and supported by experimental data.
The Importance of Robust Characterization
This compound is a valuable precursor in various synthetic pathways. Its purity and structural integrity directly impact the yield and quality of subsequent reactions, making its thorough characterization a critical step in any research and development workflow. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy in providing a comprehensive analytical profile of this compound.
Navigating the Analytical Landscape: A Comparative Overview
The choice of an analytical method is dictated by the specific question being asked. Are you confirming the identity of a newly synthesized batch? Assessing its purity? Or elucidating the finer points of its stereochemistry? The following sections will compare the strengths and limitations of key analytical techniques in the context of characterizing this compound.
Workflow for Comprehensive Characterization
The following diagram illustrates a logical workflow for the multi-faceted analytical characterization of this compound.
Caption: A typical workflow for the synthesis and analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information.
Causality Behind Experimental Choices: ¹H NMR is the initial go-to experiment due to its high sensitivity and the information it provides on the electronic environment and connectivity of protons. ¹³C NMR, while less sensitive, is crucial for determining the number and type of carbon atoms, providing a complete carbon skeleton of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the ¹H NMR signals. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Expected Data and Interpretation
The following table summarizes the expected NMR chemical shifts for this compound. Note that the presence of cis and trans isomers will result in two sets of signals.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Methyl Protons | ~1.5 | s | 3H | -CH₃ |
| Methoxy Protons | ~3.3 - 3.4 | s | 6H | -OCH₃ |
| Acetal Protons | ~5.0 - 5.2 | m | 1H | C2-H or C5-H |
| Olefinic Protons | ~5.8 - 6.0 | m | 2H | -CH=CH- |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Methyl Carbon | ~20-25 | -CH₃ |
| Methoxy Carbons | ~54-56 | -OCH₃ |
| Acetal Carbons | ~105-110 | C2 & C5 |
| Olefinic Carbons | ~128-132 | C3 & C4 |
Trustworthiness: The combination of chemical shifts, signal integrations, and multiplicities in ¹H NMR, along with the number of signals in ¹³C NMR, provides a self-validating system for confirming the molecular structure.
Mass Spectrometry (MS): Confirming Molecular Weight and Purity
Mass spectrometry is an essential technique for determining the molecular weight of a compound and for assessing its purity, often in conjunction with a separation technique like Gas Chromatography (GC).
Causality Behind Experimental Choices: GC-MS is the preferred method for this compound due to its volatility. The gas chromatograph separates the analyte from any volatile impurities before it enters the mass spectrometer, which then provides the mass-to-charge ratio of the molecular ion and its fragments.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector temperature: 250 °C.
-
Column: A non-polar column (e.g., DB-5ms).
-
Oven program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 30-200.
-
Expected Data and Interpretation
The GC chromatogram will show a major peak corresponding to this compound, with the retention time being characteristic of the compound under the specific GC conditions. The mass spectrum will display the molecular ion peak ([M]⁺) and several fragment ions.
| Mass Spectrometry Data | |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| Expected Molecular Ion (m/z) | 144 |
| Key Fragment Ions (m/z) | 113 ([M-OCH₃]⁺), 99 ([M-C₂H₅O]⁺), 69 |
Trustworthiness: The observation of the correct molecular ion peak in the mass spectrum provides strong evidence for the identity of the compound. The purity can be estimated from the relative area of the main peak in the total ion chromatogram.
Infrared (IR) Spectroscopy: A Quick Functional Group Check
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Causality Behind Experimental Choices: While not as structurally informative as NMR, IR is an excellent first-pass technique to confirm the presence of key functional groups and to quickly check for the absence of starting materials or impurities with distinct IR absorptions.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small drop of the neat liquid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using the spectrum of the clean ATR crystal.
Expected Data and Interpretation
The IR spectrum of this compound will show characteristic absorptions for the C-O and C=C bonds.
| Vibrational Mode | Expected Absorption (cm⁻¹) |
| C-H stretch (sp³) | 2850-3000 |
| C-H stretch (sp²) | 3000-3100 |
| C=C stretch | ~1640 |
| C-O stretch (ether) | 1000-1250 |
Trustworthiness: The presence of these characteristic bands provides supporting evidence for the proposed structure. The absence of, for example, a strong hydroxyl (-OH) band around 3300 cm⁻¹ can confirm the completeness of a reaction.
Comparative Analysis of Analytical Methods
| Technique | Information Provided | Strengths | Limitations | Best For |
| NMR Spectroscopy | Detailed structural information (connectivity, stereochemistry), quantitative purity assessment. | Unambiguous structure determination, highly reproducible. | Lower sensitivity compared to MS, requires more sample, more expensive instrumentation. | Structural elucidation, isomer differentiation, and quantitative analysis. |
| Mass Spectrometry (GC-MS) | Molecular weight, fragmentation pattern, purity assessment of volatile components. | High sensitivity, excellent for confirming molecular formula and identifying impurities. | Isomers may not be distinguishable by mass alone, fragmentation can be complex. | Confirming molecular weight, assessing purity, and identifying volatile byproducts. |
| Infrared Spectroscopy | Presence of functional groups. | Rapid, non-destructive, requires minimal sample preparation. | Provides limited structural information, not suitable for quantitative analysis. | Quick identity check, monitoring reaction progress, and identifying the presence of key functional groups. |
Conclusion: A Multi-Technique Approach for Unimpeachable Characterization
A single analytical technique is rarely sufficient for the complete and unambiguous characterization of a molecule. As demonstrated, a synergistic approach employing NMR, MS, and IR spectroscopy provides a comprehensive and self-validating analytical profile of this compound. NMR stands as the cornerstone for structural elucidation, while GC-MS offers definitive molecular weight confirmation and purity assessment. IR spectroscopy serves as a rapid and convenient tool for functional group verification. By understanding the strengths and limitations of each method, researchers can confidently and efficiently characterize their synthetic products, ensuring the integrity and success of their scientific endeavors.
A Comparative Guide to the ¹H and ¹³C NMR Assignments of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers, scientists, and professionals in drug development, the precise characterization of novel or synthesized molecules is a critical step in the research and development pipeline. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectral data for 2,5-Dihydro-2,5-dimethoxy-2-methylfuran.
Due to the limited availability of direct experimental NMR data for this compound in the public domain, this guide will first present the well-documented NMR assignments for the parent compound, 2,5-Dihydro-2,5-dimethoxyfuran. Subsequently, a predicted NMR assignment for the target molecule, this compound, will be provided, based on established principles of substituent effects in NMR spectroscopy. This comparative approach will offer valuable, actionable insights for researchers working with similar furan derivatives.
The Parent Compound: 2,5-Dihydro-2,5-dimethoxyfuran
2,5-Dihydro-2,5-dimethoxyfuran serves as an excellent reference for understanding the NMR spectrum of its 2-methyl derivative. The molecule's symmetry and the presence of diastereomers (cis and trans) can influence its NMR spectrum. For the purpose of this guide, we will consider a generalized spectrum.
¹H and ¹³C NMR Spectral Data for 2,5-Dihydro-2,5-dimethoxyfuran
The experimental data for 2,5-Dihydro-2,5-dimethoxyfuran is summarized in the table below. These values are compiled from various spectral databases and are typically recorded in CDCl₃.[1][2][3][4][5]
| Atom # | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2, 5 | ~5.8 | ~108 |
| 3, 4 | ~6.0 | ~130 |
| OCH₃ | ~3.4 | ~55 |
Predicted ¹H and ¹³C NMR Assignments for this compound
The introduction of a methyl group at the C-2 position of the dihydrofuran ring is expected to induce notable shifts in the NMR spectrum. The methyl group, being electron-donating, will influence the electron density around neighboring nuclei, thereby altering their chemical shifts. The following assignments are predicted based on the analysis of the parent compound's spectrum and established substituent effects.[6][7][8]
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Predicted ¹H NMR Data
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |
| CH₃ (at C2) | ~1.5 | Singlet (s) | The methyl protons are in a typical aliphatic environment and will appear as a singlet as there are no adjacent protons to couple with. |
| OCH₃ (at C2) | ~3.3 | Singlet (s) | The electron-donating methyl group at C2 may cause a slight upfield shift compared to the parent compound. |
| OCH₃ (at C5) | ~3.4 | Singlet (s) | This methoxy group is further away from the C2-methyl substituent and is expected to have a chemical shift similar to the parent compound. |
| H3 | ~5.9 | Doublet of doublets (dd) | The chemical shift is expected to be slightly upfield compared to the parent compound due to the influence of the C2-methyl group. It will be split by H4 and potentially a small long-range coupling to H5. |
| H4 | ~6.0 | Doublet of doublets (dd) | This proton is less affected by the C2-substituent and is expected to have a chemical shift similar to the parent compound. It will be split by H3 and H5. |
| H5 | ~5.7 | Doublet (d) | The presence of the methyl group at the adjacent C2 position will likely cause an upfield shift for this proton. It will be split by H4. |
Predicted ¹³C NMR Data
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| CH₃ (at C2) | ~25 | This is a typical chemical shift for a methyl group attached to a quaternary carbon. |
| OCH₃ (at C2) | ~54 | The steric and electronic effects of the adjacent methyl group may cause a slight upfield shift compared to the parent compound. |
| OCH₃ (at C5) | ~55 | This methoxy carbon is expected to have a chemical shift very similar to that in the parent compound. |
| C2 | ~110 | The alpha-effect of the methyl group will cause a significant downfield shift for this quaternary carbon compared to the parent compound. |
| C3 | ~128 | The beta-effect of the methyl group at C2 may cause a slight downfield shift. |
| C4 | ~130 | This carbon is further away from the substituent and its chemical shift is expected to be similar to the parent compound. |
| C5 | ~107 | A slight upfield gamma-effect from the C2-methyl group might be observed. |
Experimental Protocol for NMR Data Acquisition
The following provides a generalized, best-practice protocol for acquiring high-quality ¹H and ¹³C NMR spectra for furan derivatives like this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[9][10] Chloroform-d (CDCl₃) is a common choice for similar compounds.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- Tune and shim the spectrometer to ensure a homogeneous magnetic field.
3. ¹H NMR Acquisition:
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- The number of scans can be adjusted based on the sample concentration (typically 8-16 scans are sufficient).
4. ¹³C NMR Acquisition:
- Acquire a proton-decoupled ¹³C NMR spectrum.
- Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a good signal-to-noise ratio.
5. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Reference the spectrum to the internal standard (TMS at 0.00 ppm).
Workflow for NMR Data Acquisition and Analysis
Caption: A generalized workflow for the acquisition and analysis of NMR data.
Conclusion
This guide provides a comprehensive overview of the ¹H and ¹³C NMR assignments for this compound, benchmarked against its parent compound, 2,5-Dihydro-2,5-dimethoxyfuran. While direct experimental data for the title compound is scarce, the predicted assignments, grounded in established NMR principles, offer a reliable starting point for researchers in the field. The detailed experimental protocol further equips scientists with the necessary methodology to obtain and interpret their own high-quality NMR data. As with any predictive data, experimental verification is always recommended for definitive structural elucidation.
References
- 1. 2-Methyltetrahydrofuran(96-47-9) 1H NMR spectrum [chemicalbook.com]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749) [hmdb.ca]
- 3. 2,5-Dihydro-2,5-dimethoxyfuran(332-77-4) 13C NMR spectrum [chemicalbook.com]
- 4. 2,5-Dihydro-2,5-dimethoxyfuran | C6H10O3 | CID 78974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Methyl Substitution Effects on 1 H and 13 C NMR Data of Methoxyflavones | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
A Comparative Guide to the Synthesis of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran
Introduction
2,5-Dihydro-2,5-dimethoxy-2-methylfuran is a valuable heterocyclic intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other fine chemicals. Its structure, featuring a dihydrofuran ring with two methoxy groups, makes it a versatile precursor for a variety of molecular scaffolds. The selection of an appropriate synthetic route to this compound is critical for researchers and drug development professionals, as it directly impacts yield, purity, scalability, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of the primary methods for the synthesis of this compound: chemical synthesis via halogenation and electrochemical synthesis through anodic methoxylation. By presenting detailed experimental protocols, comparative data, and mechanistic insights, this document aims to empower scientists to make informed decisions for their specific research and development needs.
Performance Comparison of Synthetic Methods
The choice between chemical and electrochemical methods for the synthesis of this compound involves a trade-off between factors such as reagent toxicity, reaction conditions, yield, and ease of scale-up. The following table summarizes the key performance indicators for the two main approaches.
| Parameter | Chemical Synthesis (Halogenation/Methoxylation) | Electrochemical Synthesis (Anodic Methoxylation) |
| Starting Material | 2-Methylfuran | 2-Methylfuran |
| Key Reagents | Bromine or Chlorine, Methanol, Base (e.g., NaHCO₃, NaOCH₃) | Methanol, Supporting Electrolyte (optional) |
| Typical Yield | 70-85%[1][2] | Up to 98%[3][4] |
| Reaction Temperature | Low to ambient (-50°C to room temperature)[2][3] | Typically ambient |
| Reaction Time | Several hours[1] | Can be rapid in flow cells[4] |
| Key Advantages | Well-established methodology, relatively simple setup for lab scale. | Avoids hazardous halogens, high yields, environmentally cleaner, potential for high selectivity, can be performed without added supporting electrolyte.[3][4] |
| Key Disadvantages | Use of toxic and corrosive bromine or chlorine, formation of stoichiometric amounts of salt waste, can require cryogenic temperatures.[5] | Requires specialized electrochemical equipment, optimization of electrode materials and current density may be necessary. |
| Scalability | Can be challenging due to heat and mass transfer limitations and handling of hazardous materials. | Potentially more scalable and suitable for continuous flow processes.[6] |
| Diastereoselectivity | Often results in a mixture of cis and trans isomers (approximately 50:50).[7] | Can also produce a mixture of isomers, though selectivity may be influenced by reaction conditions.[7] |
I. Chemical Synthesis: Halogenation and Methoxylation
This classical approach involves the 1,4-addition of bromine or chlorine and methanol to the furan ring, followed by substitution of the halogen with a methoxy group. The reaction proceeds through a dihalo or halomethoxy intermediate, which then reacts with methanol in the presence of a base to yield the desired product.
Reaction Mechanism
The reaction is initiated by the electrophilic addition of a halogen (Br₂ or Cl₂) to the electron-rich furan ring. This forms a cyclic halonium ion intermediate, which is then attacked by methanol as a nucleophile. A subsequent elimination of HBr or HCl, facilitated by a base, and further methoxylation leads to the formation of the 2,5-dimethoxy product. The use of a base is crucial to neutralize the hydrohalic acid formed during the reaction, preventing acid-catalyzed side reactions.
Caption: Reaction pathway for the chemical synthesis.
Detailed Experimental Protocol: Chlorination Route
This protocol is adapted from a patented procedure for the synthesis of the unsubstituted analog and can be modified for 2-methylfuran.[1]
Materials:
-
2-Methylfuran
-
Methanol
-
Sodium Carbonate (anhydrous)
-
Methyltriethylammonium chloride (phase-transfer catalyst)
-
Chlorine gas
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware
-
Low-temperature thermostat bath
Procedure:
-
In a three-necked reactor equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, charge 2-methylfuran (e.g., 0.73 mol), methanol (e.g., 300 g), sodium carbonate (e.g., 1.3 mol), and a catalytic amount of methyltriethylammonium chloride (e.g., 2 g).
-
Cool the stirred mixture to a temperature between -5°C and 5°C using a low-temperature thermostat bath.
-
Slowly bubble chlorine gas (e.g., 1 mol) through the reaction mixture while maintaining the temperature within the specified range.
-
Monitor the reaction progress by a suitable method (e.g., GC or TLC). The reaction is typically complete after several hours (e.g., 10 hours).
-
Once the reaction is complete, remove the residual chlorine gas by applying a vacuum to the reactor.
-
Allow the mixture to stand to separate the solid and liquid phases.
-
Filter the reaction mixture to remove the solid salts and the phase-transfer catalyst.
-
Dry the filtrate by adding anhydrous sodium sulfate and stirring for a period.
-
Filter off the drying agent.
-
Purify the product by vacuum distillation of the filtrate to obtain this compound.
II. Electrochemical Synthesis: Anodic Methoxylation
Electrochemical synthesis offers a greener and often more efficient alternative to traditional chemical methods. This technique involves the direct oxidation of 2-methylfuran at an anode in the presence of methanol, which acts as both the solvent and the nucleophile.
Reaction Mechanism
The anodic oxidation of 2-methylfuran involves the removal of an electron from the furan ring to form a radical cation. This highly reactive intermediate is then attacked by two molecules of methanol in a stepwise process. The addition of the first methanol molecule is followed by the loss of a proton and a second electron transfer (or reaction with another radical cation). The resulting cation is then trapped by a second molecule of methanol, and after proton loss, the final product is formed. A key advantage of some electrochemical methods is the possibility of a "self-supported paired electrosynthesis" where the reduction of the solvent at the cathode balances the oxidation at the anode, potentially eliminating the need for a supporting electrolyte.[4]
References
- 1. 2,5-Dihydro-2,5-dimethoxyfuran synthesis - chemicalbook [chemicalbook.com]
- 2. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US4441970A - Electrochemical preparation of 2,5-dialkoxy-2,5-dihydrofurans - Google Patents [patents.google.com]
- 6. CN105198840A - Method for preparing 2,5-dihydro-2,5-dimethoxyfuran by using fixed bed method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 1,4-Dicarbonyls via Furan Oxidation: A Comparative Analysis of Reagents
Introduction: The Strategic Value of the Furan Mask for 1,4-Dicarbonyl Synthesis
To the experienced researcher in organic synthesis, the 1,4-dicarbonyl motif is both a cornerstone of molecular construction and a significant synthetic challenge. Its preparation is often non-trivial due to the inherent polarity mismatch of potential precursors. The furan ring, a stable and readily available heterocyclic system, serves as an elegant and robust "masked" equivalent of a 1,4-dicarbonyl. Through oxidative ring-opening, the furan nucleus can be cleanly converted into the desired dicarbonyl functionality, a strategy that has found widespread application in the synthesis of complex molecules, including natural products and pharmaceuticals.[1]
This guide provides an in-depth comparison of alternative reagents and methodologies to the commonly employed two-step procedure involving the formation and hydrolysis of a 2,5-dihydro-2,5-dimethoxyfuran intermediate. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols to empower researchers in selecting the optimal strategy for their specific synthetic goals.
The Benchmark: The Dihydro-dimethoxyfuran Precursor Method
The use of 2,5-dihydro-2,5-dimethoxy-2-methylfuran, and its analogs, represents a reliable, albeit two-step, approach to unmasking the 1,4-dicarbonyl. This method hinges on the initial oxidative methoxylation of the furan ring, followed by acid-catalyzed hydrolysis of the resulting stable cyclic acetal.[2][3]
Mechanistic Rationale
The first step involves an electrophilic addition of bromine to the furan ring in the presence of methanol. The resulting intermediate is then attacked by methanol to form the stable 2,5-dihydro-2,5-dimethoxyfuran. This intermediate can be isolated and purified, offering a convenient checkpoint in a synthetic sequence. The subsequent hydrolysis in the presence of an acid catalyst regenerates the dicarbonyl compound in situ for immediate use, which is particularly advantageous for volatile or unstable dicarbonyls.[4]
References
A Comparative Guide to the Quantitative Analysis of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran Purity by GC-MS
<
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical, non-negotiable aspect of the development pipeline. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran, a key heterocyclic building block. We will explore the nuances of the GC-MS methodology, compare its performance against alternative techniques, and provide detailed, field-proven experimental protocols.
Introduction: The Significance of Purity in Synthesis
This compound is a valuable intermediate in organic synthesis.[1][2] Its purity is paramount as impurities can lead to undesirable side reactions, lower yields, and the introduction of potentially toxic byproducts in the final API. Therefore, a robust and reliable analytical method for quantifying its purity is essential for process control and quality assurance.
The Gold Standard: Quantitative GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds.[3][4] It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.[4] This combination makes it an ideal choice for the quantitative purity assessment of this compound.
Why GC-MS? The Causality Behind the Choice
The selection of GC-MS is underpinned by several key factors:
-
Volatility: this compound is a volatile liquid, making it amenable to GC analysis.[5]
-
Specificity: Mass spectrometry provides unambiguous identification of the target analyte and potential impurities based on their unique mass spectra, minimizing the risk of co-elution interference.
-
Sensitivity: GC-MS offers excellent sensitivity, enabling the detection and quantification of trace-level impurities.[4]
-
Established Methodology: GC-MS methods for the analysis of furan derivatives are well-documented, providing a solid foundation for method development.[6][7][8]
Experimental Workflow: A Self-Validating System
A robust analytical method is a self-validating one. Each step in the workflow is designed to ensure accuracy and reproducibility.
References
- 1. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. impactfactor.org [impactfactor.org]
- 5. 2,5-二甲氧基-2,5-二氢呋喃,顺式和反式混合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
validation of a synthetic route to a target molecule using 2,5-Dihydro-2,5-dimethoxy-2-methylfuran
An In-Depth Guide to the Validation of Dihydropyranone Synthesis via the Achmatowicz Reaction
Introduction: The Imperative of Route Selection in Modern Synthesis
In the landscape of drug discovery and development, the selection and validation of a synthetic route is a critical decision that dictates the efficiency, cost, and environmental impact of bringing a therapeutic agent to market.[1][2] A robust synthetic pathway must be not only high-yielding but also scalable, safe, and sustainable.[2][3][4] This guide provides a comprehensive analysis of a classic and powerful transformation—the Achmatowicz reaction—for the synthesis of dihydropyranones, a structural motif prevalent in numerous natural products and bioactive molecules.[5][6][7]
We will focus on the validation of synthetic routes that proceed via furan-derived intermediates, conceptually involving species such as 2,5-dihydro-2,5-dimethoxy-2-methylfuran. This intermediate is a hallmark of the oxidative rearrangement of furfuryl alcohols, which serves as the cornerstone of the Achmatowicz reaction.[8][9] Through a detailed examination of the mechanism, a step-by-step experimental protocol, and a comparative analysis with alternative methodologies, this guide will equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.
The Core Strategy: Unpacking the Achmatowicz Reaction
The Achmatowicz reaction, or rearrangement, is an oxidative ring expansion that converts a furfuryl alcohol into a 6-hydroxy-2H-pyran-3(6H)-one.[5][8] This transformation is exceptionally valuable as it generates highly functionalized six-membered oxygen heterocycles from readily available furan precursors.[6][9]
Mechanistic Underpinnings
The generally accepted mechanism begins with the oxidation of the furan ring. In the context of using bromine and methanol, as in the original protocol, the furan is first converted to a 2,5-dimethoxy-2,5-dihydrofuran intermediate.[8][10] This species, upon treatment with dilute acid, undergoes rearrangement. The acid catalyzes the opening of the dihydrofuran ring to form an oxocarbenium ion. Subsequent intramolecular attack by the hydroxyl group of the side chain leads to the formation of the dihydropyranone ring system.[5][6]
The versatility of this reaction has been expanded through the development of numerous oxidizing systems, each with its own advantages in terms of mildness, selectivity, and environmental impact.[9]
Caption: Generalized mechanism of the Achmatowicz reaction.
A Validated Experimental Protocol: Synthesis of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one
This protocol describes a common and reliable method for the Achmatowicz rearrangement using meta-chloroperoxybenzoic acid (m-CPBA), a widely used oxidant that often provides clean reactions and high yields.[9]
Materials
-
1-(2-furyl)ethanol (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Reaction Setup: Dissolve 1-(2-furyl)ethanol in dichloromethane (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Causality: DCM is a good solvent for both the substrate and the oxidant and is relatively unreactive. Cooling to 0 °C is crucial to control the exothermic reaction and prevent over-oxidation or decomposition of the product.
-
-
Addition of Oxidant: Add m-CPBA portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Causality: Slow, portion-wise addition of the oxidant maintains control over the reaction rate and temperature, minimizing the formation of side products.
-
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Trustworthiness: TLC is a critical self-validation step. By comparing the reaction mixture to the starting material spot, one can reliably determine the point of complete consumption of the substrate.
-
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to destroy any remaining peroxides, followed by saturated aqueous sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
-
Causality: The thiosulfate quench is a vital safety step to eliminate residual oxidant. The bicarbonate wash removes the acidic byproduct, simplifying purification.
-
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Trustworthiness: Purification via chromatography ensures the isolation of the target dihydropyranone in high purity. The final product's identity and purity should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Comparative Analysis of Synthetic Alternatives
A synthetic route is only truly validated when compared against viable alternatives.[11] The Achmatowicz reaction, while powerful, can be executed using various reagents, and other distinct pathways to dihydropyranones also exist.
| Method | Key Reagents | Typical Yield | Reaction Time | Advantages | Disadvantages | Ref. |
| Classic Achmatowicz | Br₂, MeOH, H₂SO₄ | 60-80% | 2-4 h | Cost-effective, well-established. | Use of toxic bromine, harsh acidic conditions. | [8] |
| m-CPBA Oxidation | m-CPBA | 75-95% | 1-3 h | High yields, milder conditions. | Peroxides can be hazardous, byproduct removal. | [9] |
| NBS Oxidation | N-Bromosuccinimide (NBS), H₂O/THF | 80-90% | 1-2 h | Readily available reagent, good yields. | Requires careful control of stoichiometry. | [5] |
| Visible-Light Photocatalysis | Ru(bpy)₃Cl₂, Na₂S₂O₈, light | 70-90% | < 30 min | Green (uses light), very fast, mild conditions. | Requires specialized photoreactor equipment. | [12][13] |
| Hetero-Diels-Alder | Diene + Aldehyde, Lewis Acid | 50-85% | 4-24 h | High stereocontrol, convergent. | Substrate synthesis can be complex, limited scope. | [5] |
Workflow for Synthetic Route Validation
The process of selecting the optimal synthetic route involves balancing multiple factors. The "SELECT" criteria (Safety, Environment, Legal, Economics, Control, and Throughput) provide a robust framework for this decision-making process.[2]
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. jocpr.com [jocpr.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Pyran and Pyranone Natural Products | MDPI [mdpi.com]
- 8. Achmatowicz reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Visible-light-mediated flow protocol for Achmatowicz rearrangement [beilstein-journals.org]
cost-benefit analysis of using 2,5-Dihydro-2,5-dimethoxy-2-methylfuran in manufacturing
An In-Depth Guide to the Cost-Benefit Analysis of 2,5-Dihydro-2,5-dimethoxyfuran in Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,5-Dihydro-2,5-dimethoxyfuran (DMDF) is a pivotal reagent in modern organic synthesis, primarily valued as a stable, handleable precursor for otherwise unstable 1,4-dicarbonyl compounds like succinaldehyde.[1] Its application spans the synthesis of complex heterocycles, natural products, and functionalized materials.[1][2] This guide presents a comprehensive cost-benefit analysis of employing DMDF in a manufacturing context, weighing its economic and synthetic advantages against viable alternatives. We delve into the causality behind experimental choices, provide validated protocols, and offer a clear framework for deciding when DMDF is the optimal synthetic tool.
Introduction: The Strategic Role of DMDF in Synthesis
The furan ring is a versatile building block in organic chemistry.[2] Its oxidative cleavage provides a powerful method for accessing highly functionalized linear structures, particularly 1,4-dicarbonyls.[3][4] However, the direct products of such cleavages are often volatile, unstable, and prone to polymerization.[1]
DMDF emerges as an elegant solution to this problem. It is a commercially available, relatively stable cyclic acetal that can be stored and handled with ease.[1][5] Through simple acid-catalyzed hydrolysis, it generates the reactive dialdehyde in situ, allowing for immediate trapping by other reagents in the reaction mixture. This "in-situ generation" strategy minimizes side reactions, prevents degradation of the reactive species, and simplifies purification procedures.[1]
The primary transformation is the conversion of furan to DMDF, typically via an oxidative methoxylation, followed by its use in subsequent synthetic steps. This guide evaluates the entire workflow from both a financial and chemical performance perspective.
A Multi-Factorial Cost-Benefit Analysis
The decision to implement DMDF in a manufacturing process hinges on a balance of economic, performance, safety, and scalability factors.
Economic Factors
-
Raw Material Costs: The synthesis of DMDF typically starts from furan, methanol, and a halogen source like bromine.[1][6] While furan and methanol are commodity chemicals, bromine requires careful handling and its cost can fluctuate. The overall cost of DMDF from suppliers must be weighed against the cost of reagents for alternative pathways. Chinese suppliers are significant in the market, and bulk purchasing can offer considerable savings.[7][8]
-
Process Efficiency & Throughput: The synthesis of DMDF can be performed in high yield (70-98% depending on the method).[1] Electrochemical methods, for instance, can achieve near-quantitative yields, potentially reducing downstream purification costs.[1] The stability of DMDF allows for batch processing and storage, which can improve manufacturing throughput compared to generating unstable intermediates on demand through other routes.
-
Capital Expenditure: The traditional synthesis involving bromine requires cooling to low temperatures (-40 to -50 °C), which necessitates specialized reactors and significant energy expenditure, adding to the capital and operational costs.[1][6] Milder, alternative methods for furan oxidation or butenolide synthesis may not require such extreme conditions.
Performance & Versatility
-
Reaction Yield & Selectivity: The primary benefit of the DMDF route is its high fidelity. The controlled, in situ release of the dialdehyde often leads to higher yields in subsequent reactions compared to adding a less stable dialdehyde directly.[1] It is a key synthon for producing 5-substituted-2(5H)-furanone derivatives and other complex molecules with high efficiency.[9]
-
Substrate Scope & Functional Group Tolerance: The methods for generating and using DMDF are generally tolerant of a wide range of functional groups, a critical consideration in multi-step drug synthesis.[2]
-
The In Situ Advantage: The ability to generate a reactive intermediate in the presence of its reaction partner is the core chemical benefit of DMDF. This avoids decomposition and side-reactions, a common issue with other oxidative methods that can produce a mixture of products requiring extensive purification.
Below is a workflow diagram illustrating the strategic position of DMDF as a stable intermediate.
Caption: Workflow for utilizing DMDF as a stable intermediate in manufacturing.
Safety, Health & Environment (SHE)
-
Reagent Toxicity & Handling: DMDF is classified as a flammable liquid and vapor (H226).[5][10] It is also harmful if swallowed (H302) or inhaled (H332) and causes serious eye irritation (H319).[5][10] Proper personal protective equipment (PPE), including eye shields, gloves, and respiratory protection, is mandatory.[5][11] Handling should occur in well-ventilated areas using spark-proof tools.[11][12] The use of bromine in its synthesis presents significant handling risks and requires stringent safety protocols.
-
Waste Stream Analysis: The traditional bromination/methoxylation synthesis generates halogenated waste, which is environmentally persistent and costly to dispose of. Newer, electrochemical methods can mitigate this by avoiding halogenated reagents.[1]
-
Comparison with Alternatives: Other oxidative reagents, such as singlet oxygen or peroxy acids, come with their own safety challenges (e.g., potential for explosions with peroxides). A thorough risk assessment for each alternative is crucial.
Comparison Table: DMDF vs. Alternative Synthetic Routes
The following table compares the DMDF pathway for producing a generic 1,4-dicarbonyl intermediate with a common alternative, the direct ozonolysis of a cyclic precursor.
| Parameter | DMDF Pathway (from Furan) | Direct Ozonolysis (from Cyclopentene) |
| Starting Material Cost | Moderate (Furan is biomass-derivable) | Low to Moderate (Petroleum-derived) |
| Key Reagents | Bromine, Methanol | Ozone, Reducing Agent (e.g., DMS) |
| Yield | High (for both DMDF formation and subsequent use) | Variable, often moderate to good |
| Reaction Conditions | Low temperatures (-40°C) required for DMDF synthesis | Very low temperatures (-78°C) required for ozonolysis |
| Safety Concerns | Flammable liquid, irritant.[5][10] Use of toxic Bromine. | Use of explosive ozone. Malodorous and toxic reducing agents. |
| Intermediate Stability | High (DMDF is a stable, isolable liquid) | Low (Ozonide is highly unstable and explosive) |
| Waste Profile | Halogenated waste | Sulfide waste |
| Scalability | Well-established but requires specialized cooling | Challenging due to ozone generation and safety risks |
Detailed Experimental Protocols
Adherence to validated protocols is essential for safety, reproducibility, and yield.
Protocol 1: Synthesis of 2,5-Dihydro-2,5-dimethoxyfuran (DMDF)
This protocol is an improved procedure that uses dimethylamine for neutralization, which is easier to handle than gaseous ammonia.[6]
Causality: The reaction is conducted at very low temperatures (-40 to -50 °C) to control the high reactivity of bromine with the furan ring and to prevent unwanted side reactions, ensuring the selective formation of the desired product. Neutralization is performed at low temperature to quench the reaction rapidly without decomposing the product.
-
Setup: Equip a 2 L three-necked flask with a mechanical stirrer, a low-temperature thermometer, a drying tube, and a dropping funnel.
-
Initial Charge: Add freshly distilled furan (100 g, 1.47 mol), absolute methanol (300 mL), and absolute ether (300 mL) to the flask.
-
Cooling: Cool the solution to -50 °C using a dry ice/acetone or liquid nitrogen bath.
-
Bromination: Prepare a cold solution of bromine (235 g, 1.47 mol) in 500 mL of methanol. Add this solution slowly via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -40 °C.[1]
-
Stirring: After the addition is complete, stir the mixture for an additional 30 minutes at -40 °C.
-
Neutralization: Slowly add a solution of dimethylamine in methanol while maintaining the temperature below -30 °C, until the mixture is neutral or slightly basic to litmus paper.
-
Workup: Allow the mixture to warm to room temperature. Add methylene chloride (500 mL) and water (500 mL). Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of methylene chloride.
-
Purification: Combine the organic phases and wash with saturated aqueous sodium bicarbonate and then brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.
Protocol 2: Representative Application - In Situ Generation of Succinaldehyde
This protocol demonstrates the acid-catalyzed hydrolysis of a related compound, 2,5-dimethoxytetrahydrofuran, to generate succinaldehyde for subsequent reactions. The principle is identical for DMDF.[1]
Causality: The acetal group of DMDF is stable under neutral or basic conditions but hydrolyzes rapidly in the presence of acid. This controlled cleavage is the key to its utility, releasing the dialdehyde only when needed for the subsequent reaction step.
-
Setup: In a reaction vessel suitable for the subsequent reaction, dissolve the DMDF in an appropriate solvent system (e.g., aqueous buffer, THF/water).
-
Acidification: Add a catalytic amount of a non-nucleophilic acid (e.g., dilute HCl, p-toluenesulfonic acid).
-
Hydrolysis: Stir the mixture at room temperature or with gentle heating. The hydrolysis to the dialdehyde typically occurs rapidly.
-
Subsequent Reaction: The generated dialdehyde is now available in situ to react with another component already present in the flask (e.g., an amine for a Paal-Knorr pyrrole synthesis). The reaction is allowed to proceed to completion.
-
Workup: The workup procedure will be dictated by the final product of the sequence.
Decision Framework for Implementation
The choice to use DMDF is strategic. The following logic diagram provides a framework for this decision.
Caption: Decision logic for implementing the DMDF synthetic pathway.
Conclusion and Future Outlook
2,5-Dihydro-2,5-dimethoxyfuran represents a powerful and often superior strategy for the synthesis of molecules requiring a 1,4-dicarbonyl backbone. Its primary benefit lies in its stability, which allows for the controlled, in situ generation of highly reactive intermediates, leading to cleaner reactions and higher yields.
However, this advantage must be weighed against significant manufacturing costs and safety considerations, particularly the need for low-temperature processing and the handling of hazardous reagents like bromine. For small-scale, high-value manufacturing, such as in the later stages of pharmaceutical development where yield and purity are paramount, the benefits of DMDF often outweigh the costs. For large-scale commodity chemical production, the economic and environmental costs associated with the traditional synthesis may favor alternative routes.
Future developments will likely focus on greener, more cost-effective methods for DMDF production, such as scaling up electrochemical processes that avoid halogenated reagents and operate under milder conditions. As these technologies mature, the cost-benefit analysis will increasingly shift in favor of this versatile and powerful synthetic intermediate.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 7. echemi.com [echemi.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. 2,5-Dihydro-2,5-dimethoxyfuran | C6H10O3 | CID 78974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comparative Guide to the Synthetic Applications of 2,5-Dihydro-2,5-dimethoxyfuran and its Derivatives
This guide provides an in-depth technical analysis of 2,5-Dihydro-2,5-dimethoxyfuran, a versatile and pivotal reagent in modern organic synthesis. While the primary focus rests on this widely utilized compound due to the extensive body of available research, we will also extrapolate and compare its reactivity to its methylated analog, 2,5-Dihydro-2,5-dimethoxy-2-methylfuran. The core utility of these molecules lies in their function as stable, manageable precursors to highly reactive and otherwise unstable dicarbonyl compounds. We will explore their synthesis, comparative performance in key reactions, and provide detailed experimental protocols for their application, offering a comprehensive resource for researchers in chemical synthesis and drug development.
Foundational Principles: The "Masked" Dicarbonyl Strategy
The central value of 2,5-dihydro-2,5-dimethoxyfuran and its derivatives is their role as "masked" 1,4-dicarbonyls.[1] Succinaldehyde, the parent dicarbonyl, is prone to polymerization and difficult to store or handle in its pure form.[1] By converting it into a cyclic acetal, its reactivity is temporarily "masked," allowing for a stable, liquid reagent that can be easily stored and measured.[2] The reactive dialdehyde can then be generated in situ under controlled, typically acidic, conditions, minimizing side reactions and degradation.[2]
This strategy offers several distinct advantages over using the free dialdehyde or alternative synthons:
-
Stability and Handling: The dihydrofuran derivatives are relatively stable liquids, simplifying storage and accurate dispensing compared to volatile or polymeric aldehydes.[2]
-
Controlled Release: In situ generation ensures the reactive dicarbonyl is consumed as it is formed, maintaining low concentrations that disfavor polymerization and side reactions.[2]
-
Versatility: This methodology is compatible with a wide array of subsequent transformations, particularly in the synthesis of heterocyclic compounds.[2]
The introduction of a methyl group, as in this compound, logically extends this strategy to the in situ generation of 2-methylsuccinaldehyde. This allows for the synthesis of correspondingly substituted target molecules, a feature of significant interest in medicinal chemistry for structure-activity relationship (SAR) studies.
Synthesis of the Reagent: A Comparative Overview
The most common precursor for these reagents is furan. Several methods have been developed for the dimethoxylation of the furan ring, each with distinct advantages and drawbacks.
Table 1: Comparison of Synthetic Routes to 2,5-Dimethoxy-2,5-dihydrofuran
| Method | Key Reagents | Solvent | Typical Yield (%) | Key Advantages | Key Disadvantages | Reference |
| Chemical Oxidation | Furan, Bromine, Methanol | Ether/Methanol | ~70 | Well-established, reliable | Requires cryogenic temperatures (-50°C), use of bromine | |
| Electrochemical Oxidation | Furan, Methanol, NH₄Br | Methanol (Flow cell) | up to 98 | High yield, avoids bromine, suitable for continuous flow | Requires specialized electrochemical equipment | [3] |
| Fixed-Bed Catalysis | Furan, Methanol, Chlorine, Catalyst | Gas Phase | ~85 | Continuous process, reduces waste, lower cost | Requires fixed-bed reactor and catalyst preparation | [4] |
The choice of synthesis is dictated by available equipment and scale. For laboratory-scale batch synthesis, the traditional bromine-based method is common, though newer electrochemical methods offer a greener and higher-yielding alternative.[3] For industrial production, continuous flow fixed-bed catalysis presents significant cost and efficiency advantages.
Synthesis Workflow Diagram
The following diagram illustrates a generalized workflow for the chemical and electrochemical synthesis of the dihydrofuran ring system.
Caption: Generalized workflow for the synthesis of 2,5-dimethoxy-2,5-dihydrofuran.
Core Application: Synthesis of Pyrroles and Other Heterocycles
The premier application of 2,5-dihydro-2,5-dimethoxyfuran is in the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a substituted pyrrole.
Reaction Mechanism: From Acetal to Pyrrole
The process is a tandem reaction: acid-catalyzed hydrolysis of the dihydrofuran to generate succinaldehyde, followed immediately by condensation with an amine.
Caption: Reaction pathway for the Paal-Knorr synthesis using the masked dialdehyde.
Using this compound in this reaction would analogously produce N-substituted-3-methylpyrroles, demonstrating the utility of substituted dihydrofurans for creating libraries of functionalized heterocycles.
Comparison with Alternative Pyrrole Syntheses
| Method | Precursors | Conditions | Scope | Advantages | Disadvantages |
| Paal-Knorr (with DMDF) | 2,5-Dimethoxy-dihydrofuran, Amine | Acidic (e.g., AcOH) | Broad amine scope | Uses stable precursor, good yields, simple procedure | Requires synthesis of the dihydrofuran precursor |
| Knorr Pyrrole Synthesis | α-Amino ketone, β-Ketoester | Basic or Acidic | Highly versatile for polysubstituted pyrroles | Excellent control over substituent placement | Multi-step, requires synthesis of specific precursors |
| Hantzsch Pyrrole Synthesis | α-Halo ketone, β-Ketoester, Ammonia/Amine | Basic | Good for specific substitution patterns | One-pot reaction | Limited to certain substitution patterns, can have side reactions |
The Paal-Knorr synthesis using 2,5-dimethoxy-dihydrofuran is often the most direct method for preparing simple N-substituted pyrroles. Its primary advantage is operational simplicity and the use of a stable, commercially available starting material.[2]
Other Synthetic Applications
Beyond pyrroles, the in situ generation of succinaldehyde is valuable for other transformations.
-
Polymer Crosslinking: It has been used to crosslink polymers like chitosan under mild acidic conditions (pH 2.2), demonstrating its utility in biomaterials.[1] In this context, it serves as a less toxic alternative to glutaraldehyde.
-
Furanone Synthesis: The reagent can act as a synthetic equivalent for 2(5H)-furanone, a valuable C4 synthon for preparing a variety of 5-substituted-2(5H)-furanone derivatives, which are common motifs in biologically active compounds.[5]
-
Synthesis of Saturated Analogs: 2,5-Dihydro-2,5-dimethoxyfuran can be readily reduced to 2,5-dimethoxytetrahydrofuran using catalysts like Pd-C with Mg-MeOH.[6] This saturated analog is a stable precursor to succinaldehyde and is often preferred in applications where the double bond of the dihydrofuran might interfere with other functionalities.[3]
Experimental Protocols
The following protocols are adapted from established literature procedures and are intended for trained chemists.
Protocol 1: Synthesis of 2,5-Dihydro-2,5-dimethoxyfuran[2][7]
Causality: This procedure uses the oxidative bromination of furan in methanol. The low temperature is critical to control the exothermic reaction and prevent side reactions. Dimethylamine is used as a mild base to neutralize the acid generated, which is an improvement over gaseous ammonia for easier handling.[6]
Materials:
-
Furan (freshly distilled, 100 g, 1.47 mol)
-
Absolute Methanol (300 mL)
-
Absolute Diethyl Ether (300 mL)
-
Bromine (235 g, 1.47 mol)
-
Dimethylamine solution in methanol
-
Methylene Chloride
-
Saturated aqueous sodium bicarbonate, Brine
-
Anhydrous sodium sulfate
Procedure:
-
Combine furan, methanol, and ether in a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel.
-
Cool the solution to -50°C using a dry ice/acetone or liquid nitrogen bath.
-
Slowly add a cold solution of bromine while ensuring the internal temperature does not rise above -40°C.
-
After the addition is complete, stir for an additional 30 minutes.
-
Slowly add the dimethylamine solution until the mixture is neutral to litmus paper, maintaining the temperature below -30°C.
-
Allow the mixture to warm to room temperature. Add methylene chloride (500 mL) and water (500 mL).
-
Separate the organic layer. Extract the aqueous phase twice with methylene chloride (100 mL portions).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be purified by vacuum distillation.
Protocol 2: Paal-Knorr Pyrrole Synthesis (General Procedure)
Causality: This procedure utilizes acidic conditions to catalyze the tandem deprotection-condensation reaction. Acetic acid serves as both the catalyst and the solvent. The reaction is typically heated to drive the condensation to completion.
Materials:
-
2,5-Dihydro-2,5-dimethoxyfuran (1 equivalent)
-
Primary amine (e.g., aniline) (1 equivalent)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve the primary amine in glacial acetic acid.
-
Add 2,5-dihydro-2,5-dimethoxyfuran to the solution.
-
Heat the mixture to reflux (typically ~120°C) and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution with a base (e.g., saturated NaHCO₃ or NaOH solution) until the product precipitates or an organic layer forms.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude pyrrole by column chromatography or distillation.
Safety and Handling
2,5-Dihydro-2,5-dimethoxyfuran is a flammable liquid and vapor (H226).[7] It is harmful if swallowed or inhaled (H302, H332) and causes serious eye irritation (H319).[7]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[8][9]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated place designated for flammable liquids.[10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[11]
Conclusion
2,5-Dihydro-2,5-dimethoxyfuran and its substituted analogs are highly effective and practical reagents that embody the principle of "masked reactivity." They provide a stable and convenient gateway to the chemistry of 1,4-dicarbonyls, enabling straightforward and high-yielding syntheses of pyrroles and other valuable heterocyclic systems. Compared to multi-step classical methods or the use of unstable aldehydes, this approach offers significant advantages in operational simplicity and reaction control. The potential to use substituted derivatives like this compound further expands their utility, allowing for the creation of diverse molecular scaffolds essential for research in pharmaceuticals and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,5-Dihydro-2,5-dimethoxyfuran synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 7. 2,5-Dihydro-2,5-dimethoxyfuran | C6H10O3 | CID 78974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to 2,5-Dihydro-2,5-dimethoxy-2-methylfuran: A Comparative Analysis for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. This guide provides a comprehensive analysis of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran, a heterocyclic compound with potential applications in organic synthesis. Due to the limited specific peer-reviewed data on this particular methylated derivative, this guide will establish a comparative framework using the well-documented chemistry of its parent compound, 2,5-dimethoxy-2,5-dihydrofuran. This approach will provide a strong theoretical and practical foundation for researchers interested in exploring the utility of the methylated analogue.
The Foundational Chemistry of 2,5-Dimethoxy-2,5-dihydrofurans: A Stable Mask for Reactive Aldehydes
The 2,5-dimethoxy-2,5-dihydrofuran scaffold serves as a stable and easily handled precursor to highly reactive 1,4-dicarbonyl compounds, which are prone to polymerization and degradation.[1] This "masked" functionality is the cornerstone of their utility in organic synthesis. The parent compound, 2,5-dimethoxy-2,5-dihydrofuran, is a commercially available liquid that offers significant advantages in terms of storage and handling compared to its unmasked dialdehyde counterpart, succinaldehyde.[2]
The release of the reactive dicarbonyl species is typically achieved through acid-catalyzed hydrolysis. This in situ generation allows for the controlled introduction of the dialdehyde into a reaction mixture, minimizing side reactions and maximizing yield.[2]
Introducing the 2-Methyl Substituent: A Comparative Perspective
The subject of this guide, this compound (CAS 22414-24-0), introduces a methyl group at the 2-position of the dihydrofuran ring.[3][4] While direct comparative studies on its performance against the unmethylated analogue are not extensively available in peer-reviewed literature, we can infer the chemical consequences of this substitution based on fundamental principles of organic chemistry.
Key Physicochemical Properties:
| Property | 2,5-Dihydro-2,5-dimethoxyfuran | This compound |
| CAS Number | 332-77-4 | 22414-24-0[3] |
| Molecular Formula | C₆H₁₀O₃ | C₇H₁₂O₃[3] |
| Molecular Weight | 130.14 g/mol | 144.17 g/mol [3] |
The Inductive Effect of the Methyl Group: Modulating Reactivity
The primary differentiating feature of this compound is the electron-donating nature of the methyl group. This seemingly minor structural change can have significant implications for the reactivity of the molecule.
Expected Effects of the 2-Methyl Group:
-
Increased Stability of the Hemiacetal: The methyl group, through its inductive effect, can be expected to stabilize the adjacent acetal carbon. This could potentially lead to a slower rate of acid-catalyzed hydrolysis compared to the unmethylated analogue. Researchers should consider that reaction times for deprotection may need to be extended or reaction conditions (e.g., acid concentration, temperature) may need to be intensified.
-
Altered Stereoselectivity: The presence of a chiral center at the 2-position introduces stereochemical considerations. Reactions involving nucleophilic attack at or adjacent to this center may exhibit diastereoselectivity that is absent in the achiral parent compound. This could be a valuable feature for the synthesis of complex targets with defined stereochemistry.
-
Modified Solubility: The addition of a methyl group will slightly increase the lipophilicity of the molecule. This may influence its solubility in various organic solvents and could be a factor in optimizing reaction and purification conditions.
Synthetic Applications: Established Routes and Future Directions
The primary application of 2,5-dimethoxy-2,5-dihydrofurans lies in the synthesis of five-membered heterocycles through condensation reactions of the in situ generated 1,4-dicarbonyl compound.
The Paal-Knorr Synthesis: A Gateway to Pyrroles and Furans
The Paal-Knorr synthesis is a powerful method for the construction of pyrrole and furan rings from 1,4-dicarbonyls. The use of a stable precursor like a 2,5-dimethoxy-2,5-dihydrofuran streamlines this process.
General Reaction Scheme:
Caption: Paal-Knorr synthesis of pyrroles and furans.
In the context of this compound, the resulting 1,4-dicarbonyl would be 2-methylsuccinaldehyde. This would lead to the formation of 3-methyl-substituted pyrroles and furans, offering a direct route to a different class of substituted heterocycles compared to the parent compound.
Comparative Performance: A Call for Investigation
A direct, data-driven comparison of this compound with other synthetic equivalents of 2-methylsuccinaldehyde is an area ripe for investigation. Potential alternatives could include:
-
Direct use of 2-methylsuccinaldehyde: While commercially available, it is likely to be less stable and more prone to self-condensation than its dihydrofuran precursor.
-
Other masked 1,4-dicarbonyls: Various acetals and other protecting group strategies exist for masking dicarbonyls. A comparative study would need to evaluate factors such as ease of synthesis, stability, deprotection conditions, and overall yield.
Researchers are encouraged to perform head-to-head comparisons to quantify the benefits of using this compound in terms of yield, purity, and operational simplicity.
Experimental Protocols: A Starting Point for Exploration
The following protocols are for the well-established synthesis and application of the parent compound, 2,5-dimethoxy-2,5-dihydrofuran. These should serve as a robust starting point for developing procedures for the 2-methyl derivative, with the understanding that optimization of reaction times and conditions will likely be necessary.
Synthesis of 2,5-Dimethoxy-2,5-dihydrofuran
This procedure is adapted from a patented method and offers a high-yielding route.[5][6]
Reaction Workflow:
Caption: Synthetic workflow for 2,5-dimethoxy-2,5-dihydrofuran.
Step-by-Step Protocol:
-
Reaction Setup: In a reactor equipped with a stirrer, thermometer, and gas inlet, charge furan (60 g), sodium carbonate (110 g), a phase-transfer catalyst such as methyltriethylammonium chloride (2 g), and methanol (300 g).[5]
-
Reaction: Cool the mixture to -5 to 5 °C with constant stirring. Bubble chlorine gas (80 g) through the reaction mixture while maintaining the temperature. Allow the reaction to proceed for 10 hours.[5]
-
Workup: After the reaction is complete, remove any residual chlorine gas by applying a vacuum. Allow the solid to settle, and then filter the reaction mixture to remove the salts and catalyst. Dry the filtrate with anhydrous sodium sulfate.[5]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation to yield 2,5-dimethoxy-2,5-dihydrofuran.[5]
In Situ Generation of Succinaldehyde and Subsequent Pyrrole Synthesis
This protocol demonstrates the use of 2,5-dimethoxy-2,5-dihydrofuran in a Paal-Knorr pyrrole synthesis.[7][8]
Step-by-Step Protocol:
-
Hydrolysis: In a round-bottom flask, dissolve 2,5-dimethoxy-2,5-dihydrofuran in a suitable solvent such as aqueous acetic acid.
-
Condensation: Add the primary amine of choice to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.
Conclusion and Future Outlook
This compound represents an intriguing, yet underutilized, building block in organic synthesis. While the body of peer-reviewed literature specifically detailing its applications is currently limited, a strong case can be made for its utility based on the well-established chemistry of its parent compound. The introduction of the 2-methyl group offers the potential for modulated reactivity and the introduction of a stereocenter, opening avenues for the synthesis of novel, substituted heterocyclic compounds.
This guide serves as a foundational resource and a call to the research community to explore the full synthetic potential of this compound. Direct comparative studies are needed to quantify its advantages and disadvantages relative to other synthetic methodologies. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, so too will the value of versatile and unique building blocks like this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scbt.com [scbt.com]
- 4. dihydro methylfuran suppliers USA [americanchemicalsuppliers.com]
- 5. 2,5-Dihydro-2,5-dimethoxyfuran synthesis - chemicalbook [chemicalbook.com]
- 6. CN105198840A - Method for preparing 2,5-dihydro-2,5-dimethoxyfuran by using fixed bed method - Google Patents [patents.google.com]
- 7. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Safe Handling of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to safely manage reactive intermediates is paramount. 2,5-Dihydro-2,5-dimethoxy-2-methylfuran, a key building block in various synthetic pathways, requires meticulous handling due to its inherent chemical properties. This guide provides an in-depth, experience-driven framework for its safe use, from personal protective equipment (PPE) selection to disposal, ensuring both operator safety and experimental integrity.
Understanding the Hazard Profile: Why Specific Precautions are Crucial
Before handling any chemical, a thorough understanding of its risks is the foundation of safety. This compound (CAS 22414-24-0) is classified as a flammable liquid.[1] This classification dictates many of the necessary precautions, from storage to handling and disposal.
The primary hazards associated with this compound and its close structural analogs include:
-
Flammability: The compound is a flammable liquid and vapor, posing a significant fire risk.[1] All work must be conducted away from ignition sources such as open flames, hot plates, and spark-producing equipment.[1] Explosion-proof electrical equipment is a critical engineering control.[1]
-
Potential for Peroxide Formation: Like many ethers, furan derivatives can form explosive peroxides upon exposure to air and light over time. While specific data for the 2-methyl derivative is limited, it is prudent practice to treat it as a potential peroxide former. Old containers, especially those that have been opened, should be handled with extreme caution. It is crucial to date containers upon receipt and opening.
-
Eye Irritation: The non-methylated analog, 2,5-Dihydro-2,5-dimethoxyfuran, is known to cause serious eye irritation.[2][3] Direct contact with the eyes can lead to significant injury.
-
Inhalation and Ingestion Hazards: Related compounds are harmful if inhaled or swallowed.[2][3] Work should always be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize vapor inhalation.
The Core of Protection: A Multi-Layered PPE Strategy
A robust PPE plan is not merely a checklist; it is a system designed to provide barriers against all potential routes of exposure. The following recommendations are based on the known hazards of this chemical class.
Eye and Face Protection: The Non-Negotiable First Line of Defense
Given the risk of serious eye irritation, comprehensive eye and face protection is mandatory.
-
Mandatory Equipment: Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Enhanced Protection: For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full face shield should be worn in addition to safety goggles. This provides a secondary barrier, protecting the entire face from splashes.
Skin and Body Protection: Selecting the Right Materials
Protecting the skin from direct contact is crucial. This involves more than just a lab coat.
-
Gloves: Standard nitrile gloves may offer some protection for incidental contact, but for prolonged handling or in the case of a spill, a more robust glove is necessary. It is advisable to consult a glove selection chart from the manufacturer. For similar solvents like Tetrahydrofuran (THF), laminate film gloves are often recommended for extended contact. Double-gloving can provide an additional layer of safety. Always inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A flame-resistant lab coat is essential due to the flammability of the compound. Ensure the coat is fully buttoned and the sleeves are of adequate length to protect the wrists.
-
Apparel: Wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Protection: When Engineering Controls are Not Enough
Engineering controls are the primary method for minimizing inhalation risk.
-
Primary Control: All handling of this compound should be performed within a properly functioning chemical fume hood.
-
Secondary Control: In situations where the concentration of vapors may exceed exposure limits, or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Respirator use requires prior medical clearance, training, and fit-testing.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-scale weighing/transfer (<50 mL) | Chemical safety goggles | Nitrile gloves (double-gloved recommended) | Flame-resistant lab coat | Not required if in a fume hood |
| Reaction setup/workup (>50 mL) | Chemical safety goggles and face shield | Chemically resistant gloves (e.g., laminate film) | Flame-resistant lab coat | Not required if in a fume hood |
| Large volume transfer (>1 L) | Chemical safety goggles and face shield | Chemically resistant gloves (e.g., laminate film) | Flame-resistant lab coat and chemical apron | On standby; required if ventilation is compromised |
| Spill cleanup | Chemical safety goggles and face shield | Chemically resistant gloves (e.g., laminate film) | Flame-resistant lab coat and chemical apron | Required (NIOSH-approved with organic vapor cartridge) |
Operational Plan: From Benchtop to Waste Container
A systematic approach to handling ensures safety at every step.
Preparation and Handling
-
Area Preparation: Ensure the chemical fume hood is certified and functioning correctly. Remove all potential ignition sources from the work area.
-
PPE Donning: Don the required PPE in the correct order: lab coat, then safety goggles and/or face shield, and finally gloves.
-
Chemical Handling: Use non-sparking tools for transfers.[1] Ground and bond containers and receiving equipment during transfers of large volumes to prevent static discharge.[1] Keep containers tightly closed when not in use.[1]
PPE Doffing and Decontamination
-
Glove Removal: Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them in the designated hazardous waste container.
-
General Doffing: Remove the face shield and/or goggles, followed by the lab coat.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Caption: PPE selection workflow for handling the compound.
Disposal Plan: Ensuring a Safe End-of-Life
Improper disposal of flammable and potentially reactive chemicals poses a significant risk.
Waste Segregation and Collection
-
Waste Stream: This chemical must be disposed of as hazardous waste. Do not pour it down the drain.[3]
-
Container: Collect waste in a designated, properly labeled, and compatible container. The container must be kept closed except when adding waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Flammable Liquid").[1]
Disposal Procedure
-
Collection: Collect all waste, including contaminated materials like gloves and absorbent pads, in the designated hazardous waste container.
-
Storage: Store the waste container in a well-ventilated area, away from heat and ignition sources, and in secondary containment.
-
Pickup: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
By integrating these safety protocols into your standard operating procedures, you can effectively mitigate the risks associated with this compound, fostering a safer and more productive research environment.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
